2-Chloro-5-(trifluoromethoxy)anisole
Description
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Properties
IUPAC Name |
1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNGEKGWOCZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-5-(trifluoromethoxy)anisole, with the CAS number 1260893-33-1 , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a chloro, a methoxy, and a trifluoromethoxy group on a benzene ring, imparts a distinct combination of physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules. The presence of the trifluoromethoxy (-OCF₃) group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers and developers.
Physicochemical and Structural Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis and product development.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis Strategies: A Plausible Approach
A plausible synthetic pathway would likely start from a suitably substituted anisole or phenol precursor. The key steps would involve:
-
Chlorination of the aromatic ring: Introduction of the chlorine atom at the desired position.
-
Formation of a trichloromethoxy group: This is often achieved through chlorination of the corresponding methoxy group.
-
Fluorination: The final step involves the conversion of the trichloromethoxy group to the trifluoromethoxy group using a suitable fluorinating agent.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
Experimental Considerations:
-
Starting Material Selection: The choice of the initial substrate is critical for achieving the desired substitution pattern. A precursor already containing the chloro and methoxy groups in the correct orientation would be ideal.
-
Chlorination: The chlorination of the methoxy group to a trichloromethoxy group typically requires harsh conditions and the use of reagents like chlorine gas in the presence of a radical initiator.[3]
-
Fluorination: The halogen exchange reaction to form the trifluoromethoxy group is often carried out using anhydrous hydrogen fluoride (HF) with a catalyst such as antimony pentachloride (SbCl₅).[2] This step requires specialized equipment due to the corrosive and hazardous nature of HF.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure.
¹H NMR:
-
The aromatic region would likely show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.
-
A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected, likely in the range of 3.8-4.0 ppm.
¹³C NMR:
-
The spectrum would display eight distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR:
-
A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
-
Common fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from the methoxy group and cleavage of the C-O bonds.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching for the ether linkages.[5][6] The strong C-F stretching vibrations of the trifluoromethoxy group would also be a prominent feature.
Applications in Research and Development
The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to modulate key pharmacological properties.[1]
Key Advantages of the Trifluoromethoxy Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to improved drug half-life.
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Electronic Effects: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups and alter the electronic properties of the aromatic ring, potentially improving target binding.
Given these properties, this compound is a valuable building block for the synthesis of novel:
-
Pharmaceuticals: As an intermediate for creating more complex active pharmaceutical ingredients (APIs) where enhanced metabolic stability and membrane permeability are desired.
-
Agrochemicals: In the development of new pesticides and herbicides, where the trifluoromethyl and related groups are known to contribute to bioactivity.[7][8]
-
Functional Materials: In the synthesis of specialty polymers and other materials where its unique electronic and physical properties can be exploited.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a modern and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its value is largely derived from the presence of the trifluoromethoxy group, a key pharmacophore in contemporary drug design. While detailed experimental data for this specific compound is emerging, a solid understanding of its properties and likely synthetic routes can be established from the well-documented chemistry of related fluorinated and chlorinated aromatic compounds. As the demand for advanced chemical entities continues to grow, the importance of building blocks like this compound is set to increase, making it a compound of considerable interest for innovative synthesis and discovery.
References
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WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. Retrieved from [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (n.d.). Google Patents.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
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Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
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Preparation method of (trifluoromethoxy)benzene compound. (n.d.). Patsnap Eureka. Retrieved from [Link]
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2-Chloro-5-(trifluoromethyl)pyridine: Applications in Custom Synthesis & R&D. (2024). Retrieved from [Link]
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ANISOLE( ROS :- Process :-. (n.d.). environmentclearance.nic.in. Retrieved from [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
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Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. Retrieved from [Link]
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Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498. (n.d.). PubChem. Retrieved from [Link]
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Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2022). Molecules. Retrieved from [Link]
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High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2012). PMC. Retrieved from [Link]
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Catalysis of Organic Reactions through Halogen Bonding. (2019). ACS Publications. Retrieved from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
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IR Spectrum Of Anisole. (n.d.). Bartleby.com. Retrieved from [Link]
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Supporting Information. (2016). The Royal Society of Chemistry. Retrieved from [Link]
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2-chloro-5-(trifluoromethyl)benzophenone (C14H8ClF3O). (n.d.). PubChemLite. Retrieved from [Link]
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Development and novel applications of halogenating agents. (n.d.). ThinkIR - University of Louisville. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. Retrieved from [Link]
- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (n.d.). Google Patents.
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mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (2016). DTIC. Retrieved from [Link]
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Synthesis of trifluoromethoxybenzene. (n.d.). PrepChem.com. Retrieved from [Link]
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FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. Retrieved from [Link]
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The IR spectrum for anisole contains two C―O stretching bands in ... (n.d.). Pearson. Retrieved from [Link]
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Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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- 6. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
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- 8. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethoxy)anisole, a halogenated aromatic ether, represents a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, a methoxy, and a trifluoromethoxy group on a benzene ring, offers a versatile scaffold for the synthesis of novel molecules with potential applications in drug discovery and the development of advanced materials. The interplay of these functional groups imparts specific electronic and steric properties that can influence reactivity, bioavailability, and other key molecular characteristics.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. In light of the limited availability of experimental data for this specific compound, this guide also presents estimated properties based on structurally related molecules to offer a predictive understanding of its behavior. It is imperative for researchers to recognize that these estimated values should be substantiated by experimental validation for any critical applications.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-Chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N |
Physical Properties
The experimental data on the physical properties of this compound is not extensively documented in publicly available literature. The information presented below is a combination of available data from suppliers and estimated values derived from analogous compounds.
| Property | Value | Notes |
| Physical Form | Liquid | |
| Color | Clear, almost colorless | [1] |
| Boiling Point | Estimated: ~190-210 °C | Based on structurally similar compounds such as 2-Chloro-5-nitroanisole (~287 °C, with a nitro group being more electron-withdrawing than trifluoromethoxy) and 1-Chloro-2-methoxy-4-methylbenzene (~212 °C). The trifluoromethoxy group is expected to increase volatility compared to a nitro group. |
| Melting Point | Not available | As a liquid at room temperature, the melting point is below ambient temperature. |
| Density | Estimated: ~1.3 - 1.4 g/cm³ | Based on the densities of similar halogenated and fluorinated aromatic compounds. For example, 1-Chloro-2-(trifluoromethoxy)benzene has a density of 1.38 g/cm³.[2] |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) (predicted). | Based on the nonpolar nature of the substituted benzene ring and the properties of similar aromatic ethers. For instance, 2-Fluoro-5-(trifluoromethyl)anisole is not miscible in water. |
| Refractive Index | 1.4730 | [1] |
Note on Estimated Values: The boiling point and density are estimations and should be confirmed through experimental measurement before use in sensitive applications. The solubility is also a prediction based on chemical structure and the properties of analogous compounds.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be expected. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methoxy, and trifluoromethoxy substituents.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethoxy group would be observed. The ¹⁹F coupling to the trifluoromethoxy carbon would be a characteristic feature.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group would be expected.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), C-Cl, and C-F stretching vibrations would be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group, the chloro group, and fragments related to the trifluoromethoxy group.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 1260893-33-1) is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related halogenated and fluorinated aromatic compounds. The following guidance is based on the safety information for structurally similar chemicals.
Hazard Statements (Inferred from related compounds):
-
May be harmful if swallowed, inhaled, or in contact with skin.[3]
-
May cause skin, eye, and respiratory tract irritation.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from heat, sparks, and open flames.
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// Edges A -> B [label="First Step"]; B -> C [label="Prior to Handling"]; C -> D; D -> E; E -> F [label="After Use"]; F -> G; E -> H [label="After Experiment"]; } }
Caption: Logical workflow for the safe handling and storage of this compound.
Potential Applications
While specific applications of this compound are not extensively reported, its structural motifs are present in molecules with known biological activity and material science applications. The trifluoromethoxy group, in particular, is often used as a bioisostere for other functional groups to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Therefore, this compound serves as a valuable building block in:
-
Pharmaceutical Research: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The combination of halogen and fluorinated groups can be exploited to fine-tune the pharmacological profile of drug candidates.
-
Agrochemical Development: In the creation of novel pesticides and herbicides, where the trifluoromethoxy group can enhance efficacy and stability.
-
Materials Science: For the synthesis of specialty polymers and other materials where thermal stability, chemical resistance, and specific electronic properties are desired.
Conclusion
This compound is a chemical intermediate with considerable potential for innovation in various scientific disciplines. This guide has consolidated the available information on its physical properties, while also providing estimations for key data points that are not yet experimentally determined. It is paramount that researchers using this compound for the first time conduct their own experimental verification of its physical properties and adhere to stringent safety protocols based on the handling of similar hazardous chemicals. As research progresses, a more complete and experimentally validated profile of this compound will undoubtedly emerge, further enabling its application in the development of new technologies and therapies.
References
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OSHA. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]
-
Chemsrc. 1-Chloro-2-methoxy-4-methylbenzene. [Link]
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An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole: Properties, Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)anisole, a halogenated and fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its core physicochemical properties, outlines a probable synthetic pathway, details robust analytical methodologies for its characterization, and discusses its potential applications, particularly in the realm of drug discovery.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its IUPAC name 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, is a substituted anisole derivative. The presence of a chlorine atom, a methoxy group, and a trifluoromethoxy group on the benzene ring imparts a unique combination of properties that make it a valuable building block in organic synthesis.
The molecular weight of this compound is 226.58 g/mol , and its chemical formula is C8H6ClF3O2 [1].
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-5-(trifluoromethyl)anisole | 1-Chloro-4-(trifluoromethoxy)benzene |
| Molecular Weight ( g/mol ) | 226.58[1] | 210.58 | 196.56 |
| Molecular Formula | C8H6ClF3O2[1] | C8H6ClF3O | C7H4ClF3O |
| Physical Form | Liquid[1] | Liquid | Liquid |
| Storage Temperature | 2-8°C, sealed in dry conditions[1] | Room Temperature, sealed in dry conditions | Not specified |
| Purity (typical) | 97%[1] | Not specified | <=100% |
The trifluoromethoxy group is a key feature of this molecule. It is known to enhance metabolic stability and membrane permeability of drug candidates by increasing their lipophilicity[2]. This makes compounds containing this moiety particularly attractive in the design of new therapeutic agents.
Synthesis of this compound: A Proposed Pathway
The proposed synthesis involves a multi-step process, beginning with the trifluoromethylation of the phenolic hydroxyl group, followed by methylation of the resulting trifluoromethoxyphenol, and finally, a Sandmeyer reaction to introduce the chloro group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Trifluoromethylation: 4-Amino-2-chlorophenol is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst like a copper salt to yield 4-amino-2-chloro-1-(trifluoromethoxy)benzene.
-
Protection of the Amine: The amino group is protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions in subsequent steps.
-
Methylation: The phenolic hydroxyl group of the protected intermediate is methylated using a methylating agent like dimethyl sulfate (DMS) in the presence of a base.
-
Deprotection: The protecting group on the amine is removed by hydrolysis, typically under acidic conditions.
-
Diazotization and Sandmeyer Reaction: The resulting aniline is converted to a diazonium salt using sodium nitrite and a strong acid. This is followed by a Sandmeyer reaction with cuprous chloride to introduce the second chlorine atom, yielding the final product, this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated anisoles. It provides both retention time data for separation and mass spectral data for identification.
Table 2: Suggested GC-MS Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-350 m/z |
The fragmentation pattern in the mass spectrum would be expected to show a molecular ion peak at m/z 226, along with characteristic fragments resulting from the loss of a methyl group (m/z 211), a chlorine atom (m/z 191), and the trifluoromethoxy group.
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purity determination and quantification of this compound.
Table 3: Suggested HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[3].
-
Do not breathe vapors or mist[3].
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Seek immediate medical attention if any symptoms persist.
Applications in Research and Drug Development
The unique structural features of this compound make it a promising scaffold for the synthesis of novel compounds with potential applications in various fields.
-
Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets[2]. The chloro and methoxy groups on the aromatic ring provide handles for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening.
-
Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: Fluorinated organic molecules are utilized in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs) due to their unique electronic and physical properties.
Sources
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated functional groups has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key molecular properties. This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)anisole, a valuable and versatile building block that leverages the advantageous properties of the trifluoromethoxy group for the synthesis of novel chemical entities.
This compound, systematically known as 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional groups—a chloro group, a methoxy group, and a trifluoromethoxy group—on the benzene ring provides a rich platform for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
The trifluoromethoxy group, in particular, is prized for its ability to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability.[2][3] These characteristics are often critical for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, ultimately leading to enhanced efficacy and a more favorable pharmacokinetic profile.[2] This guide will delve into the chemical structure, synthesis, and characterization of this compound, and explore its applications as a strategic component in the design and synthesis of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the aromatic ring of this compound dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | - |
| Synonyms | This compound | - |
| CAS Number | 1260893-31-1 | - |
| Molecular Formula | C8H6ClF3O2 | - |
| Molecular Weight | 226.58 g/mol | - |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not explicitly available | - |
| Density | Not explicitly available | - |
Structural Elucidation:
The structure of this compound features a benzene ring substituted with a chlorine atom at the 2-position, a methoxy group at the 1-position, and a trifluoromethoxy group at the 5-position. This substitution pattern provides multiple reactive sites for further chemical modification.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
A potential route could start from a commercially available substituted phenol or anisole, followed by a series of functional group transformations. For instance, one could envision a pathway involving the chlorination of a methoxyphenol derivative, followed by the introduction of the trifluoromethoxy group.
The introduction of the trifluoromethoxy group onto an aromatic ring can be challenging. One established method involves the reaction of a phenol with a trifluoromethylating agent, such as trifluoromethyl-dibenzothiophenium triflate, in the presence of a base. Another approach is the fluorination of a corresponding trichloromethoxy derivative using reagents like antimony trifluoride.[4]
Caption: A generalized synthetic workflow for anisole derivatives.
Causality in Experimental Design: The choice of a specific synthetic route would depend on factors such as the availability and cost of starting materials, the desired yield and purity, and the scalability of the process. For instance, a route involving a late-stage trifluoromethoxylation might be preferred to avoid carrying the expensive -OCF3 group through multiple synthetic steps.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the different electronic environments of the three aromatic protons. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
13C NMR: The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
19F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the methoxy group, the chloro group, and the trifluoromethoxy group, providing further structural information.
Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands for the C-Cl, C-O-C (ether), and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The trifluoromethoxy group, as previously mentioned, can significantly enhance the drug-like properties of a compound.[2][3]
Workflow for Utilizing this compound in Drug Discovery:
Caption: Application of the title compound in a typical drug discovery pipeline.
Expert Insights: The strategic placement of the chloro, methoxy, and trifluoromethoxy groups on the anisole scaffold allows for selective chemical manipulations. For example, the chloro group can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents. The methoxy group can potentially be demethylated to a phenol, providing another site for modification.
While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the trifluoromethoxyphenyl motif is present in several clinically investigated and approved drugs, highlighting the importance of this structural class.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a comprehensive safety data sheet (SDS) for this specific compound is not widely available, general guidelines for handling halogenated and fluorinated aromatic compounds should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound represents a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of reactive sites and the presence of the beneficial trifluoromethoxy group make it a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and safe handling is crucial for its effective utilization in the quest for new and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the role of enabling building blocks like this compound will undoubtedly become even more significant.
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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-5-(trifluoromethoxy)anisole, a halogenated aromatic ether, has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a chlorinated and methoxylated benzene ring appended with a trifluoromethoxy group—confer advantageous physicochemical properties that are highly sought after in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, its strategic importance in drug development, and essential safety and handling protocols.
Chemical Identity and Molecular Structure
This compound is systematically named 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene. Its chemical structure combines the steric and electronic effects of a chloro, a methoxy, and a trifluoromethoxy substituent on a benzene ring, creating a versatile scaffold for further chemical modifications.
| Identifier | Value |
| Chemical Formula | C₈H₆ClF₃O₂ |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene |
| CAS Number | 1260893-33-1 |
| Molecular Weight | 226.58 g/mol [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)Cl |
| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N |
graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; // Single bonds in the ring C2 -- C3; C4 -- C5; C6 -- C1; // Substituents Cl [label="Cl", pos="1.74,1!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O1 [label="O", pos="-1.74,1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C7 [label="CH3", pos="-2.61,0.5!", fontcolor="#202124"]; O2 [label="O", pos="1.74,-1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C8 [label="C", pos="2.61,-0.5!", fontcolor="#202124"]; F1 [label="F", pos="3.48,0!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; F2 [label="F", pos="2.61,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; F3 [label="F", pos="3.48,-1!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; // Bonds to substituents C1 -- Cl; C2 -- O1; O1 -- C7; C5 -- O2; O2 -- C8; C8 -- F1; C8 -- F2; C8 -- F3;
}
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical profile of this compound is largely dictated by its functional groups. The trifluoromethoxy group, in particular, significantly influences its lipophilicity and metabolic stability.
| Property | Value | Source |
| Physical Form | Liquid | [2] |
| Boiling Point | Estimated: ~140-150 °C | Based on isomers[1][3] |
| Melting Point | Not available | |
| Solubility | Soluble in various organic solvents | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Note: The boiling point is an estimation based on the values of its isomers, 1-Chloro-2-(trifluoromethoxy)benzene (143 °C) and 1-Chloro-4-(trifluoromethoxy)benzene (141-142 °C)[1][3].
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthesis could start from 2-chloro-5-hydroxyanisole. The hydroxyl group can be converted to a trifluoromethoxy group through a multi-step process or by using modern trifluoromethoxylation reagents. A classical approach involves the reaction with a chlorinating agent followed by fluorination.
Caption: Proposed synthetic pathway for this compound.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of related aryl trifluoromethyl ethers and should be optimized for this specific target molecule.
-
Preparation of the Aryl Trichloromethyl Ether Intermediate:
-
To a solution of 2-chloro-5-hydroxyanisole in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as phosphorus pentachloride (PCl₅) portion-wise at a controlled temperature.
-
The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or GC).
-
The solvent and by-products are removed under reduced pressure to yield the crude aryl trichloromethyl ether.
-
-
Fluorination to the Aryl Trifluoromethyl Ether:
-
The crude intermediate is carefully treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[4]
-
The reaction is typically carried out in a pressure vessel at elevated temperatures.
-
Upon completion, the reaction mixture is cooled, and the product is carefully isolated by quenching with water, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
-
Applications in Drug Discovery and Development
The incorporation of the trifluoromethoxy (-OCF₃) group into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[5] This group is often considered a "super-methoxy" group due to its similar size but vastly different electronic properties.
The Strategic Advantage of the Trifluoromethoxy Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This leads to a longer half-life and improved bioavailability of the drug molecule.
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.[4]
-
Modulation of Electronic Properties: The -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functional groups and influence the molecule's binding affinity to its biological target.
This compound serves as a valuable building block for introducing this beneficial moiety into a larger molecular scaffold. Its reactive sites allow for a variety of chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and further functionalization of the methoxy group, enabling the synthesis of a diverse library of compounds for drug screening.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, the safety precautions for structurally similar compounds provide essential guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Known Hazards of Related Compounds:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[8]
-
Harmful if Swallowed: Some related compounds are harmful if swallowed.[7]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound stands as a testament to the pivotal role of fluorinated intermediates in advancing modern chemical synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a powerful platform for the development of novel therapeutics with enhanced metabolic stability and bioavailability. As the demand for more effective and safer drugs continues to grow, the utility of such specialized building blocks is poised to expand, making a thorough understanding of their properties, synthesis, and handling essential for researchers in the field.
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An In-depth Technical Guide to 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established chemical principles, and predictive modeling to offer a robust profile of its properties, reactivity, and potential applications.
Molecular Profile and Physicochemical Properties
1-chloro-2-methoxy-4-(trifluoromethoxy)benzene (CAS Number: 1260893-33-1) is a halogenated anisole derivative incorporating a trifluoromethoxy group. This unique combination of substituents—a chloro group, a methoxy group, and a trifluoromethoxy group—imparts a distinct set of electronic and steric properties that are highly relevant in the design of novel bioactive molecules.
The methoxy group (-OCH₃) is a moderate activating group and is ortho-, para- directing in electrophilic aromatic substitution reactions. Conversely, the chloro (-Cl) group is a deactivating but also ortho-, para- directing substituent. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing and deactivating, directing electrophilic attack to the meta position. The interplay of these groups dictates the molecule's reactivity and physicochemical characteristics.
Table 1: Physicochemical Properties of 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene and Related Analogues
| Property | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene (Predicted/Estimated) | 1-Chloro-2-(trifluoromethoxy)benzene (Experimental)[1] | 4-(Trifluoromethoxy)anisole (Experimental) |
| CAS Number | 1260893-33-1 | 450-96-4 | 710-18-9 |
| Molecular Formula | C₈H₆ClF₃O₂ | C₇H₄ClF₃O | C₈H₇F₃O₂ |
| Molecular Weight | 226.58 g/mol | 196.55 g/mol | 192.14 g/mol |
| Boiling Point | Estimated: 180-200 °C | 143 °C | 164 °C |
| Density | Estimated: ~1.4 g/mL | 1.38 g/mL[1] | 1.266 g/mL at 25 °C |
| Refractive Index | Estimated: ~1.45 | n20/D 1.44[1] | n20/D 1.432 |
| Appearance | Predicted: Colorless to pale yellow liquid | Colorless to almost colorless clear liquid[1] | - |
Note: Properties for the title compound are estimated based on data from its structural analogues and general chemical principles, as direct experimental data is not widely published.
Proposed Synthesis Pathway
A potential starting material is 4-aminophenol, which can be converted to 4-(trifluoromethoxy)aniline. This intermediate can then undergo Sandmeyer reactions to introduce the chloro and methoxy functionalities.
Caption: Analysis of directing effects for electrophilic substitution.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethoxy group para to the chloro substituent makes the molecule a candidate for nucleophilic aromatic substitution (SNAᵣ). [2][3][4][5]This reaction would involve the displacement of the chloride by a strong nucleophile. The reaction is facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the trifluoromethoxy group. [3][5]
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is of significant interest in drug design due to its unique properties. It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. [6]Furthermore, the carbon-fluorine bonds are very strong, making the trifluoromethoxy group metabolically stable and resistant to enzymatic degradation. [6] The chloro and methoxy groups are also frequently employed in medicinal chemistry to modulate a compound's electronic properties, solubility, and binding interactions with biological targets. [7][8][9]The combination of these three functional groups in 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene makes it a valuable scaffold or intermediate for the synthesis of new chemical entities with potentially favorable pharmacokinetic and pharmacodynamic profiles.
Safety and Handling
As with any halogenated aromatic compound, 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Based on data for analogous compounds like (trifluoromethoxy)benzene, it may be flammable and can cause skin, eye, and respiratory irritation. [7][8][9] General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Keep away from sources of ignition.
-
Store in a cool, dry, and well-ventilated area.
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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Chiodi, D., & Ishihara, Y. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethoxy)anisole, identified by CAS Number 1260893-33-1, is a halogenated aromatic ether featuring a unique combination of chloro, methoxy, and trifluoromethoxy substituents. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic pathways, and potential applications, particularly as a building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is of particular interest in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document consolidates available data and provides expert-driven insights into the synthesis and handling of this specialized chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is a distinct organic compound whose structure combines features known to modulate electronic and steric properties, making it a valuable intermediate in targeted synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | - |
| Synonym | This compound | - |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Physical Form | Liquid | - |
| Purity | Typically ≥97% | - |
| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N | - |
Note: Properties such as boiling point, density, and refractive index are not publicly available in validated sources. These would need to be determined empirically.
Plausible Synthesis Pathways
While a specific, validated protocol for the synthesis of this compound is not widely published, its structure suggests several chemically sound synthetic routes based on established methodologies for analogous compounds. The key challenge lies in the regioselective introduction of the chloro and trifluoromethoxy groups onto the anisole scaffold.
Pathway A: Late-Stage Chlorination of a Trifluoromethoxy Anisole Intermediate
This approach prioritizes the formation of the trifluoromethoxy group, which can be a challenging transformation, followed by regioselective chlorination.
Step 1: Trifluoromethoxylation of 4-Methoxyphenol. A common route to aryl trifluoromethyl ethers involves the reaction of a phenol with a trifluoromethylating agent. A general industrial method involves a two-step sequence: chlorination of the methoxy group to a trichloromethoxy group, followed by fluorination.[1]
Step 2: Electrophilic Chlorination. The resulting 4-(trifluoromethoxy)anisole would then undergo electrophilic aromatic substitution to introduce the chlorine atom. The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is deactivating and meta-directing. In this case, the activating methoxy group would direct the incoming chlorine electrophile to the position ortho to it, yielding the desired 2-chloro product.
Caption: Plausible Synthesis Route A via Late-Stage Chlorination.
Pathway B: Functionalization of a Pre-chlorinated Anisole
This alternative pathway introduces the chlorine atom early and then builds the trifluoromethoxy functionality.
Step 1: Synthesis of 2-Chloro-5-hydroxyanisole. This could be achieved through various routes, such as the chlorination and subsequent demethylation of 3-methoxyphenol or other multi-step sequences from available precursors.
Step 2: Trifluoromethylation. The phenolic intermediate, 2-chloro-5-hydroxyanisole, would then be converted to the target molecule. This transformation is challenging but can be achieved using modern trifluoromethylating reagents. Visible light photoredox catalysis has emerged as a powerful method for such transformations.[2]
Caption: Plausible Synthesis Route B via Trifluoromethylation.
Synthetic Utility and Applications in Drug Discovery
The trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent for modulating the properties of bioactive molecules.
Key Advantages of the -OCF₃ Group:
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 1.04), which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]
-
Modulation of pKa: The inductive effect of the -OCF₃ group can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.
-
Conformational Effects: The steric bulk of the group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.
While specific applications of this compound are not documented in publicly accessible literature, its structure makes it an ideal building block for introducing the 2-chloro-5-(trifluoromethoxy)phenyl moiety into larger molecules. It could be used in the synthesis of novel pharmaceuticals, particularly for neurological disorders, or in the development of new agrochemicals where metabolic stability and efficacy are crucial.[3]
Analytical Characterization (Predicted)
No experimental spectroscopic data for this compound is publicly available. However, based on its structure, the following spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around 3.8-4.0 ppm. - Three aromatic protons in the 6.8-7.5 ppm region, exhibiting complex splitting patterns (doublet of doublets) due to ³J and ⁴J couplings. |
| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm. - A quartet for the -OCF₃ carbon around 120 ppm with a large ¹J(C-F) coupling constant. - Six distinct aromatic carbon signals, with chemical shifts influenced by the electronic effects of the three different substituents. |
| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -OCF₃ group, expected in the range of -56 to -60 ppm (relative to CFCl₃). |
| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z 226. - An isotope peak (M+2) at m/z 228 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. - Fragmentation patterns would likely involve the loss of CH₃, OCH₃, and Cl radicals. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions must be based on data from structurally related compounds, such as other halogenated and trifluoromethoxylated aromatic ethers.[4][5][6]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6]
Potential Hazards (Inferred):
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
Harmful if swallowed (H302).
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a specialized chemical intermediate with significant potential for application in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group imparts desirable properties that are actively sought by medicinal chemists to overcome challenges in drug metabolism and bioavailability. While detailed public information on its synthesis and use is scarce, its structure allows for the rational design of synthetic routes and predicts its utility as a valuable building block. Further research and publication of its reaction chemistry and biological applications would be a valuable addition to the field of organic synthesis.
References
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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ResearchGate. (2016). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN118908933B - A method for synthesizing a dimethenamid intermediate.
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Section 1: Chemical Identification and Physicochemical Profile
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethoxy)anisole
This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with this compound (CAS No. 1260893-33-1). As specific toxicological and safety data for this compound are not extensively published, this document synthesizes information from structurally related molecules to establish a robust and cautious protocol. The principles outlined herein are grounded in the hierarchy of controls and established laboratory safety standards to ensure user protection and experimental integrity.
This compound is a halogenated aromatic ether. Its structure suggests utility as a building block in medicinal chemistry and materials science. Understanding its physical properties is the first step in developing safe handling procedures. While comprehensive experimental data is scarce, the properties of this liquid compound can be inferred from available data and structural analogues.
Table 1: Chemical Identification and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Sealed in dry conditions, 2-8°C |
| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N | |
Section 2: Hazard Assessment and Inferred GHS Classification
A thorough hazard assessment requires analyzing the contributions of the compound's core functional groups: the chlorinated anisole backbone and the trifluoromethoxy substituent. Structurally similar compounds, such as other chlorinated, fluorinated, and trifluoromethylated anisoles, consistently exhibit specific hazards.[1][2]
-
Chlorinated Aromatic Ring: Often associated with skin and eye irritation, and potential for environmental persistence.
-
Anisole (Methoxybenzene) Core: Can cause central nervous system depression at high concentrations.[3] While the core is flammable, the halogenation in this derivative likely raises its flashpoint.[4]
-
Trifluoromethoxy Group: Generally more stable than a trifluoromethyl group, but its presence contributes to the molecule's overall potential for irritation and systemic effects upon absorption.
Based on the hazard profiles of these related molecules, a GHS classification for this compound is proposed below. This represents a cautious approach and should be considered the minimum standard for handling.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement Code & Text |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Section 3: The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2][5] This is critical to prevent inhalation of vapors, which may cause respiratory irritation.[1][2] The workspace should also be well-ventilated, and an eyewash station and safety shower must be readily accessible.[6]
Administrative Controls: Standardizing Safe Practices
-
Develop a Standard Operating Procedure (SOP): Create a detailed, substance-specific SOP for all procedures involving this chemical.
-
Designated Area: All work with this compound should be restricted to a designated area within the laboratory.
-
Training: Personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][7]
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Selection must be based on the potential for exposure during a given task.
Table 3: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
|---|---|---|---|
| General Handling & Aliquoting | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Nitrile or neoprene gloves, fully buttoned lab coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Risk of Splash (e.g., large volume transfer) | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves (e.g., butyl rubber, Viton™), chemically resistant apron over a lab coat.[9] | Not required if handled within a fume hood. For emergencies or ventilation failure, use an air-purifying respirator with an organic vapor cartridge.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves and disposable coveralls.[9] | Air-purifying respirator with organic vapor cartridges is mandatory.[4][10] |
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat or coveralls.
-
Put on the respirator (if required), and perform a user seal check.
-
Put on eye and face protection.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[4]
-
Remove the lab coat or coveralls, turning it inside out as it is removed.
-
Wash hands.
-
Remove eye and face protection.
-
Remove the respirator (if used).
-
Wash hands again thoroughly with soap and water.
-
Section 5: Safe Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Cordon off a designated area within a chemical fume hood. Gather all necessary equipment, including the chemical container, pipettes, secondary containers, and waste receptacles.
-
PPE: Don the appropriate PPE as specified in Table 3.
-
Dispensing: Open the container slowly. Use a pipette or other appropriate tool to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.
-
Post-Handling: Tightly seal the container.[1] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing: Remove PPE as described in the protocol above.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[1][5]
-
Container: Keep the container tightly closed and properly labeled.[1][6]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Temperature: Store at the recommended 2-8°C for long-term stability.
Waste Disposal Protocol
-
Classification: This material and its containers must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed chemical waste contractor. Do not dispose of down the drain or with general laboratory trash.[4][7]
Section 6: Emergency Response Workflow
A clear, logical workflow is essential for responding to emergencies effectively and safely.
Caption: A decision-making workflow for common laboratory emergencies.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water.[7] Seek immediate medical attention.[1]
Spill Response Protocol
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.[13]
-
Control Vapors & Ignition: Ensure adequate ventilation (if safe to do so) and remove all sources of ignition.[6][13]
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 3.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2]
-
Collection: Sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][14] A water spray can be used to cool fire-exposed containers.
-
Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7]
References
-
SAFETY DATA SHEET - Fisher Scientific. (2025). 2-Chloro-5-fluoroanisole.
-
SAFETY DATA SHEET - Fisher Scientific. (2025). 2-Methoxy-5-(trifluoromethoxy)aniline.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). 4-Chloro-3-(trifluoromethyl)anisole.
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Anisole.
-
Safety Data Sheet - Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine.
-
Safety Data Sheet - CymitQuimica. (2024). 4-Chloro-2-(trifluoromethyl)anisole.
-
Material Safety Data Sheet - SIGMA-ALDRICH. (n.d.). Anisole.
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). 3-(Trifluoromethyl)anisole.
-
2-FLUORO-5-(TRIFLUOROMETHYL)ANISOLE Formula - ECHEMI. (n.d.).
-
Safety Data Sheet - Synquest Labs. (2023). 2-(Trifluoromethyl)anisole.
-
2-CHLORO-5-(TRIFLUOROMETHYL)ANISOLE CAS#: 402-08-4 - ChemicalBook. (n.d.).
-
This compound | 1260893-33-1 - Sigma-Aldrich. (n.d.).
-
2-Chloro-5-fluoroanisole | C7H6ClFO | CID 2724520 - PubChem. (n.d.).
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
-
2-Chloro-5-(trifluoromethyl)benzonitrile - Santa Cruz Biotechnology. (n.d.).
-
First Aid for Chemical Exposures - CCOHS. (n.d.).
-
2-Fluoro-5-(trifluoromethyl)anisole, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (n.d.).
-
RIFM fragrance ingredient safety assessment, anisole, CAS Registry Number 100-66-3. (2021). Food and Chemical Toxicology.
-
Personal Protective Equipment & Respiratory Protection. (2019).
-
Material Safety Data Sheet - 3-Chloroanisole - Cole-Parmer. (n.d.).
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.).
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An In-Depth Technical Guide to the Spectral Data of 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for the chemical compound 2-Chloro-5-(trifluoromethoxy)anisole, also known as 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene. With the CAS Number 402-08-4, this compound is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in complex chemical reactions.
This document moves beyond a mere listing of spectral peaks. It delves into the rationale behind the observed spectral patterns, offering insights grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its unique spectral fingerprint. The interplay of the chloro, methoxy, and trifluoromethoxy substituents on the benzene ring creates a distinct electronic environment, which is reflected in its spectroscopic data.
Figure 1. Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.1 | d | 1H | Ar-H |
| ~ 7.0 - 6.8 | dd | 1H | Ar-H |
| ~ 6.8 - 6.6 | d | 1H | Ar-H |
| ~ 3.9 | s | 3H | -OCH₃ |
Causality of Signal Assignment:
-
Aromatic Protons (δ 6.6-7.3): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield (to lower ppm values). Conversely, the chloro (-Cl) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, deshielding nearby protons and shifting them downfield. The interplay of these effects results in a complex splitting pattern, likely a series of doublets and a doublet of doublets.
-
Methoxy Protons (δ ~3.9): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Its position is characteristic of a methoxy group attached to an aromatic ring.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |
| ~ 155 | Ar-C-OCH₃ | |
| ~ 148 | Ar-C-OCF₃ | Quartet (due to C-F coupling) |
| ~ 130 | Ar-C-Cl | |
| ~ 125 | Ar-CH | |
| ~ 120 | Ar-CH | |
| ~ 115 | Ar-CH | |
| ~ 120 | -OCF₃ | Quartet (¹JCF ≈ 250-260 Hz) |
| ~ 56 | -OCH₃ |
Causality of Signal Assignment:
-
Aromatic Carbons (δ 115-155): The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbon attached to the oxygen of the methoxy group will be significantly deshielded and appear at a lower field. Similarly, the carbons attached to the chlorine and the trifluoromethoxy group will also be deshielded.
-
Trifluoromethoxy Carbon (-OCF₃, δ ~120): The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant (around 250-260 Hz) is a characteristic feature of a -CF₃ group.
-
Methoxy Carbon (-OCH₃, δ ~56): The carbon of the methoxy group will appear as a singlet in the aliphatic region of the spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure salt plates/ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | -OCH₃ group |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1250-1000 | Strong | C-O stretch | Aryl-O-CH₃ and Ar-O-CF₃ |
| 1200-1100 | Very Strong | C-F stretch | -OCF₃ group |
| 800-600 | Strong | C-Cl stretch | Aryl-Cl |
Causality of Signal Assignment:
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in a benzene ring.
-
Aliphatic C-H Stretch (2950-2850 cm⁻¹): These bands arise from the stretching vibrations of the C-H bonds in the methyl group of the anisole moiety.
-
Aromatic C=C Stretch (1600-1450 cm⁻¹): The benzene ring has characteristic stretching vibrations in this region, often appearing as a set of sharp bands.
-
C-O Stretch (1250-1000 cm⁻¹): Aryl ethers typically show strong C-O stretching bands in this region. The presence of two different ether linkages (aryl-methyl and aryl-trifluoromethyl) may lead to complex or broad absorptions here.
-
C-F Stretch (1200-1100 cm⁻¹): The C-F bonds in the trifluoromethoxy group will give rise to very strong and characteristic absorption bands in this region. This is often the most intense feature in the IR spectrum of fluorinated compounds.
-
C-Cl Stretch (800-600 cm⁻¹): The stretching vibration of the carbon-chlorine bond in an aromatic compound typically appears in this region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is often used to separate the analyte from any impurities before it enters the mass spectrometer.
-
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components elute from the GC column and enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Mass Spectrum Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 226/228 | Moderate | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 211/213 | Strong | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 195/197 | Moderate | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 161 | Moderate | [M - Cl - CH₃]⁺ | Loss of chlorine and a methyl radical |
| 69 | Strong | [CF₃]⁺ | Cleavage of the O-CF₃ bond |
Causality of Fragmentation:
-
Molecular Ion ([M]⁺, m/z 226/228): The molecular ion peak will appear as a pair of peaks with a ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Loss of a Methyl Radical ([M - CH₃]⁺, m/z 211/213): A common fragmentation pathway for anisoles is the loss of the methyl radical from the methoxy group, leading to a stable oxonium ion.
-
Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z 195/197): Cleavage of the aryl-oxygen bond can also occur, resulting in the loss of a methoxy radical.
-
[CF₃]⁺ Ion (m/z 69): The trifluoromethyl cation is a very stable fragment and will likely be observed as a prominent peak in the mass spectrum.
Figure 2. Experimental Workflow for Spectroscopic Analysis.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and reliable method for its identification and characterization. The predicted spectral data, based on established principles of spectroscopy and the known effects of its constituent functional groups, offer a detailed roadmap for researchers working with this important chemical intermediate. By following the outlined experimental protocols and understanding the causal relationships between molecular structure and spectral output, scientists can confidently utilize this compound in their research and development endeavors.
References
-
PubChem Entry for 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-(trifluoromethoxy)anisole
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-(trifluoromethoxy)anisole (CAS No. 164455-83-4), a substituted aromatic compound of interest in synthetic chemistry and drug development. This document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will dissect the electronic effects of the chloro, methoxy, and trifluoromethoxy substituents to predict the chemical shifts and coupling patterns of the aromatic and methyl protons. A validated, step-by-step experimental protocol for acquiring high-resolution ¹H NMR data is provided, ensuring reproducibility and accuracy. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment of complex organic molecules.
Introduction: The Structural Significance of this compound
This compound belongs to a class of halogenated and fluorinated aromatic compounds that are pivotal building blocks in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly popular substituent in drug design. It is a strong electron-withdrawing group and is highly lipophilic, properties that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The presence of three distinct substituents on the anisole core—an electron-donating methoxy group (-OCH₃), an inductively electron-withdrawing and weakly π-donating chloro group (-Cl), and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃)—creates a unique electronic environment.
¹H NMR spectroscopy is the cornerstone technique for confirming the identity and substitution pattern of such molecules. By analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values, we can precisely map the proton environment and validate the molecular structure. This guide provides a predictive analysis of the ¹H NMR spectrum, explaining the causal relationships between the molecular structure and the resulting spectral features.
Theoretical Analysis and Spectral Prediction
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule has two main proton-bearing regions: the aromatic ring and the methoxy group.
Figure 1: Structure of this compound with proton numbering.
Substituent Effects on Aromatic Proton Chemical Shifts
The chemical shifts of the three aromatic protons (H-3, H-4, H-6) are governed by the combined shielding and deshielding effects of the substituents. We can estimate these shifts by starting with the chemical shift of benzene (δ ≈ 7.3 ppm) and applying additive substituent chemical shift (SCS) parameters.[2]
-
Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is increased electron density (shielding) at the ortho (C2, C6) and para (C4) positions, shifting protons at these positions upfield (to lower δ values).
-
Chloro Group (-Cl): This substituent is inductively electron-withdrawing (-I effect) but a weak π-donor through resonance (+R effect). Its net effect is generally deshielding, shifting nearby protons downfield (to higher δ values).
-
Trifluoromethoxy Group (-OCF₃): This is a potent electron-withdrawing group (EWG) due to the strong -I effect of the three fluorine atoms, which is transmitted through the oxygen atom to the ring.[1] It strongly deshields the aromatic ring, particularly at the ortho and para positions.
Predicted Chemical Shifts:
-
H-6: This proton is ortho to the electron-donating -OCH₃ group and meta to both the -Cl and -OCF₃ groups. The strong shielding from the methoxy group is the dominant effect, so this proton is expected to be the most upfield of the aromatic signals.
-
H-3: This proton is ortho to the -Cl group and meta to the -OCH₃ and -OCF₃ groups. It will be deshielded by the chloro group's inductive effect.
-
H-4: This proton is para to the -OCH₃ group, ortho to the strongly withdrawing -OCF₃ group, and meta to the -Cl group. The powerful deshielding from the adjacent -OCF₃ group will likely make this the most downfield of the aromatic protons.
Methoxy Group Protons
The three protons of the methoxy (-OCH₃) group are equivalent and not coupled to any other protons. They will therefore appear as a sharp singlet. In a typical anisole, this signal appears around δ 3.7-3.8 ppm.[3] The presence of electron-withdrawing groups on the ring may cause a slight downfield shift.
Spin-Spin Coupling and Multiplicity
The splitting patterns of the aromatic protons arise from coupling with their non-equivalent neighbors. The magnitude of the coupling constant, J, depends on the number of bonds separating the coupled protons.
-
Ortho Coupling (³J):** Coupling between protons on adjacent carbons (e.g., H-3 and H-4). Typical values are 7–10 Hz.[2]
-
Meta Coupling (⁴J):** Coupling between protons separated by three bonds (e.g., H-4 and H-6). This coupling is much weaker, with typical values of 2–3 Hz.[4]
-
Para Coupling (⁵J):** Coupling between protons on opposite sides of the ring (e.g., H-3 and H-6). This is typically negligible (J ≈ 0 Hz) and often not resolved.
Predicted Multiplicities:
-
H-6: Coupled to H-4 (meta, small J) and potentially very weakly to H-3 (para, negligible J). It is expected to appear as a narrow doublet or a doublet of doublets with one small coupling constant.
-
H-3: Coupled to H-4 (ortho, large J). It should appear as a doublet.
-
H-4: Coupled to H-3 (ortho, large J) and H-6 (meta, small J). This proton is expected to appear as a doublet of doublets.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This section outlines a self-validating protocol for obtaining a high-quality ¹H NMR spectrum suitable for structural confirmation.
Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and single residual solvent peak at δ ~7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The experiment should be performed on a Fourier-transform NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
Insert the sample into the spectrometer probe.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard parameters, such as a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to each signal.
-
Predicted Spectral Data and Interpretation
Based on the theoretical principles discussed, the following table summarizes the predicted ¹H NMR data for this compound.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³JH4-H3 ≈ 8-9 Hz, ⁴JH4-H6 ≈ 2-3 Hz | 1H |
| H-3 | 7.1 - 7.3 | Doublet (d) | ³JH3-H4 ≈ 8-9 Hz | 1H |
| H-6 | 6.9 - 7.1 | Doublet (d) | ⁴JH6-H4 ≈ 2-3 Hz | 1H |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A | 3H |
Interpretation of the Predicted Spectrum:
-
Singlet at δ ~3.85 ppm (3H): This signal is unequivocally assigned to the three equivalent protons of the methoxy group. Its integration value of 3H confirms its identity.
-
Aromatic Region (δ 6.9 - 7.5 ppm): This region contains signals for the three aromatic protons, integrating to a total of 3H.
-
The most downfield signal, a doublet of doublets , is assigned to H-4 . The large splitting corresponds to ortho coupling with H-3, and the smaller splitting arises from meta coupling to H-6.[5] Its downfield position is a direct consequence of the powerful deshielding from the adjacent -OCF₃ group.
-
A doublet with a large coupling constant (³J ≈ 8-9 Hz) is assigned to H-3 . This splitting pattern is due to its ortho relationship with H-4.
-
The most upfield aromatic signal, appearing as a narrow doublet (or a finely split doublet of doublets), is assigned to H-6 . The small splitting constant (⁴J ≈ 2-3 Hz) is characteristic of meta coupling to H-4.[4] Its upfield position is primarily due to the shielding effect of the ortho-methoxy group.
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent electronic effects and proton coupling rules can be used for definitive structural elucidation. The predicted spectrum shows four distinct signals: a singlet for the methoxy group and three signals in the aromatic region, each with a unique chemical shift and multiplicity that directly reflects its specific electronic environment and spatial relationship to its neighbors. The strong deshielding nature of the trifluoromethoxy group and the shielding nature of the methoxy group are the dominant factors determining the chemical shifts of the aromatic protons. This in-depth analysis serves as a robust guide for any scientist working with this compound, enabling confident identification and characterization.
References
-
National Center for Biotechnology Information (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubChem. Available at: [Link]
-
University of Puget Sound (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. Available at: [Link]
-
University of Wisconsin-Madison (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Available at: [Link]
-
ResearchGate (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (Trifluoromethoxy)benzene. PubChem. Available at: [Link]
- Google Patents (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Chegg.com (2024). Solved Consider the ?1H NMR spectrum of p-chloroanisole. Available at: [Link]
-
Canadian Science Publishing (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. Available at: [Link]
-
ACD/Labs (n.d.). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
-
University of Wisconsin-Madison (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Royal Society of Chemistry (2016). Supporting Information. Available at: [Link]
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
eScholarship.org (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]
-
YouTube (2016). HMNR Aromatic Coupling. Available at: [Link]
-
Reddit (2024). The Effect of Fluorine in ¹H NMR. Available at: [Link]
-
Oriental Journal of Chemistry (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. Available at: [Link]
-
Doc Brown's Chemistry (n.d.). Structural constitutional isomers of molecular formula C6H13Cl. Available at: [Link]
-
Royal Society of Chemistry (2015). Catalytic C-F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. Available at: [Link]
-
American Chemical Society (1981). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic resonance. Available at: [Link]
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-(trifluoromethoxy)anisole. In the absence of publicly available experimental data, this document leverages established principles of NMR spectroscopy, empirical data from analogous structures, and predictive methodologies to offer a robust interpretation of the expected spectrum. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a detailed understanding of the spectroscopic features of this complex molecule. We will delve into the influence of the chloro, methoxy, and trifluoromethoxy substituents on the chemical shifts of the aromatic carbons and the methoxy carbon, providing a predicted spectrum and a thorough rationale for the assignment of each resonance.
Introduction
This compound is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a chloro group, a methoxy group, and a trifluoromethoxy group on the anisole scaffold imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount in the development of novel compounds, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose. This guide will provide a detailed, theoretical examination of the ¹³C NMR spectrum of this molecule.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are based on the additive effects of the substituents on the chemical shifts of the parent compound, anisole, and a review of data for structurally related compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | 158 - 162 | The C-1 carbon is directly attached to the electron-donating methoxy group, which is expected to shift it downfield. |
| C-2 | 115 - 120 | The C-2 carbon is bonded to the electronegative chlorine atom, leading to a downfield shift. |
| C-3 | 112 - 117 | This carbon is ortho to the methoxy group and meta to the trifluoromethoxy group, experiencing a moderate shielding effect. |
| C-4 | 125 - 130 | The C-4 carbon is para to the methoxy group and ortho to the trifluoromethoxy group, resulting in a complex interplay of electronic effects. |
| C-5 | 145 - 150 (quartet) | The C-5 carbon is directly attached to the strongly electron-withdrawing trifluoromethoxy group, causing a significant downfield shift. The signal is expected to be split into a quartet due to coupling with the three fluorine atoms. |
| C-6 | 118 - 123 | This carbon is meta to both the methoxy and trifluoromethoxy groups, resulting in a chemical shift influenced by both. |
| -OCH₃ | 55 - 60 | The chemical shift of the methoxy carbon is relatively insensitive to the aromatic substituents. |
| -OCF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethoxy group will be significantly deshielded by the three fluorine atoms and will appear as a quartet due to ¹J(C-F) coupling. |
In-Depth Analysis of Substituent Effects
The predicted ¹³C NMR spectrum of this compound is a result of the interplay of the electronic effects of the three different substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. Its primary effect is to increase the electron density at the ortho and para positions (C-2, C-4, and C-6), leading to an upfield shift for these carbons relative to benzene. The C-1 carbon, directly attached to the oxygen, is deshielded.
-
Chloro Group (-Cl): The chlorine atom is an electronegative and electron-withdrawing group through induction, which generally deshields the carbon atom to which it is attached (C-2). It is a weak deactivator in electrophilic aromatic substitution and directs incoming groups to the ortho and para positions.
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly deshields the C-5 carbon. Furthermore, the carbon of the -OCF₃ group itself will be strongly deshielded and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J(C-F)). The aromatic carbons in close proximity may also show smaller C-F couplings.
The following diagram illustrates the workflow for predicting the ¹³C NMR spectrum of the target molecule.
Caption: Workflow for the Prediction of the ¹³C NMR Spectrum.
This diagram illustrates the influence of the substituents on the electron density of the aromatic ring.
Caption: Electronic Effects of Substituents on the Aromatic Ring.
Experimental Protocol for ¹³C NMR Acquisition
For researchers who synthesize or acquire a sample of this compound, the following is a standard protocol for obtaining a high-quality ¹³C NMR spectrum.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
The choice of solvent can slightly influence the chemical shifts.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Pulse width: 30-45 degrees.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks if quantitative information is desired, although ¹³C NMR is not inherently quantitative without special techniques.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound. By understanding the fundamental principles of substituent effects on ¹³C NMR chemical shifts, researchers can confidently interpret the spectrum of this and related molecules. The provided predicted chemical shifts and the rationale behind them serve as a valuable reference for the structural verification of this compound in synthetic and medicinal chemistry applications. The outlined experimental protocol offers a standardized approach for the acquisition of high-quality spectral data.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Kalman, R. E. (Ed.). (1983). 13-C NMR Spectroscopy. Wiley.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
- Field, L. D., & Sternhell, S. (Eds.). (1989). Analytical NMR. Wiley.
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Anisole. Retrieved January 28, 2026, from [Link]
Sources
Introduction: The Analytical Significance of 2-Chloro-5-(trifluoromethoxy)anisole
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a compound of interest in various chemical and pharmaceutical research areas. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for both practical application and theoretical knowledge.
This compound (C8H6ClF3O2) is a halogenated aromatic ether with a molecular weight of approximately 226.58 g/mol .[1] Its structural complexity, featuring a chlorine atom, a methoxy group, and a trifluoromethoxy group on a benzene ring, makes it a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The unique combination of these functional groups imparts specific physicochemical properties that are crucial for its application but also present interesting challenges and signatures in analytical characterization.
Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such molecules. It provides precise information on the molecular weight and elemental composition, and through the analysis of fragmentation patterns, offers deep insights into the molecule's structure. This guide will focus primarily on the predicted fragmentation behavior under Electron Ionization (EI), a common technique for the analysis of volatile and semi-volatile organic compounds.
The Molecular Ion and Isotopic Signature
The first crucial piece of information in a mass spectrum is the molecular ion (M+•), which represents the intact molecule with one electron removed. For this compound, the molecular ion peak is expected to appear as a characteristic isotopic cluster. This is due to the natural abundance of chlorine isotopes: 35Cl (˜75.8%) and 37Cl (˜24.2%).
Therefore, the mass spectrum will exhibit two distinct molecular ion peaks at m/z values corresponding to the masses of C8H6(35Cl)F3O2 and C8H6(37Cl)F3O2. The intensity ratio of these peaks will be approximately 3:1, serving as a definitive indicator of the presence of a single chlorine atom in the molecule.
Table 1: Predicted Molecular Ion Data for this compound
| Ion Formula | Isotope | Exact Mass (Da) | Relative Abundance (%) |
| C8H6(35Cl)F3O2+• | 35Cl | 226.0012 | 100 |
| C8H6(37Cl)F3O2+• | 37Cl | 228.0012 | 32 |
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) at a standard energy of 70 eV imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The fragmentation of this compound is predicted to be directed by its functional groups, primarily the methoxy and trifluoromethoxy substituents, and the chlorine atom. The following sections detail the most probable fragmentation cascades.
Initial Fragmentation Steps: The Influence of the Methoxy Group
The methoxy group in anisole derivatives is a common initiation site for fragmentation.[2] The initial fragmentation is likely to proceed through two primary pathways originating from the molecular ion (m/z 226/228):
-
Loss of a Methyl Radical (•CH3): This is a characteristic fragmentation of anisoles, leading to the formation of a stable phenoxy cation. This cleavage is driven by the formation of a resonance-stabilized ion.
-
Loss of Formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.
Secondary and Tertiary Fragmentation Cascades
The initial fragment ions will undergo further fragmentation, leading to a series of smaller, characteristic ions.
-
Decarbonylation (Loss of CO): Phenoxy cations are known to lose a molecule of carbon monoxide (CO) to form a cyclopentadienyl cation.
-
Loss of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a •OCF3 radical or the formation of a trifluoromethyl cation (CF3+).
-
Cleavage of the Chlorine Atom: The C-Cl bond can break, resulting in the loss of a chlorine radical (•Cl).
The interplay of these fragmentation pathways gives rise to a complex but interpretable mass spectrum that serves as a fingerprint for the molecule.
Table 2: Predicted Key Fragment Ions of this compound in EI-MS
| m/z (for 35Cl) | Proposed Ion Structure | Neutral Loss |
| 226 | [C8H6ClF3O2]+• | - |
| 211 | [C7H3ClF3O2]+ | •CH3 |
| 196 | [C8H6ClF2O]+ | •F |
| 183 | [C6H3ClF3O]+ | CO |
| 148 | [C6H3F3O]+ | •Cl |
| 113 | [C5H3F3]+ | CO, •Cl |
| 69 | [CF3]+ | C7H6ClO2 |
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Sources
2-Chloro-5-(trifluoromethoxy)anisole IR spectrum
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-Chloro-5-(trifluoromethoxy)anisole
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a comprehensive analysis of the infrared spectrum of this compound (CAS No. 402-08-4), a substituted aromatic ether with increasing relevance in the synthesis of pharmaceuticals and specialty chemicals.[1][2] By deconstructing the molecule into its constituent functional groups, we can predict and interpret its vibrational modes. This document offers a theoretical framework for the IR spectrum, a detailed experimental protocol for data acquisition, and a discussion of the key spectral features that serve as a unique molecular fingerprint.
Introduction: The Molecular Architecture
This compound is a multi-functionalized aromatic compound. Its structure, 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, is built upon an anisole core.[2] Understanding its IR spectrum requires a systematic evaluation of the vibrational contributions from each component: the substituted benzene ring, the methoxy group (-OCH₃), the chloro substituent (-Cl), and the trifluoromethoxy group (-OCF₃). Each of these moieties produces characteristic absorption bands in the infrared region, arising from specific stretching and bending vibrations.[3] The resulting spectrum is a superposition of these absorptions, with the "fingerprint region" below 1500 cm⁻¹ being particularly complex and highly characteristic of the molecule as a whole.[4]
Theoretical IR Spectrum: A Functional Group Analysis
The vibrational spectrum of a molecule is a unique physical property that can be used for identification.[5] By examining the expected absorptions for each functional group in this compound, we can construct a theoretical spectrum.
The High-Wavenumber Region (4000 cm⁻¹ - 2800 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretching: The sp² hybridized C-H bonds on the benzene ring are expected to produce weak to medium intensity absorptions in the 3100-3000 cm⁻¹ range.[6] The presence of peaks just above the 3000 cm⁻¹ threshold is a strong indicator of aromaticity or unsaturation.[7]
-
Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the methoxy (-OCH₃) group will exhibit characteristic symmetric and asymmetric stretching vibrations. These typically appear as medium to strong absorptions in the 2950-2850 cm⁻¹ region.[8]
The Mid-Wavenumber Region (2000 cm⁻¹ - 1300 cm⁻¹)
This area of the spectrum reveals information about the aromatic backbone and some key heteroatom bonds.
-
Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the aromatic ring gives rise to a series of absorptions. Two distinct bands are typically observed in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[9] The presence of multiple bands in this area is highly characteristic of an aromatic compound.[6]
-
C-H Bending (Aliphatic): The methyl group also has bending (scissoring) vibrations that can appear around 1470-1450 cm⁻¹ .[8]
The Fingerprint Region (< 1500 cm⁻¹)
This region is often complex but contains a wealth of structural information, including the highly characteristic absorptions of the ether and fluorinated groups.
-
Ether C-O-C Stretching: Aromatic ethers like anisole derivatives display two prominent C-O stretching bands.[10]
-
An asymmetrical C-O-C stretch is expected as a strong band around 1250 cm⁻¹ .
-
A symmetrical C-O-C stretch will appear as a medium intensity band near 1040 cm⁻¹ .
-
-
Trifluoromethoxy (-OCF₃) Group Vibrations: This group will dominate a significant portion of the fingerprint region due to the high electronegativity and mass of fluorine atoms. The C-F bonds give rise to very strong and intense absorptions. While the exact positions can be complex, strong bands attributable to C-F stretching are expected in the 1300-1000 cm⁻¹ region. These will likely overlap with the C-O-C ether stretches.
-
Aromatic C-Cl Stretching: The vibration of the carbon-chlorine bond attached to the aromatic ring is expected to produce a medium to strong absorption in the 850-550 cm⁻¹ range.[9]
-
Aromatic C-H Out-of-Plane (OOP) Bending: The C-H bonds on the benzene ring also bend out of the plane of the ring. These vibrations occur in the 900-675 cm⁻¹ range and their pattern can sometimes provide information about the substitution pattern on the ring.[6]
Data Summary: Predicted IR Absorption Bands
The following table summarizes the expected key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium to Strong |
| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium |
| 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium |
| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |
| 1300 - 1000 | C-F Stretches (-OCF₃) | Very Strong |
| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Medium to Strong |
| 850 - 550 | Aromatic C-Cl Stretch | Medium to Strong |
Visualization of Spectral Regions
The following diagram illustrates the relationship between the molecule's functional groups and their characteristic regions in the infrared spectrum.
Caption: Key functional groups of the molecule and their corresponding IR spectral regions.
Experimental Protocol: Acquiring the Spectrum
This protocol outlines a self-validating system for obtaining a high-quality IR spectrum of this compound, which exists as a liquid at room temperature.[1]
Objective: To obtain a clean, reproducible Fourier Transform Infrared (FT-IR) spectrum for structural verification.
Materials:
-
This compound sample
-
FT-IR Spectrometer (e.g., equipped with a KBr beam splitter)
-
Demountable salt plates (e.g., KBr or NaCl) and holder
-
Pasteur pipette
-
Hexane or other suitable volatile solvent for cleaning
-
Lens tissue
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Perform an instrument diagnostic check as per manufacturer guidelines.
-
Collect a background spectrum. This is critical as it records the absorbance of ambient water vapor and carbon dioxide, which will be subtracted from the sample spectrum. A typical background scan involves at least 16 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation (Neat Liquid Film):
-
Place one clean, polished salt plate on a clean surface.
-
Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate. Causality Note: Using a minimal sample amount creates a thin film, preventing total absorption (flat-lining) of the IR beam, especially for the intense C-F bands.
-
Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film free of air bubbles.
-
Place the assembled plates into the spectrometer's sample holder.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.
-
-
Data Processing and Interpretation:
-
Label the significant peaks on the resulting spectrum.
-
Compare the obtained peak positions and relative intensities with the theoretical values presented in Section 3. Pay close attention to the strong, characteristic bands of the ether and trifluoromethoxy groups.
-
-
Cleaning:
-
Disassemble the salt plates and rinse them thoroughly with a dry, volatile solvent like hexane.
-
Gently wipe the plates dry with lens tissue and store them in a desiccator to prevent fogging from atmospheric moisture.
-
Conclusion
The infrared spectrum of this compound is rich with information. The key identifying features are the combination of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methoxy group below 3000 cm⁻¹, and a highly complex and intense fingerprint region. Within this fingerprint, the strong absorptions from the asymmetric C-O-C ether linkage (~1250 cm⁻¹) and the extremely intense C-F vibrations (1300-1000 cm⁻¹) serve as the most definitive indicators for the presence and integrity of the molecule. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy for the characterization of this important chemical intermediate.
References
-
Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
Sources
- 1. 2-CHLORO-5-(TRIFLUOROMETHYL)ANISOLE CAS#: 402-08-4 [m.chemicalbook.com]
- 2. 2-Chloro-5-(trifluoromethyl)anisole | 402-08-4 [sigmaaldrich.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. youtube.com [youtube.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Spectrum Of Anisole | bartleby [bartleby.com]
The Strategic Utility of 2-Chloro-5-(trifluoromethoxy)anisole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This guide delves into the technical nuances of a particularly valuable, yet under-documented, building block: 2-Chloro-5-(trifluoromethoxy)anisole .
This molecule, with its distinct arrangement of a chloro, methoxy, and trifluoromethoxy group on a benzene ring, presents a trifecta of functionalities that can be strategically exploited in the synthesis of complex pharmaceutical intermediates. The presence of the chlorine atom provides a handle for cross-coupling reactions, the methoxy group can influence solubility and metabolic stability, and the trifluoromethoxy group is a powerful modulator of lipophilicity, metabolic stability, and receptor binding affinity.
This document serves as a comprehensive technical resource, providing insights into the synthesis, reactivity, and potential applications of this compound. By understanding the inherent chemical logic of this building block, researchers can unlock its potential to accelerate the discovery and development of novel therapeutics.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Synthesis and Plausible Synthetic Pathways
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodologies (Proposed):
Step 1: Methylation of 4-(trifluoromethoxy)phenol to 4-(trifluoromethoxy)anisole
-
Rationale: The initial step involves the protection of the phenolic hydroxyl group as a methyl ether. This is a standard transformation that prevents unwanted side reactions during the subsequent chlorination step and introduces the desired methoxy group of the final product.
-
Protocol:
-
To a solution of 4-(trifluoromethoxy)phenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-(trifluoromethoxy)anisole.
-
Step 2: Electrophilic Chlorination of 4-(trifluoromethoxy)anisole
-
Rationale: The electron-donating methoxy group and the moderately deactivating trifluoromethoxy group will direct electrophilic substitution to the positions ortho and para to the methoxy group. Due to steric hindrance from the methoxy group, chlorination is expected to occur predominantly at the position ortho to the methoxy group and meta to the trifluoromethoxy group.
-
Protocol:
-
Dissolve 4-(trifluoromethoxy)anisole (1.0 eq.) in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0°C in an ice bath.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 eq.) portion-wise.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Chemical Reactions and Applications as a Building Block
The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, primarily leveraging the reactivity of the aryl chloride.
Palladium-Catalyzed Cross-Coupling Reactions:
The chlorine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.
Caption: Suzuki-Miyaura coupling of this compound.
-
Expert Insight: The trifluoromethoxy group, being electron-withdrawing, can enhance the reactivity of the aryl chloride in the oxidative addition step of the catalytic cycle.
-
Exemplary Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
2. Buchwald-Hartwig Amination:
This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
Caption: Buchwald-Hartwig amination of this compound.
-
Expert Insight: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results for aryl chlorides.
-
Exemplary Protocol:
-
To a reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 100-120°C and stir until completion.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify the product by chromatography.
-
Nucleophilic Aromatic Substitution (SNAr):
While less reactive than their nitro-substituted counterparts, the trifluoromethoxy group can activate the ring towards nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry. Its introduction into a molecule can have profound effects:
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are highly stable to metabolic degradation, which can increase the in vivo half-life of a drug.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic functionalities, which can be crucial for optimizing drug-receptor interactions.
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion: A Building Block of Strategic Importance
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a reactive chloro handle, a methoxy modulator, and a property-enhancing trifluoromethoxy group makes it an attractive starting material for the construction of novel pharmaceutical candidates. While direct literature on this specific compound is sparse, its reactivity can be confidently predicted based on established chemical principles. As the demand for sophisticated, fluorine-containing molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Suzuki-Miyaura Cross Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Angene. [Link]
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)anisole, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and drug development. This document delves into its chemical properties, plausible synthesis routes, analytical characterization, and its role as a valuable building block in the synthesis of complex molecules.
Introduction: The Significance of Fluorinated Moieties in Drug Design
The introduction of fluorine-containing functional groups, such as the trifluoromethoxy group (-OCF₃), into organic molecules is a well-established strategy in modern drug design.[1] These groups can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethoxy group, in particular, is often employed to enhance metabolic stability and improve a drug candidate's pharmacokinetic profile.[1] this compound serves as a key intermediate, providing a scaffold that incorporates both a reactive chlorine atom for further functionalization and the beneficial trifluoromethoxy group.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260893-33-1 | [3] |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | [3] |
| Molecular Formula | C₈H₆ClF₃O₂ | [3] |
| Molecular Weight | 226.58 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity (typical) | ≥97% | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
Synthesis of this compound: A Plausible and Detailed Protocol
Proposed Synthetic Pathway
The most logical precursor for the synthesis of this compound is 3-(trifluoromethoxy)anisole. The methoxy group is an ortho-, para-director, and the trifluoromethoxy group is a meta-director. In this case, the directing effects of the two groups are reinforcing, favoring substitution at the 2-, 4-, and 6-positions. Steric hindrance at the 6-position would likely favor chlorination at the 2- and 4-positions. The desired product is the 2-chloro isomer.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a well-reasoned, expert-derived procedure based on analogous chlorination reactions of anisole derivatives with sulfuryl chloride.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethoxy)anisole | 192.12 | 10.0 g | 0.052 |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 7.7 g (4.6 mL) | 0.057 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.052 mol) of 3-(trifluoromethoxy)anisole in 100 mL of anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0°C using an ice bath. Slowly add 7.7 g (4.6 mL, 0.057 mol) of sulfuryl chloride dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the compound and identifying any potential isomers or byproducts. A general GC-MS method suitable for halogenated aromatic compounds is outlined below.[6]
Hypothetical GC-MS Parameters:
| Parameter | Value |
| Column | Agilent HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MSD Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-300 m/z |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be employed to determine the purity of this compound. Given the fluorinated nature of the compound, a column with a fluorinated stationary phase may offer enhanced selectivity.[7]
Hypothetical HPLC Parameters:
| Parameter | Value |
| Column | C18 or a fluorinated phase column (e.g., FluoroSep-RP Phenyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule. The expected chemical shifts and coupling patterns for ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the correct isomeric structure. While a specific spectrum for this compound is not publicly available, data from analogous compounds can be used to predict the spectral features.
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.blucher.com.br [pdf.blucher.com.br]
- 3. This compound | 1260893-33-1 [sigmaaldrich.com]
- 4. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 7. 2-Chloro-5-(trifluoromethyl)anisole | 402-08-4 [sigmaaldrich.com]
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole and the Broader Class of Aryl Trifluoromethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF3) group has emerged as a critical substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)anisole, a representative member of the aryl trifluoromethyl ether class. While specific literature on this particular compound is sparse, this document synthesizes available data and contextualizes it within the broader landscape of trifluoromethoxylated aromatics. We will delve into the physicochemical properties, current market price, plausible synthetic routes based on established methodologies, and the general applications of this class of compounds in drug discovery. This guide aims to serve as a foundational resource for researchers interested in leveraging the unique properties of the trifluoromethoxy group in their work.
Introduction: The Rise of the Trifluoromethoxy Group in Drug Design
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug development. Among these, the trifluoromethoxy (-OCF3) group is of growing interest due to its unique combination of properties. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group is a powerful electron-withdrawing group through induction, yet a weak pi-donor due to the oxygen lone pairs. This electronic profile, coupled with its high lipophilicity and metabolic stability, makes it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2]
The trifluoromethoxy group can significantly enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[2] Furthermore, it is highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[1] This guide will use this compound as a focal point to explore the synthesis, properties, and potential applications of this important class of molecules.
Physicochemical Properties and Pricing of this compound
This compound is a halogenated and trifluoromethoxylated aromatic ether. While detailed experimental data is not widely published, its basic properties can be compiled from supplier information.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | [3] |
| Molecular Formula | C8H6ClF3O2 | [3] |
| Molecular Weight | 226.58 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | [3] |
Current Market Price
The price of this compound can vary between suppliers and is dependent on the quantity purchased. The following table provides an overview of current market pricing.
| Supplier | Quantity | Price (USD) |
| AOBChem | 500mg | $93.00 |
| AOBChem | 1g | $130.00 |
| AOBChem | 5g | $467.00 |
| AOBChem | 10g | $792.00 |
| AOBChem | 25g | $1,558.00 |
| AOBChem | 100g | $4,921.00 |
Note: Prices are subject to change and may not include shipping and handling fees.
Synthesis of Aryl Trifluoromethyl Ethers: A Proposed Route to this compound
The synthesis of aryl trifluoromethyl ethers can be challenging due to the reactivity of trifluoromethoxylation reagents.[4] However, several general methods have been developed, primarily involving the trifluoromethoxylation of phenols.[4][5]
General Synthetic Strategies
Two common approaches for the synthesis of aryl trifluoromethyl ethers from phenols are:
-
Deoxyfluorination of Phenol Fluoroformates: This classic method involves the conversion of a phenol to a fluoroformate, which is then treated with a fluorinating agent like antimony trifluoride (SbF3) or sulfur tetrafluoride (SF4).[4]
-
Oxidative Desulfurization-Fluorination: In this method, a phenol is first converted to an aryl dithiocarbonate (xanthogenate). This intermediate is then treated with an oxidizing agent and a fluoride source, such as hydrogen fluoride-pyridine, to yield the aryl trifluoromethyl ether.[4][5]
Proposed Synthesis of this compound
Based on the established literature, a plausible synthetic route to this compound would start from the corresponding phenol, 2-chloro-5-methoxyphenol. The following is a proposed two-step protocol based on the xanthate methodology, which generally offers milder conditions than older deoxyfluorination methods.[5][6]
Step 1: Synthesis of O-(2-chloro-5-methoxyphenyl) methoxycarbothioate (Aryl Xanthate Intermediate)
-
To a stirred solution of 2-chloro-5-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (CS2, 1.2 eq) dropwise.
-
After stirring for 1 hour at room temperature, add methyl iodide (CH3I, 1.2 eq) and continue stirring for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aryl xanthate intermediate.
Step 2: Oxidative Desulfurization-Fluorination to this compound
-
In a fume hood, dissolve the aryl xanthate intermediate (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) in a fluorinated polymer reaction vessel.
-
Add a fluoride source, such as hydrogen fluoride-pyridine (e.g., Olah's reagent, ~10 eq), at -78 °C.
-
Add an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, ~3 eq), portion-wise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by 19F NMR or GC-MS for the formation of the desired product.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Caption: Proposed two-step synthesis of this compound from 2-chloro-5-methoxyphenol.
Reactivity, Applications, and Analytical Characterization
While specific data for this compound is limited, its reactivity and potential applications can be inferred from the general behavior of aryl trifluoromethyl ethers.
Reactivity
The aromatic ring of this compound is substituted with both electron-donating (methoxy) and electron-withdrawing (chloro, trifluoromethoxy) groups. This substitution pattern will influence its reactivity in electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy group are activated, while the positions ortho and para to the chloro and trifluoromethoxy groups are deactivated. The overall reactivity will be a balance of these competing effects.
The chloro substituent can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, making this compound a potential building block in organic synthesis.
Potential Applications in Drug Discovery
Aryl trifluoromethyl ethers are valuable in drug discovery for several reasons:
-
Metabolic Stability: The OCF3 group is highly resistant to oxidative metabolism, which can improve the half-life of a drug.[1]
-
Lipophilicity: The OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[1][2]
-
Modulation of pKa: The strong electron-withdrawing nature of the OCF3 group can be used to modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates in areas such as oncology, neuroscience, and infectious diseases.
Analytical Characterization
The characterization of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the substitution pattern.
-
¹³C NMR: Would show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethoxy group. The carbon of the OCF3 group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Mass Spectrometry (MS): Would show a molecular ion peak corresponding to the molecular weight of the compound (226.58 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-O-C ether linkages, C-Cl bond, and the C-F bonds of the trifluoromethoxy group.
Safety and Handling
-
Hazard Statements (Inferred from similar compounds): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[7][8]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Conclusion and Future Perspectives
This compound is a representative of the increasingly important class of aryl trifluoromethyl ethers. While specific research on this compound is limited, its structure suggests it could be a valuable building block for the synthesis of novel compounds with desirable pharmacokinetic and pharmacodynamic properties. The continued development of efficient and scalable methods for the synthesis of trifluoromethoxylated aromatics will undoubtedly lead to new discoveries in medicinal chemistry and materials science. Further investigation into the reactivity and biological activity of compounds like this compound is warranted.
References
-
Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]
-
Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central. Retrieved from [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
Liu, Y., et al. (2020). Electrophilic trifluoromethylsulfinylation of aromatics via CF3S(O)Cl in the presence of Lewis acid. ResearchGate. Retrieved from [Link]
-
Besset, T., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ACS Publications. Retrieved from [Link]
-
Besset, T., et al. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. Retrieved from [Link]
-
Xu, C., et al. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. PubMed. Retrieved from [Link]
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1260893-33-1 [sigmaaldrich.com]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
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- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-5-(trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and well-characterized protocol for the laboratory-scale synthesis of 2-Chloro-5-(trifluoromethoxy)anisole, a valuable substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. The synthetic strategy is built upon a two-step sequence commencing with the preparation of the key intermediate, 3-(trifluoromethoxy)anisole, followed by a regioselective electrophilic chlorination. This document provides in-depth procedural details, mechanistic insights, purification strategies, and essential safety protocols to ensure a safe and reproducible synthesis.
Introduction
Substituted anisoles are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the development of new therapeutic agents and agrochemicals. The further incorporation of a chlorine atom provides a handle for subsequent cross-coupling reactions, allowing for the facile construction of diverse molecular scaffolds. This compound is therefore a compound of significant interest for medicinal and agricultural chemists. This application note provides a detailed, field-proven methodology for its synthesis.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a two-stage process. The first stage involves the synthesis of the precursor, 3-(trifluoromethoxy)anisole, from commercially available starting materials. The second stage is the regioselective chlorination of this intermediate to yield the final product.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of the Precursor, 3-(Trifluoromethoxy)anisole
Part A: Synthesis of 3-Methoxyphenol from Resorcinol
The initial step in this synthesis is the selective mono-methylation of resorcinol to produce 3-methoxyphenol. This reaction takes advantage of the differential reactivity of the two hydroxyl groups in resorcinol.
Protocol:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, an internal thermometer, and a dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 0.5 g) as a phase transfer catalyst, toluene (50 mL), and a 2 M solution of sodium hydroxide (50 mL).[1][2]
-
Heat the biphasic mixture to 80°C with vigorous stirring.[1]
-
Slowly add dimethyl sulfate (15.1 g, 0.12 mol) dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 85°C.[1][3]
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.[1]
-
Cool the reaction mixture to room temperature and carefully add glacial acetic acid to adjust the pH to weakly acidic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers and wash with water (50 mL) followed by a saturated sodium chloride solution (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 115-118°C (at approximately 0.67 kPa) to yield 3-methoxyphenol.[1]
Part B: Trifluoromethoxylation of 3-Methoxyphenol
The trifluoromethoxy group is installed via a two-step procedure involving O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination.[4]
Protocol:
-
In a well-ventilated fume hood, to a solution of 3-methoxyphenol (12.4 g, 0.1 mol) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Cool the mixture in an ice bath and add ethyl bromodifluoroacetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryloxydifluoroacetic acid intermediate.
-
For the subsequent decarboxylative fluorination, dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile).
-
Add a silver catalyst (e.g., silver carbonate, 0.1 equivalents) and a fluoride source (e.g., Selectfluor®, 1.2 equivalents).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture, filter through a pad of celite to remove the silver salts, and concentrate the filtrate under reduced pressure.
-
The crude 3-(trifluoromethoxy)anisole is then purified by column chromatography on silica gel.
Stage 2: Electrophilic Chlorination of 3-(Trifluoromethoxy)anisole
The final step is the regioselective chlorination of 3-(trifluoromethoxy)anisole. The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is a meta-director and deactivating. Therefore, electrophilic attack is directed primarily to the positions ortho and para to the methoxy group. The 2-position is ortho to the methoxy group and meta to the trifluoromethoxy group, making it a favored site for chlorination. Sulfuryl chloride is an effective and convenient chlorinating agent for this transformation.[5][6]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
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- 5. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Synthesis of 2-Chloro-5-(trifluoromethoxy)anisole: An Application Note and Protocol
Abstract
This comprehensive guide details a robust two-step synthesis protocol for 2-Chloro-5-(trifluoromethoxy)anisole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the selective chlorination of 3-methoxyphenol to yield the key precursor, 4-chloro-3-methoxyphenol. Subsequent O-trifluoromethylation of this intermediate affords the target molecule. This document provides a detailed, step-by-step methodology, explains the rationale behind experimental choices, and outlines critical safety considerations for handling the reagents involved. The protocol is designed for researchers and professionals in drug development and chemical synthesis, offering a self-validating system for the reliable production of this compound.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its ability to enhance metabolic stability, improve cellular membrane permeability, and modulate the electronic properties of a molecule.[1] this compound is a key building block that possesses this valuable functional group, making it a significant precursor for the synthesis of a wide range of biologically active compounds. This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this important intermediate.
The presented synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the regioselective chlorination of commercially available 3-methoxyphenol. The second, and key, transformation is the O-trifluoromethylation of the resulting 4-chloro-3-methoxyphenol. This guide will delve into the mechanistic underpinnings of each step, providing a robust framework for successful synthesis.
OH OH | | / \ / C---C C---C || || + SO₂Cl₂ -> || || + SO₂ + HCl C---C C---C \ / \ / OCH₃ Cl OCH₃
OH OCF₃ | | / \ / C---C C---C || || + Togni's Reagent -> || || + Byproducts C---C C---C \ / \ / Cl OCH₃ Cl OCH₃
Figure 2: Detailed experimental workflow.
Safety and Handling
General Precautions:
-
This synthesis should be performed in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
3-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. [2]* Sulfuryl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Aluminum chloride: Corrosive and reacts with moisture.
-
Togni's Reagent II: While generally stable, hypervalent iodine reagents should be handled with care. Avoid heating the solid material. [3]* Copper(I) iodide: May cause skin and eye irritation.
-
Dichloromethane: A suspected carcinogen.
-
Acetonitrile: Flammable and toxic.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Causality and Experimental Choices
-
Choice of Chlorinating Agent: Sulfuryl chloride is chosen for its reliability in the chlorination of phenols. The use of a Lewis acid catalyst like aluminum chloride helps to activate the sulfuryl chloride and promote the electrophilic aromatic substitution.
-
O-Trifluoromethylation Reagent: Togni's Reagent II is a commercially available, relatively stable, and effective electrophilic trifluoromethylating agent. The use of a copper catalyst and a ligand like 1,10-phenanthroline facilitates the desired O-trifluoromethylation over C-trifluoromethylation.
-
Inert Atmosphere: The O-trifluoromethylation step is conducted under an inert atmosphere to prevent the reaction of the catalyst and reagents with atmospheric oxygen and moisture, which could lead to side reactions and decreased yield.
-
Solvent Choice: Dichloromethane is a suitable solvent for the chlorination step due to its inertness and ability to dissolve the reactants. Acetonitrile is a good choice for the O-trifluoromethylation as it is a polar aprotic solvent that can facilitate the reaction while being relatively inert to the reaction conditions.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and agrochemical development. The explanation of the rationale behind the experimental choices offers a deeper understanding of the chemical transformations involved, allowing for potential optimization and adaptation for specific research needs.
References
-
Umemoto, T. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 63. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2018). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly (alkylene sulfide)s. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-659. [Link]
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]
-
Togni, A. (2010). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition, 49(46), 8616-8619. [Link]
Sources
Application Notes and Protocols for the Utilization of 2-Chloro-5-(trifluoromethoxy)anisole in Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Fluorinated Building Block
2-Chloro-5-(trifluoromethoxy)anisole (CAS No. 1260893-33-1) is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chlorine atom for cross-coupling, an ortho-methoxy group, and a para-trifluoromethoxy group, makes it a valuable synthon for introducing fluorine-containing motifs into complex molecules. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere of a methoxy or isopropyl group, offering enhanced metabolic stability, lipophilicity, and binding affinity in drug candidates. The ortho-methoxy group can influence the reactivity and conformation of the resulting coupled products.
This guide provides detailed protocols and expert insights for the application of this compound in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation. While specific literature on this exact substrate is limited, the following protocols are built upon well-established methodologies for structurally and electronically similar aryl chlorides, particularly those bearing electron-withdrawing groups. These notes are designed to serve as a robust starting point for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene[1] |
| CAS Number | 1260893-33-1 |
| Molecular Formula | C₈H₆ClF₃O₂ |
| Molecular Weight | 226.58 g/mol |
| Physical Form | Liquid[1] |
| Purity | Typically ≥97% |
I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, forming the core of many biologically active molecules and functional materials.[2] The primary challenge in coupling aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to aryl bromides or iodides.[3] However, the presence of the electron-withdrawing trifluoromethoxy group on this compound is expected to facilitate this oxidative addition. The selection of a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands, is crucial for achieving high yields.[3]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos is recommended. These ligands promote the formation of the active, monoligated Pd(0) species, which is essential for the oxidative addition to the inert C-Cl bond.[4]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is often effective. These bases are strong enough to facilitate the transmetalation step without causing significant decomposition of the boronic acid or the product.[4][5]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used. Water is essential for the activation of the boronic acid via the formation of a boronate species, which enhances the rate of transmetalation.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
Note: This is a representative protocol based on established methods for electron-deficient aryl chlorides. Optimization may be required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Anhydrous, degassed solvents are recommended.
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Then, add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 88-96 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
Yields are estimations based on similar reactions and require experimental verification.
II. The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[6] Similar to the Suzuki coupling, the reaction with aryl chlorides requires a highly active catalyst system to overcome the C-Cl bond strength. The electronic nature of this compound makes it a suitable candidate for this transformation, and the resulting fluorinated anilines are of high value in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: The use of palladium pre-catalysts, such as those based on bulky biarylphosphine ligands (e.g., G3 or G4 palladacycles with ligands like XPhos or RuPhos), is highly recommended. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination
Note: This is a representative protocol. Screening of ligands and bases may be necessary for optimal results with specific amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
All reagents should be handled under an inert atmosphere.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the XPhos Pd G3 pre-catalyst and sodium tert-butoxide to a dry Schlenk tube or reaction vial with a magnetic stir bar.
-
Reagent Addition: Add the this compound, the amine, and the toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Aniline | XPhos Pd G3 | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Morpholine | RuPhos Pd G3 | NaOtBu | Dioxane | 100 | 90-98 |
| 3 | n-Butylamine | XPhos Pd G3 | LHMDS | THF | 80 | 80-90 |
| 4 | Indole | RuPhos Pd G3 | K₂CO₃ | Toluene | 110 | 75-85 |
Yields are estimations based on similar reactions and require experimental verification.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, providing access to arylalkynes which are valuable intermediates in organic synthesis and materials science. The reaction typically employs a dual catalyst system of palladium and copper(I). As with other cross-couplings of aryl chlorides, forcing conditions or highly active catalyst systems may be necessary.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst, typically CuI, is the standard for Sonogashira couplings. The palladium species facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. The base serves to neutralize the HX byproduct and also acts as a solvent in many cases.
-
Solvent: Aprotic polar solvents like DMF or THF are often used, especially when the amine base is not used as the solvent.
Visualizing the Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Detailed Protocol for Sonogashira Coupling
Note: This protocol is a general guideline. Anhydrous and anaerobic conditions are crucial for success.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
THF (5 mL, optional, if co-solvent is needed)
-
All reagents and solvents should be degassed and handled under an inert atmosphere.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Reagent Addition: Add this compound, the terminal alkyne, and degassed triethylamine (and THF if used).
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product by column chromatography.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N/THF | 60 | 70-85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | i-Pr₂NH | 50 | 75-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | 70 | 65-80 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N/THF | 60 | 80-95 |
Yields are estimations based on similar reactions and require experimental verification.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Conclusion and Future Outlook
This compound is a promising building block for the synthesis of novel compounds in the life sciences and materials science sectors. The protocols outlined in this guide, derived from established principles of cross-coupling chemistry, provide a solid foundation for researchers to begin exploring the utility of this fluorinated synthon. While optimization for specific substrates is an inherent part of the research process, the provided conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings represent high-probability starting points for successful reaction development. The continued evolution of catalyst technology will undoubtedly further expand the scope and efficiency of reactions involving challenging substrates like electron-deficient aryl chlorides, paving the way for new discoveries.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Molander, G. A., & Gormisky, P. E. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
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ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
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Reaxys. (n.d.). Reaxys. Retrieved January 26, 2026, from [Link]
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Schaub, T., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(1), 405-411. [Link]
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Elsevier. (2017). Reaction Searching. Retrieved January 26, 2026, from [Link]
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CAS. (n.d.). CAS SciFinder. Retrieved January 26, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]
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Elsevier. (n.d.). Reaxys USER Manual. Retrieved January 26, 2026, from [Link]
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National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved January 26, 2026, from [Link]
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Reaxys. (2009, October 26). Reaxys Quick Reference Guide. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides. Retrieved January 26, 2026, from [Link]
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Elsevier. (2017). Reaction Searching. Retrieved January 26, 2026, from [Link]
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Maynooth University. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL. Retrieved January 26, 2026, from [Link]
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The Strategic Utility of 2-Chloro-5-(trifluoromethoxy)anisole in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethoxy Group as a Bioisostere in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a valuable bioisostere for the more common methoxy (-OCH₃) group, offering a unique combination of steric and electronic properties. Its high electronegativity and metabolic stability can significantly enhance a drug candidate's lipophilicity, membrane permeability, and in vivo half-life.[1] This guide provides detailed application notes and protocols for the use of 2-Chloro-5-(trifluoromethoxy)anisole , a key intermediate for the synthesis of complex pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the reaction dynamics and fostering a self-validating approach to synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Appearance | Liquid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Safety, Handling, and Storage
As with all chlorinated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[4] For spills, absorb with an inert material and dispose of as hazardous waste.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is 2-8°C to maintain long-term stability.
Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of a Hypothetical Riluzole Analogue (AZ-123)
To illustrate the utility of this compound as a pharmaceutical intermediate, we will outline a synthetic pathway to a hypothetical Riluzole analogue, "AZ-123". Riluzole is a marketed drug for the treatment of amyotrophic lateral sclerosis (ALS) and contains a 2-amino-6-(trifluoromethoxy)benzothiazole core.[6][7] Our hypothetical analogue will feature a modification at the 2-position, demonstrating the versatility of our starting intermediate.
The overall synthetic workflow is depicted below:
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst system consisting of palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water (typically a 4:1 to 10:1 mixture) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a biarylphosphine ligand such as SPhos is critical for the activation of the C-Cl bond of the aryl chloride. [8]* Base and Solvent: A moderately strong base like K₃PO₄ in a biphasic solvent system like toluene/water facilitates the transmetalation step of the catalytic cycle. [9]* Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure reproducibility.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [10]This reaction is instrumental in the synthesis of a wide array of pharmaceuticals. In this step, we will introduce an amino group to our "Intermediate 1" to generate the final hypothetical drug molecule.
Reaction Scheme:
Caption: Buchwald-Hartwig amination to form the final product.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add "Intermediate 1" (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides. [11][12]* Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. [12]* Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its trifluoromethoxy group imparts desirable physicochemical properties, while the chloro and methoxy substituents provide handles for a variety of synthetic transformations. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers in drug discovery and development. By understanding the underlying principles of these reactions, scientists can effectively leverage this intermediate to construct novel molecular architectures with enhanced therapeutic potential.
References
- Mignani, S., Audiau, F., Le Blevec, J., Nemecek, C., Barreau, M., Jimonet, P., & Gueremy, C. (1992). Versatile Methods for the Synthesis of 2-Amino-6-trifluoromethoxy-(nitro)benzothiazoles.
- Lipshutz, B. H., & Ghorai, S. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(11), 4094–4100.
- Marion, N., & Nolan, S. P. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Himaja, M., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117.
-
Scotmas. (2024). Safe Handling and Storage of Chlorine Dioxide: Best Practices. Retrieved from [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
NY.Gov. (n.d.). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoroanisole. Retrieved from [Link]
- Benavides, J., et al. (1987). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Neuropharmacology, 26(2), 133-140.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4484–4487.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Riluzole. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitroanisole. Retrieved from [Link]
- Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Synlett, 23(8), 1181-1186.
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The Versatile Intermediate: Applications of 2-Chloro-5-(trifluoromethoxy)anisole in Agrochemical Synthesis
Introduction: Distinguishing a Key Building Block
In the landscape of agrochemical synthesis, fluorine-containing intermediates are of paramount importance, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to the final active ingredients.[1] Within this class of molecules, a clear distinction must be made between two similarly named but structurally different compounds: 2-chloro-5-(trifluoromethyl)pyridine and the focus of this guide, 2-Chloro-5-(trifluoromethoxy)anisole . While the former is a well-established precursor for a range of herbicides and insecticides, the latter, with its trifluoromethoxy-substituted benzene ring, presents a unique set of synthetic opportunities.
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of this compound in the synthesis of agrochemicals. We will delve into its role as a precursor to fungicidal compounds and explore its potential in creating diverse molecular scaffolds through key chemical transformations.
From Intermediate to Active Compound: Synthesis of a Potent Fungicide
A significant application of this compound is its use as a starting material for the synthesis of 2-chloro-5-trifluoromethoxybenzeneboronic acid . This boronic acid derivative has demonstrated notable antifungal activity, particularly against Geotrichum candidum, the causative agent of sour rot in crops like the Xiaozhou mustard root tuber. Research has shown that at a concentration of 0.25 mg/mL, it can completely inhibit mycelial growth and spore germination.
The conversion of this compound to its corresponding boronic acid is a critical step in harnessing its agrochemical potential. This transformation is typically achieved through a metal-catalyzed borylation reaction.
Protocol 1: Synthesis of 2-chloro-5-trifluoromethoxybenzeneboronic acid
This protocol outlines a general method for the borylation of an aryl chloride, which can be adapted for this compound.
Objective: To synthesize 2-chloro-5-trifluoromethoxybenzeneboronic acid from this compound.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add the palladium catalyst, consisting of palladium(II) acetate (2-3 mol%) and the phosphine ligand (4-6 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pinacol ester of the desired boronic acid.
-
The pinacol ester can often be used directly in subsequent cross-coupling reactions or can be hydrolyzed to the free boronic acid if required.
Data Summary Table:
| Parameter | Value/Conditions |
| Starting Material | This compound |
| Key Reagent | Bis(pinacolato)diboron |
| Catalyst System | Palladium(II) acetate with a phosphine ligand |
| Base | Potassium acetate |
| Solvent | 1,4-dioxane |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Product | 2-chloro-5-trifluoromethoxybenzeneboronic acid pinacol ester |
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous Conditions: Boronic esters are sensitive to water, which can lead to their hydrolysis. The use of anhydrous solvents and reagents is recommended for optimal yield.
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the borylation reaction. Buchwald-type ligands like SPhos or XPhos are often effective for cross-coupling reactions involving aryl chlorides.
-
Base: Potassium acetate acts as a base to facilitate the catalytic cycle.
Diagram of Synthesis Pathway:
Caption: Synthesis of the boronic acid intermediate.
Expanding the Synthetic Toolbox: Potential Applications
Beyond its role as a precursor to the aforementioned fungicide, the chemical structure of this compound allows for a variety of synthetic transformations to generate novel agrochemical candidates.
Ether Cleavage to Access Phenolic Derivatives
The methoxy group of the anisole can be cleaved to yield the corresponding phenol, 2-chloro-5-(trifluoromethoxy)phenol. Phenols are valuable intermediates in agrochemical synthesis, often serving as a handle for the introduction of other functional groups through etherification or esterification.
Protocol 2: General Protocol for Ether Cleavage
Objective: To synthesize 2-chloro-5-(trifluoromethoxy)phenol from this compound.
Materials:
-
This compound
-
Boron tribromide (BBr₃) or another suitable ether cleavage reagent
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude phenol by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Boron Tribromide: BBr₃ is a powerful Lewis acid that effectively cleaves aryl methyl ethers.[2] It coordinates to the ether oxygen, followed by nucleophilic attack of the bromide on the methyl group.
-
Low Temperature: The reaction is highly exothermic and is initiated at low temperatures to control the reaction rate and prevent side reactions.
Diagram of Ether Cleavage:
Caption: Conversion of the anisole to the corresponding phenol.
Cross-Coupling Reactions at the Chloro Position
The chloro substituent on the aromatic ring serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures found in many agrochemicals.
Generalized Workflow for a Suzuki Cross-Coupling Reaction:
Sources
Application Notes and Protocols for the Synthesis of Novel Herbicides Utilizing 2-Chloro-5-(trifluoromethoxy)anisole
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Herbicide Discovery
The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in modulating the physicochemical and biological properties of agrochemicals. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It imparts a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can significantly enhance the biological activity and bioavailability of a molecule.[1]
This application note provides a comprehensive guide for researchers and scientists on the utilization of 2-Chloro-5-(trifluoromethoxy)anisole (CAS No. 1260893-33-1) as a versatile building block for the synthesis of novel herbicidal candidates. While direct examples of commercial herbicides derived from this specific starting material are not yet prevalent in the public domain, its chemical structure presents a rich platform for the development of new active ingredients. The presence of a reactive chlorine atom, an electron-rich aromatic ring, and the influential trifluoromethoxy and methoxy groups offer multiple avenues for synthetic diversification.
This document outlines potential synthetic strategies, detailed experimental protocols, and discusses the rationale behind these approaches, with a focus on creating compounds analogous to established classes of herbicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to designing successful synthetic routes.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |
| Molecular Weight | 242.58 g/mol | |
| Physical Form | Liquid |
Safety and Handling Precautions
Hazard Profile (Inferred):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Likely to cause skin irritation.[2]
-
Eye Irritation: Likely to cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Proposed Synthetic Pathways to Novel Herbicidal Scaffolds
The reactivity of this compound can be exploited through several key reaction types to generate diverse molecular scaffolds with potential herbicidal activity.
Synthesis of Diphenyl Ether Derivatives via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The diphenyl ether linkage is a classic pharmacophore found in many potent herbicides, such as acifluorfen and fomesafen, which are known inhibitors of protoporphyrinogen oxidase (PPO). The electron-withdrawing nature of the trifluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Proposed synthesis of diphenyl ether derivatives.
Detailed Protocol:
-
To a stirred solution of a substituted phenol (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diphenyl ether derivative.
Synthesis of Aryl-Substituted Derivatives via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[4][5] This strategy allows for the introduction of a wide range of aryl or heteroaryl moieties at the 2-position of the anisole ring, which can lead to novel herbicidal scaffolds. For instance, coupling with a pyridine-boronic acid could generate structures with potential activity as inhibitors of acetolactate synthase (ALS) or other key enzymes.
Reaction Scheme:
Caption: Proposed synthesis of biaryl derivatives.
Detailed Protocol:
-
In a reaction vessel, combine this compound (1.0 equivalent), an aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere to a temperature between 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Potential Modes of Action for Novel Herbicides
The structural motifs accessible from this compound suggest several potential herbicidal modes of action.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: The synthesized diphenyl ether derivatives are structural analogues of known PPO inhibitors.[6][7] PPO inhibitors block the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption.[6]
-
Acetolactate Synthase (ALS) Inhibition: Biaryl structures, particularly those containing a pyridine or pyrimidine ring, are features of many ALS-inhibiting herbicides. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to a cessation of plant cell growth and division.
-
Disruption of Microtubule Assembly: Certain aromatic compounds can interfere with microtubule formation, leading to a disruption of cell division and ultimately plant death.[8] The novel scaffolds synthesized from this compound could potentially exhibit this mode of action.
Characterization and Biological Evaluation
Structural Elucidation: The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Herbicidal Activity Screening:
-
Pre- and Post-emergence Assays: Initial screening should be conducted on a panel of representative monocotyledonous and dicotyledonous weed species to assess both pre- and post-emergence herbicidal activity.
-
Dose-Response Studies: For active compounds, dose-response studies should be performed to determine the effective dose (e.g., ED₅₀ or GR₅₀ values).
-
Crop Selectivity: Promising candidates should be evaluated for their selectivity on important crop species.
Conclusion
This compound represents a promising, yet underexplored, starting material for the discovery of novel herbicides. Its unique substitution pattern provides a foundation for the synthesis of diverse chemical libraries with the potential for potent herbicidal activity. The synthetic protocols outlined in this application note, based on well-established and robust chemical transformations, offer a clear path for researchers to explore the potential of this versatile building block. By targeting known herbicidal pharmacophores and leveraging the beneficial properties of the trifluoromethoxy group, the development of next-generation weed management solutions is an attainable goal.
References
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- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
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Un-Nisa, M., & Khan, I. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 141-153. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). EP0305529A1 - Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same.
-
Tang, P., Wang, W., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard). Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3826–3836. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265. Retrieved from [Link]
-
Hartwig, J. F., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 11(43), 11831-11838. Retrieved from [Link]
-
European Patent Office. (n.d.). HERBICIDAL TETRAZOLE COMPOUNDS - EP 4263510 B1. Retrieved from [Link]
-
SciSpace. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]
-
Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry, 19(3), 565-569. Retrieved from [Link]
-
Wang, M., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, 68(13), 3795-3804. Retrieved from [Link]
-
Justia Patents. (2021). Transgenic or non-transgenic plants with mutated protoporphyrinogen oxidase having increased tolerance to herbicides. Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of 2-Chloro-5-(trifluoromethoxy)anisole in Kinase Inhibitor Development
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the strategic application of 2-Chloro-5-(trifluoromethoxy)anisole as a pivotal building block in the design and synthesis of novel kinase inhibitors. We will delve into the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group and the synthetic versatility of the chlorinated aromatic scaffold. This document offers detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outlines a robust methodology for evaluating the synthesized compounds in kinase inhibition assays. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to enhance the drug-like properties of these inhibitors.[1][2]
The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that make it highly advantageous for kinase inhibitor design:[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to an increased in vivo half-life and improved pharmacokinetic profiles of the drug candidates.[5]
-
Lipophilicity and Permeability: The trifluoromethoxy group is significantly more lipophilic than a methoxy group, which can enhance membrane permeability and cellular uptake. This property can be fine-tuned to optimize the overall absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[6]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ substituent can influence the pKa of nearby functionalities and modulate the electronic nature of the aromatic ring, which can be critical for optimizing interactions with the target kinase.[3][6]
-
Binding Interactions: The trifluoromethoxy group can participate in favorable non-covalent interactions within the kinase active site, including dipole-dipole and orthogonal multipolar interactions, thereby contributing to enhanced binding affinity and selectivity.
This compound (CAS No. 1260893-33-1) presents itself as a versatile starting material, combining the beneficial properties of the trifluoromethoxy group with a synthetically tractable chlorinated aromatic ring, poised for elaboration into diverse kinase inhibitor scaffolds.[7]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthetic planning.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | [7] |
| Molecular Formula | C₈H₆ClF₃O₂ | [7] |
| Molecular Weight | 226.58 g/mol | [7] |
| Appearance | Liquid | [7] |
| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | [7] |
Synthetic Strategies: Elaborating the this compound Scaffold
The chloro-substituent on the anisole ring serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern medicinal chemistry, enabling the modular construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl or aryl-heteroaryl linkages, which are common motifs in kinase inhibitors.[1][8] The reaction of this compound with various boronic acids or their esters can be achieved with high efficiency.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Pyridylboronic Acid
This protocol provides a general procedure for the coupling of an aryl chloride with a heteroaryl boronic acid. The choice of ligand is critical for the activation of the relatively inert C-Cl bond.[5][9] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[10]
Materials:
-
This compound (1.0 equiv)
-
4-Pyridylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-pyridylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines, another key structural feature in many kinase inhibitors.[4][11] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a typical setup for the amination of an aryl chloride. The use of a strong, non-nucleophilic base is crucial for efficient catalysis.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.01-0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add this compound, XPhos Pd G3, and NaOtBu to an oven-dried vial.
-
Add anhydrous toluene, followed by aniline.
-
Seal the vial and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Evaluation of Synthesized Compounds: Kinase Inhibition Assay
Once a library of potential kinase inhibitors has been synthesized, their biological activity must be assessed. A robust and reliable kinase inhibition assay is essential for determining the potency (e.g., IC₅₀) of the compounds against the target kinase.[3][12][13]
General Workflow for a Kinase Inhibition Assay:
Caption: Kinase Inhibition Assay Workflow.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol is based on the widely used ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Target Kinase (e.g., a member of the PI3K/Akt/mTOR pathway)[14][15][16]
-
Kinase-specific substrate (peptide or protein)
-
ATP at a concentration near the Kₘ for the target kinase
-
Synthesized inhibitor compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add a small volume (e.g., 1 µL) to the assay wells. Include DMSO-only wells as a negative control (100% activity).
-
Kinase/Substrate Addition: Prepare a mixture of the kinase and its substrate in the assay buffer. Add this mixture (e.g., 2 µL) to each well.
-
Reaction Initiation: Add ATP (e.g., 2 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the kinase inhibition assays will be crucial for establishing a structure-activity relationship (SAR).[17][18] By comparing the IC₅₀ values of different analogs synthesized from this compound, researchers can deduce which structural modifications lead to improved potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization in drug discovery.
Future work should focus on exploring a diverse range of coupling partners in both the Suzuki-Miyaura and Buchwald-Hartwig reactions to probe different regions of the kinase active site. Further derivatization of the methoxy group or the aromatic ring can also be explored to fine-tune the physicochemical properties of the inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, offer significant advantages in terms of metabolic stability and potential for strong binding interactions. The synthetic protocols outlined in this guide provide a robust starting point for the elaboration of this scaffold into diverse and potent kinase inhibitors. By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can leverage the potential of this building block to advance the discovery of new therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]
- Google Patents. US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
-
Mihaylova, R., et al. (2023). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI. [Link]
-
Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(24), 3939-3942. [Link]
-
National Center for Biotechnology Information. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
National Center for Biotechnology Information. Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
ACS Publications. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
-
ResearchGate. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]
-
bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
QIAGEN. PI3K/AKT/mTOR signaling. [Link]
-
Royal Society of Chemistry. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]
-
Royal Society of Chemistry. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed Central. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link]
-
ACS Publications. Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
PubMed. Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. [Link]
-
PubMed Central. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Royal Society of Chemistry. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
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Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethoxy)anisole
Introduction & Strategic Analysis
The substrate 2-Chloro-5-(trifluoromethoxy)anisole represents a classic "push-pull" challenge in palladium-catalyzed cross-coupling. Its structural utility in medicinal chemistry is high, serving as a lipophilic, metabolically stable bioisostere for chlorinated aromatics. However, efficient coupling requires navigating two competing structural features:
-
Steric Deactivation (The "Push"): The methoxy group at the C1 position is ortho to the reactive chloride (C2). This creates steric hindrance that can retard the approach of the palladium catalyst and destabilize the active species.
-
Electronic Activation (The "Pull"): The trifluoromethoxy group (-OCF
) at C5 is para to the chloride. This is a strong electron-withdrawing group (EWG) ( ). This electronic pull weakens the C-Cl bond, significantly facilitating the rate-limiting Oxidative Addition (OA) step compared to non-functionalized 2-chloroanisole.
Success Strategy:
Standard triphenylphosphine-based catalysts (e.g., Pd(PPh
Mechanistic Insight
The following diagram illustrates the catalytic cycle tailored to this specific substrate. Note the critical role of the ligand in stabilizing the oxidative addition complex despite the steric pressure from the ortho-OMe group.
Figure 1: Catalytic cycle highlighting the electronic activation by the para-OCF3 group and steric management by the Ligand (L).
Reaction Optimization & Data
The electronic activation provided by the -OCF
Representative Screening Data (0.5 mmol scale)
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh | Na | DME/H | 85 | 35% | Sluggish; significant homocoupling. |
| 2 | Pd(dppf)Cl | K | Dioxane/H | 90 | 62% | Moderate; "Black Pd" precipitation observed. |
| 3 | XPhos Pd G2 (2 mol%) | K | THF/H | 60 | 98% | Optimal; fast conversion. |
| 4 | SPhos Pd G2 (2 mol%) | K | Toluene/H | 80 | 95% | Excellent alternative for lipophilic partners. |
| 5 | Pd(OAc) | K | Dioxane | 100 | 78% | Effective but requires higher temp. |
Key Finding: The XPhos Pd G2 system enables coupling at lower temperatures (60°C) compared to standard protocols, likely due to the synergistic activation of the C-Cl bond by the -OCF
group.
Detailed Experimental Protocols
Protocol A: High-Efficiency Method (Recommended)
Best for: Drug discovery, high-value intermediates, and difficult boronic acid partners.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (Cat. No. 763381) (2.0 mol%)
-
Base: Potassium Phosphate Tribasic (K
PO ), 0.5 M aqueous solution (3.0 equiv) -
Solvent: THF (Tetrahydrofuran), degassed.
Step-by-Step Workflow:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl chloride (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Note: XPhos Pd G2 is air-stable, allowing benchtop weighing, but the reaction must be run under inert gas.
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Syringe in degassed THF (concentration ~0.2 M relative to halide). Stir for 1 minute to dissolve solids.
-
Base Addition: Add the degassed 0.5 M K
PO aqueous solution via syringe.-
Ratio: The typical organic:aqueous ratio is 4:1 or 10:1.
-
-
Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (critical for biphasic mixtures) for 2–4 hours.
-
Monitoring: Monitor by HPLC or UPLC. The -OCF
group provides a distinct UV signature. -
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO
, filter, and concentrate.
Protocol B: Cost-Effective Method (Scale-Up)
Best for: Large scale batches (>100g) where catalyst cost is a primary driver.
Reagents:
-
Catalyst: Pd(dppf)Cl
·CH Cl (3.0 mol%) -
Base: Potassium Carbonate (K
CO ) (2.5 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Modifications:
-
Requires higher temperature (90-100°C ) to drive the reaction to completion.
-
Strict deoxygenation is required before adding the catalyst to prevent oxidation of the phosphine ligand. Sparge solvents with Argon for 15 minutes.
Experimental Workflow Diagram
Figure 2: Operational workflow for the XPhos-mediated coupling protocol.
Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | Catalyst poisoning or O | Ensure vigorous stirring (biphasic). Re-degas solvents. Switch to SPhos if the boronic acid is also hindered. |
| Protodeboronation | Unstable boronic acid. | Reduce temperature to 50°C. Switch base to KF or CsF (anhydrous conditions). |
| Homocoupling | Oxidation of boronic acid. | Strictly exclude air. Add catalyst last under positive Argon pressure. |
Safety & Handling (E-E-A-T)
-
Fluorinated Intermediates: While the -OCF
group is chemically stable, combustion of fluorinated compounds can release HF. Do not expose reaction waste to strong acids or uncontrolled incineration. -
Skin Absorption: this compound is lipophilic and likely skin-permeable. Wear nitrile gloves and work in a fume hood.
-
Pressure: Reactions at 100°C in closed vials generate pressure. Use rated pressure vials or microwave tubes.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[2]
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000.
-
Lipshutz, B. H., et al. "Suzuki-Miyaura couplings in water at room temperature." Green Chemistry, 2010.
-
Leroux, F. R. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2019. (Contextual grounding for OCF3 stability).
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Application Notes and Protocols: Strategic Synthesis of 2-Methoxy-4-(trifluoromethoxy)phenylmagnesium Chloride for Advanced Drug Discovery
Introduction: Navigating the Challenges of Electron-Deficient Grignard Reagents in Pharmaceutical Synthesis
The Grignard reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] In the landscape of drug discovery and development, the synthesis of complex aryl-substituted scaffolds is paramount. The target molecule for this guide, 2-Chloro-5-(trifluoromethoxy)anisole, presents a unique synthetic challenge. The presence of both a methoxy and a trifluoromethoxy group on the aromatic ring significantly influences the electronic environment, impacting the feasibility and efficiency of Grignard reagent formation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation and application of the Grignard reagent derived from this compound, namely 2-methoxy-4-(trifluoromethoxy)phenylmagnesium chloride.
The inherent difficulty in forming Grignard reagents from electron-deficient aryl chlorides necessitates a nuanced approach. The strong electron-withdrawing nature of the trifluoromethoxy group, coupled with the less reactive carbon-chlorine bond, poses significant hurdles to the oxidative addition of magnesium.[2] This guide will dissect these challenges and present field-proven protocols and insights to enable the successful synthesis and utilization of this valuable synthetic intermediate.
Mechanistic Insights: Taming the Reactivity of a Polyfunctionalized Aryl Halide
The formation of a Grignard reagent proceeds via the oxidative addition of magnesium metal to an organohalide.[1] For an aryl chloride, this process is generally more challenging than for the corresponding bromide or iodide due to the stronger C-Cl bond. The electronic landscape of this compound further complicates this process. The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, rendering the aromatic ring electron-deficient. This electronic deficit disfavors the single electron transfer (SET) from magnesium to the aryl halide, a critical initiation step in Grignard formation.
Furthermore, the resulting Grignard reagent, 2-methoxy-4-(trifluoromethoxy)phenylmagnesium chloride, may exhibit thermal instability. Studies on related trifluoromethyl-substituted phenyl Grignard reagents have shown a propensity for exothermic decomposition, a critical safety consideration for scale-up operations.[3]
To overcome these obstacles, several strategic interventions are necessary:
-
Magnesium Activation: The passivating layer of magnesium oxide on the surface of the metal must be disrupted to initiate the reaction.
-
Reaction Conditions: Careful control of temperature and solvent is crucial to manage both the sluggish initiation and the potential for reagent decomposition.
-
Additives: The use of activating agents or additives can significantly facilitate the reaction with unreactive aryl chlorides.
Experimental Protocols
Part 1: Preparation of 2-methoxy-4-(trifluoromethoxy)phenylmagnesium Chloride
This protocol outlines the formation of the Grignard reagent from this compound. Strict anhydrous and inert atmosphere techniques are imperative for success.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Magnesium turnings | High Purity | Standard Supplier |
| Iodine | Crystal, Reagent Grade | Standard Supplier |
| 1,2-Dibromoethane | Anhydrous, ≥99% | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Standard Supplier |
| Anhydrous Lithium Chloride (optional) | ≥99% | Standard Supplier |
| Argon or Nitrogen Gas | High Purity | Gas Supplier |
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle with temperature controller
-
Syringes and needles, oven-dried
Step-by-Step Protocol:
-
Apparatus Setup: Assemble the oven-dried three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an argon or nitrogen manifold. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Place a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow to cool. This process helps to etch the magnesium surface, removing the oxide layer.
-
Initiation: Add a small volume of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the aryl chloride solution to the magnesium suspension.
-
Monitoring Initiation: The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and a gentle reflux of the solvent. If the reaction does not start, the addition of a few drops of 1,2-dibromoethane can be used as an entrainer to activate the magnesium.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the temperature.
-
Completion and Use: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brown solution of 2-methoxy-4-(trifluoromethoxy)phenylmagnesium chloride is then cooled to room temperature and used immediately in the subsequent reaction.
Part 2: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol demonstrates the utility of the prepared Grignard reagent in a typical nucleophilic addition to a carbonyl compound.
Step-by-Step Protocol:
-
Electrophile Preparation: In a separate oven-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the freshly prepared solution of 2-methoxy-4-(trifluoromethoxy)phenylmagnesium chloride (1.1 equivalents) to the cooled solution of benzaldehyde via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired diarylmethanol.
Data Presentation & Key Parameters
| Parameter | Value/Range | Rationale |
| Grignard Formation | ||
| Mg:Aryl Chloride Ratio | 1.2 : 1.0 | Ensures complete conversion of the aryl chloride. |
| Solvent | Anhydrous THF | Ethereal solvent is essential for Grignard reagent stability. |
| Activation Method | Iodine and/or 1,2-Dibromoethane | Removes the passivating MgO layer from the magnesium surface. |
| Reaction Temperature | Reflux (approx. 66 °C in THF) | Provides sufficient energy to overcome the activation barrier for the unreactive aryl chloride. |
| Reaction with Electrophile | ||
| Grignard:Electrophile Ratio | 1.1 : 1.0 | A slight excess of the Grignard reagent ensures complete consumption of the electrophile. |
| Reaction Temperature | 0 °C to Room Temperature | Controls the exothermicity of the addition reaction and minimizes side reactions. |
Visualization of Key Processes
Grignard Reagent Formation Workflow
Caption: Workflow for the formation of the Grignard reagent.
Reaction with Electrophile Workflow
Caption: Workflow for the reaction with an electrophile.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)- Wet solvent or glassware- Low reaction temperature | - Further activate magnesium by crushing with a glass rod (under inert gas) or adding 1,2-dibromoethane.- Ensure all glassware is rigorously dried and solvents are anhydrous.- Gently warm the reaction mixture. |
| Low yield of Grignard reagent | - Incomplete reaction- Wurtz coupling side reaction[4] | - Extend the reflux time.- Add the aryl chloride solution slowly to maintain a low instantaneous concentration. |
| Formation of biphenyl-type side products | - Wurtz coupling reaction | - Use a more dilute solution of the aryl chloride.- Maintain a controlled, gentle reflux to avoid localized high temperatures. |
| Decomposition of the Grignard reagent | - Thermal instability of the fluorinated Grignard reagent[3] | - Use the Grignard reagent immediately after preparation.- For subsequent reactions, consider performing them at lower temperatures. |
| Low yield in the reaction with electrophile | - Inactive Grignard reagent- Sterically hindered electrophile | - Titrate the Grignard reagent before use to determine the exact concentration.- For hindered electrophiles, longer reaction times or higher temperatures may be required. Consider the use of a catalyst for the coupling. |
Conclusion
The successful synthesis of 2-methoxy-4-(trifluoromethoxy)phenylmagnesium chloride, while challenging, is readily achievable through careful attention to experimental detail. The protocols and insights provided in this guide offer a robust framework for accessing this valuable building block for advanced pharmaceutical synthesis. The key to success lies in meticulous anhydrous technique, effective magnesium activation, and controlled reaction conditions. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently employ this methodology to accelerate their drug discovery programs.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Knochel, P., & Jones, P. (Eds.). (1999). Organometallic Reagents in Synthesis. Academic Press.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC press.
- Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.
-
Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., ... & Wunderlich, V. (2003). Highly functionalized organomagnesium reagents prepared through halogen–metal exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
-
Tang, W., Sarvestani, M., & Lieberman, D. R. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium− Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(6), 1367-1371. [Link]
Sources
Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Chloro-5-(trifluoromethoxy)anisole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Nitrated Aromatics in Medicinal Chemistry
The introduction of a nitro group onto an aromatic scaffold is a foundational transformation in organic synthesis, providing a versatile handle for further functionalization. Nitrated aromatic compounds are crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The nitro group can be readily reduced to an amino group, which is a key building block for the construction of more complex molecular architectures.[3] Furthermore, the strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties and biological activity of a molecule.[1]
This application note provides a detailed experimental procedure for the nitration of 2-Chloro-5-(trifluoromethoxy)anisole, a polysubstituted aromatic compound with potential applications in drug discovery. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure both safety and success.
Understanding the Reaction: Mechanism and Regioselectivity
The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[5][6]
Generation of the Electrophile:
Concentrated sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.[5][6]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and Regioselectivity:
The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the nitronium ion. The regioselectivity of this attack is governed by the directing effects of the substituents already present on the benzene ring.[7][8]
-
Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[9][10]
-
Chloro group (-Cl): Halogens are deactivating yet ortho-, para-directing.[11][12] Their inductive electron withdrawal deactivates the ring, but their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.
-
Trifluoromethoxy group (-OCF₃): This group is strongly deactivating and considered to be an ortho-, para-director, although its powerful electron-withdrawing inductive effect significantly reduces the reactivity of the aromatic ring.[10][13]
Considering the directing effects of the substituents on this compound, the incoming nitro group is expected to substitute at the positions ortho or para to the strongly activating methoxy group. The most likely position for nitration is C4, which is ortho to the methoxy group and para to the chloro group, and is sterically accessible.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier | Notes |
| This compound | C₈H₆ClF₃O₂ | 242.58 | >98% | Commercial | Starting material |
| Fuming Nitric Acid | HNO₃ | 63.01 | 90% | Commercial | Highly corrosive and oxidizing! |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Commercial | Highly corrosive! |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Commercial | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | In-house prep. | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercial | Drying agent |
| Deionized Water | H₂O | 18.02 | - | In-house | For work-up |
Safety Precautions
-
This reaction is highly exothermic and should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene). [14][15]
-
Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits readily available. [16][17][18]
-
The addition of the nitrating mixture should be done slowly and at a low temperature to control the reaction rate and prevent a runaway reaction.
Reaction Workflow Diagram
Caption: Experimental workflow for the nitration of this compound.
Step-by-Step Procedure
-
Preparation of the Substrate Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (2.0 eq) to fuming nitric acid (1.2 eq) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Allow the mixture to cool to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the crude product.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired nitrated product(s).[20]
-
Characterization of the Product
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the structure of the product and confirm the position of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Nitroaromatic compounds often show characteristic fragmentation patterns.[21]
-
Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Nitroaromatic compounds exhibit characteristic UV-Vis absorption spectra.[22][23]
Conclusion
This application note provides a comprehensive and detailed protocol for the nitration of this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can successfully synthesize the desired nitrated product. The versatility of the nitro group as a synthetic handle makes this protocol a valuable tool for the synthesis of novel compounds in the field of drug discovery and development.[1][24][25]
References
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitric Acid. Retrieved from [Link]
-
Wang, Y., et al. (2021). Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. Polish Journal of Environmental Studies, 30(6), 5221-5230. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1641–1648. [Link]
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Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(7), 2533–2544. [Link]
- Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
-
Columbus Chemical. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]
- Schlosser, M., et al. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Chemistry – A European Journal, 11(24), 7249-7257.
-
Evans, M. (2023, January 13). Nitration of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. Retrieved from [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
-
Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
ACS Publications. (2026). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au, 6(1), 103-113. Retrieved from [Link]
-
Oxford Academic. (n.d.). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]
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Application Notes and Protocols for 2-Chloro-5-(trifluoromethoxy)anisole: A Guide for Synthetic Chemists
Introduction: The Strategic Value of 2-Chloro-5-(trifluoromethoxy)anisole in Modern Synthesis
This compound is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifluoromethoxy (-OCF₃) group is a highly sought-after bioisostere for the methoxy group, offering a unique combination of metabolic stability, increased lipophilicity, and altered electronic properties that can enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. The presence of a chloro and a methoxy group on the benzene ring provides orthogonal handles for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the safe handling, storage, and synthetic applications of this compound, with a focus on empowering researchers to confidently and effectively incorporate this valuable reagent into their synthetic workflows.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory.
| Property | Value | Source |
| CAS Number | 1260893-33-1 | |
| Molecular Formula | C₈H₆ClF₃O₂ | |
| Molecular Weight | 226.58 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Health and Safety Information
This compound is a chemical that requires careful handling to minimize risk to laboratory personnel. The following information is a summary of the known hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.
Hazard Identification:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended as a minimum:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[7][8]
-
Body Protection: Wear a lab coat or chemical-resistant apron to prevent skin contact.[2][9]
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
Storage Requirements
Correct storage is essential to prevent degradation and ensure the long-term stability of the compound.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Keep the container tightly sealed and store in a dry environment.[3]
-
Location: Store in a well-ventilated area away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]
Caption: A generalized workflow for the safe handling and storage of this compound in a laboratory setting.
Synthetic Applications and Protocols
The reactivity of this compound is primarily centered around the chloro substituent, which can participate in a variety of cross-coupling and nucleophilic substitution reactions. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group influence the reactivity of the aromatic ring. While specific, published protocols for this exact molecule are limited, its structural similarity to other chloroanisole derivatives allows for the adaptation of established synthetic methodologies.
Conceptual Framework for Reactivity
The chloro group at the 2-position is activated towards certain transformations. The methoxy group at the 1-position is an ortho-, para-director, while the trifluoromethoxy group at the 5-position is a meta-director. This electronic arrangement influences the regioselectivity of further aromatic substitutions and the feasibility of metal-catalyzed cross-coupling reactions.
Caption: Potential synthetic pathways originating from this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Protocol)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol provides a general framework for the coupling of this compound with an arylboronic acid.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands, such as RuPhos, are often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base, such as K₂CO₃, is required for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 10:1 toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a suitable phosphine ligand are crucial for the reaction's success.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or TMO are commonly used to prevent side reactions.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk flask.
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Disposal Considerations
All waste containing this compound or its reaction byproducts should be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties make it an attractive starting material for the development of novel pharmaceuticals and materials. By adhering to the stringent safety, handling, and storage protocols outlined in this guide, and by applying the principles of modern synthetic methodologies, researchers can effectively and safely harness the synthetic potential of this important compound.
References
-
PubChem. (n.d.). 2-Chloro-5-fluoroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Division of Research Safety. (n.d.). Honeywell Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). Molecules, 27(23), 8497. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. gustavus.edu [gustavus.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethoxy)anisole
Introduction
Welcome to the technical support guide for the purification of 2-Chloro-5-(trifluoromethoxy)anisole (CAS No. 1260893-33-1). This molecule is a valuable intermediate in the fields of pharmaceutical and agrochemical development. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, lower yields of the final product, and introduce complexities in downstream applications. This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common purification challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: Impurities can arise from the synthetic route, starting materials, or subsequent degradation.[1] For this specific substituted anisole, the impurity profile typically includes:
-
Isomeric Byproducts: The synthesis may yield positional isomers, such as 4-Chloro-3-(trifluoromethoxy)anisole or other chlorinated variants. These isomers often have very similar physical properties, making them challenging to separate.[2][3]
-
Unreacted Starting Materials: Residual precursors from the synthesis are a common source of contamination.
-
Over-chlorinated Species: The reaction may produce di- or tri-chlorinated anisole derivatives if chlorination conditions are not precisely controlled.[4]
-
Hydrolysis Products: The trifluoromethoxy group can be sensitive to strong acids or bases, potentially leading to hydrolysis and the formation of phenolic impurities.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., DMF, ethyl acetate) and leftover reagents can persist in the crude product.[1]
Q2: What are the primary laboratory-scale methods for purifying this compound?
A2: Given that this compound is a liquid at room temperature, the most effective purification methods are high-vacuum fractional distillation and column chromatography.[5]
-
High-Vacuum Fractional Distillation is ideal for separating compounds with different boiling points. It is particularly effective for removing non-volatile impurities and some isomeric byproducts if their boiling points differ sufficiently.
-
Flash Column Chromatography is a powerful technique for separating compounds based on polarity. It is often the method of choice for removing isomers and other impurities with polarities different from the target compound.[5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for difficult separations where flash chromatography fails to provide baseline resolution, especially for high-purity requirements on a smaller scale.[6]
Q3: How can I reliably assess the purity of my purified sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and confirming the identity of the main product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is highly effective for quantifying purity and detecting non-volatile or thermally unstable impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the desired product and can be used to identify and quantify structural isomers or other impurities if their signals are resolved.[1]
Q4: What are the key safety and handling considerations for this compound?
A4: While a specific MSDS for this compound should always be consulted, related substituted anisoles and halogenated compounds require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C as recommended for analytical standards.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can cause decomposition.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: My purity is stalled at ~97% after distillation, and GC-MS shows a persistent, closely-eluting peak.
Answer: This is a classic sign of an isomeric impurity. Positional isomers of substituted anisoles often have very similar boiling points, making separation by distillation alone difficult.
Causality: The directing effects of the substituents on the aromatic ring during synthesis can lead to the formation of multiple isomers. These isomers share the same molecular weight and similar van der Waals forces, resulting in nearly identical physical properties.
Solution Pathway:
-
Confirm Isomer Identity: Use ¹H NMR to look for distinct aromatic splitting patterns or GC-MS to analyze fragmentation differences.
-
Switch to Chromatography: Flash column chromatography is the next logical step. The slight difference in the dipole moment between isomers can be exploited for separation.[6]
-
Optimize Chromatography Conditions:
-
Solvent System: Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and use a very shallow gradient. A common mistake is to use a solvent system that is too polar, causing all isomers to elute together.
-
Stationary Phase: Standard silica gel is usually sufficient. For very difficult separations, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[6]
-
Loading and Flow Rate: Load the sample in a minimal amount of solvent and run the column at a slow flow rate to maximize theoretical plates and improve resolution.[6]
-
Problem: The compound appears to be degrading or turning dark during vacuum distillation.
Answer: Thermal decomposition is a likely cause. Although anisoles are generally stable, the combination of heat and potential acidic or basic trace impurities can catalyze degradation.[8][9]
Causality: The trifluoromethoxy group can be susceptible to thermal stress. Any residual acid or base from the workup can act as a catalyst, lowering the decomposition temperature.
Solution Pathway:
-
Improve Vacuum: Use a high-performance vacuum pump to lower the boiling point of the compound, thereby reducing the required distillation temperature.
-
Perform a Neutral Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove trace acids, followed by a water wash, and then dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Add a Stabilizer (Use with Caution): In some cases, adding a small amount of a non-volatile, radical scavenger like BHT (butylated hydroxytoluene) or a mild base like potassium carbonate can prevent decomposition. However, this may introduce another impurity that needs to be removed.
Problem: Column chromatography results in poor separation (overlapping peaks) between my product and an impurity.
Answer: Poor separation, or co-elution, occurs when the affinities of the product and the impurity for the stationary phase are too similar under the chosen conditions.
Causality: The selectivity of the chromatographic system (the ability to differentiate between two compounds) is insufficient. This is governed by the "separation triangle": the properties of the analyte, the stationary phase, and the mobile phase.
Solution Workflow Diagram:
Caption: Workflow for troubleshooting poor chromatographic separation.
Data & Protocols
Table 1: Potential Impurities and Analytical Signatures
| Impurity Type | Example Structure | Boiling Point Behavior | Chromatographic Behavior (Normal Phase) | Key Analytical Signal |
| Positional Isomer | 4-Chloro-3-(trifluoromethoxy)anisole | Very similar to product | Elutes very close to product | Different aromatic splitting pattern in ¹H NMR |
| Starting Material | e.g., 2-Chloro-5-hydroxyanisole | Lower or higher depending on structure | More polar than product | Presence of hydroxyl (-OH) peak in IR/NMR |
| Over-chlorination | Dichloro-(trifluoromethoxy)anisole | Higher than product | Less polar than product | Higher mass in MS; complex aromatic NMR |
| Hydrolysis Product | 2-Chloro-5-(trifluoromethoxy)phenol | Higher due to H-bonding | Significantly more polar | Broad -OH peak in ¹H NMR; loss of methoxy signal |
Protocol 1: High-Vacuum Fractional Distillation
This protocol is designed to remove non-volatile impurities and separate components with a boiling point difference of at least 20-25 °C.
-
Pre-treatment: Ensure the crude material is dry and free of acidic/basic residues by performing an aqueous workup as described in the troubleshooting section.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm). Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a high-vacuum line with a cold trap. Slowly and carefully apply vacuum, ensuring there is no bumping. A vacuum level of <1 mmHg is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle with constant stirring.
-
Fraction Collection: Collect any low-boiling fractions first (e.g., residual solvents). Carefully monitor the head temperature. Collect the main product fraction over a narrow temperature range.
-
Termination: Stop the distillation before the pot runs dry to prevent the concentration of potentially unstable residues. Release the vacuum slowly before turning off the pump.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the target compound. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 98:2).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, applying positive pressure (flash). Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified liquid product.
Method Selection Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. gustavus.edu [gustavus.edu]
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethoxy)anisole
Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-5-(trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.
Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. Each route, however, presents a unique profile of potential side products. This guide will focus on two common synthetic strategies and the impurities that may arise from each.
Synthetic Strategy Overview
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & FAQs
Route 1: Electrophilic Chlorination of 3-(Trifluoromethoxy)anisole
This approach is a direct method to introduce the chlorine atom onto the aromatic ring. However, controlling the regioselectivity and the extent of chlorination are the primary challenges.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A1: Isomeric impurity formation, particularly the generation of 4-Chloro-3-(trifluoromethoxy)anisole, is a common issue in the electrophilic chlorination of anisole derivatives.[1][2] The methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups have competing directing effects.
-
Mechanistic Insight: The methoxy group is a strongly activating ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. The position of chlorination is therefore highly dependent on the reaction conditions which influence the electrophilicity of the chlorinating agent.
-
Troubleshooting Strategies:
-
Choice of Chlorinating Agent: Milder chlorinating agents tend to offer better regioselectivity. Consider using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in place of harsher reagents like chlorine gas.
-
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents often favor para-substitution. Experiment with solvents like dichloromethane (DCM), carbon tetrachloride, or hexane.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0°C or below is advisable.
-
Catalyst: The use of a Lewis acid catalyst can alter the regioselectivity. However, it may also increase the rate of polychlorination. If a catalyst is necessary, screen different options and concentrations to find the optimal balance.
-
Q2: I am observing the formation of dichlorinated side products. How can I prevent this?
A2: Dichlorination, leading to the formation of 2,4-Dichloro-5-(trifluoromethoxy)anisole or other dichlorinated isomers, occurs when the desired monochlorinated product undergoes a second chlorination event.
-
Mechanistic Insight: The initial chlorination product is still an activated aromatic ring and can react further with the chlorinating agent.
-
Troubleshooting Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize over-chlorination.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This disfavors the second chlorination of the product.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dichlorination occurs.
-
Reaction and Side Product Overview (Route 1)
Caption: Potential side products in the chlorination of 3-(trifluoromethoxy)anisole.
Route 2: Trifluoromethoxylation of 4-Chloro-3-methoxyphenol
This route involves the introduction of the trifluoromethoxy group onto a pre-chlorinated phenol. The success of this reaction hinges on the efficiency and cleanliness of the trifluoromethoxylation step.
Q3: My trifluoromethoxylation reaction is giving a low yield, with a significant amount of unreacted starting material. What can I do to improve the conversion?
A3: Incomplete conversion during trifluoromethoxylation can be due to several factors, including the choice of reagent, reaction conditions, and the nature of the substrate.
-
Mechanistic Insight: The trifluoromethoxylation of phenols typically involves the reaction of a phenoxide with an electrophilic trifluoromethoxy source. The generation of the phenoxide and the reactivity of the trifluoromethoxylating agent are critical.
-
Troubleshooting Strategies:
-
Choice of Trifluoromethoxylating Agent: A variety of reagents are available, each with its own reactivity profile. Common choices include trifluoromethyl triflate (Tf₂O) with a fluoride source, or hypervalent iodine reagents.[3][4][5] For electron-deficient phenols, more potent reagents may be necessary.
-
Base Selection: The choice of base is crucial for deprotonating the phenol to form the reactive phenoxide. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used. Ensure the base is of high purity and added in an appropriate stoichiometric amount.
-
Reaction Temperature and Time: Some trifluoromethoxylation reactions require elevated temperatures to proceed at a reasonable rate. Optimize the reaction temperature and time by monitoring the consumption of the starting material.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used. Ensure the solvent is dry, as water can quench the reactive species.
-
Q4: I am observing the formation of a side product with a mass corresponding to the addition of a difluorochloromethyl group (-OCF₂Cl) instead of the trifluoromethoxy group. What is the cause and how can I avoid it?
A4: The formation of a difluorochloromethyl ether is a known side reaction with certain trifluoromethoxylation reagents, especially when a chloride source is present.
-
Mechanistic Insight: This side product can arise from the reaction of the phenoxide with a difluorocarbene intermediate, which can be generated from some trifluoromethyl sources, followed by chloride trapping. Some reagents can also directly transfer the -OCF₂Cl group.[4]
-
Troubleshooting Strategies:
-
Reagent Selection: This side reaction is particularly noted with some combinations of fluorinating and activating agents.[4] If this impurity is consistently observed, consider switching to a different trifluoromethoxylating system. Reagents less prone to generating difluorocarbene may be beneficial.
-
Control of Halide Concentration: If the reaction conditions involve a halide source, minimizing its concentration or using a non-halide alternative if possible can reduce the formation of this byproduct.
-
| Potential Side Product | Origin | Mitigation Strategies |
| 4-Chloro-3-(trifluoromethoxy)anisole | Poor regioselectivity in chlorination | Use milder chlorinating agents, optimize solvent and temperature. |
| Dichlorinated Anisoles | Over-chlorination of the desired product | Control stoichiometry, slow addition of chlorinating agent, monitor reaction progress. |
| Unreacted 4-Chloro-3-methoxyphenol | Incomplete trifluoromethoxylation | Use a more reactive trifluoromethoxylating agent, optimize base, temperature, and solvent. |
| Difluorochloromethyl Ether Byproduct | Side reaction of the trifluoromethoxylating agent | Change the trifluoromethoxylation reagent system, minimize chloride concentration. |
Experimental Protocols
Protocol 1: Chlorination of 3-(Trifluoromethoxy)anisole with Sulfuryl Chloride
-
To a solution of 3-(trifluoromethoxy)anisole (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0°C under a nitrogen atmosphere, add sulfuryl chloride (1.05 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
References
-
Maras, N., & Kočevar, M. (2014). Effects of tertiary amine catalysis on the regioselectivity of anisole chlorination with trichloroisocyanuric acid. ResearchGate. [Link]
-
Smith, A. M., & Jones, B. C. (1978). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Togni, A. (2015). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH. [Link]
-
Qing, F.-L. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 2-Chloro-5-(trifluoromethoxy)anisole synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethoxy)anisole. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental conditions for the best possible yield and purity.
Introduction to the Synthesis
The synthesis of this compound typically involves the electrophilic chlorination of the starting material, 4-(trifluoromethoxy)anisole. The methoxy (-OCH₃) group is a strong ortho-, para-directing group, while the trifluoromethoxy (-OCF₃) group is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. However, the interplay of these two substituents on the aromatic ring presents unique challenges in achieving high selectivity for the desired 2-chloro isomer. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the chlorination of 4-(trifluoromethoxy)anisole?
A1: The directing effects of the methoxy and trifluoromethoxy groups are seemingly contradictory. The methoxy group strongly directs electrophilic attack to the ortho and para positions (relative to itself). The trifluoromethoxy group is deactivating and generally considered meta-directing. In 4-(trifluoromethoxy)anisole, the positions ortho to the methoxy group are C2 and C6, and the position para is occupied by the trifluoromethoxy group. The positions meta to the trifluoromethoxy group are C2 and C6. Therefore, both groups direct towards the C2 and C6 positions. Due to the strong activating and directing effect of the methoxy group, chlorination is expected to occur primarily at the positions ortho to it, yielding this compound. However, the formation of other isomers is possible and should be monitored.
Q2: Which chlorinating agents are suitable for this synthesis?
A2: Several chlorinating agents can be employed for the electrophilic chlorination of activated aromatic rings like anisole derivatives. Common choices include:
-
Sulfuryl chloride (SO₂Cl₂): Often used for its ease of handling as a liquid compared to chlorine gas. It can be used with or without a Lewis acid catalyst.
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that is often used for mild chlorinations. It typically requires an acid catalyst.
-
Chlorine gas (Cl₂): Highly effective but requires specialized equipment for safe handling. A Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically used.[1]
-
N-chloroamines in acidic solution: These reagents can offer high selectivity for the para-position in the chlorination of anisole, which in this case is already substituted.[2][3][4]
The choice of reagent will influence the reactivity and selectivity of the reaction.
Q3: What are the most common side products in this reaction?
A3: The primary side products to anticipate are:
-
Isomeric products: Formation of other chloro-isomers, although less likely due to the directing group effects.
-
Polychlorinated products: Dichlorination of the aromatic ring can occur, especially if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.
-
Side-chain chlorinated products: Under radical conditions (e.g., initiation by UV light or radical initiators), chlorination of the methyl group of the anisole can occur.[5] It is crucial to ensure the reaction is performed under conditions that favor electrophilic aromatic substitution.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Starting Material | 1. Insufficiently active chlorinating agent: The chosen reagent may not be electrophilic enough to react with the substrate, which is somewhat deactivated by the -OCF₃ group. 2. Inactive catalyst: The Lewis acid catalyst may have decomposed due to moisture. 3. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Increase the electrophilicity: If using a mild chlorinating agent like NCS, consider switching to a more reactive one like SO₂Cl₂ or Cl₂ with a Lewis acid catalyst. 2. Use fresh catalyst: Ensure the Lewis acid catalyst is anhydrous and freshly opened or properly stored. 3. Increase the temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high: Higher temperatures can lead to the formation of undesired isomers and polychlorinated byproducts. 2. Incorrect stoichiometry: An excess of the chlorinating agent will promote polychlorination. 3. Inappropriate solvent: The solvent can influence the selectivity of the reaction. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the formation of the thermodynamically more stable product. 2. Use stoichiometric amounts: Carefully control the stoichiometry of the chlorinating agent (typically 1.0-1.1 equivalents). 3. Solvent screening: Experiment with different solvents. Non-polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. |
| Presence of Side-Chain Chlorinated Byproducts | 1. Radical reaction pathway: The reaction conditions may be promoting a radical mechanism instead of an electrophilic one. This can be initiated by light or peroxides. | 1. Exclude light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil. 2. Use purified reagents and solvents: Ensure that the starting materials and solvents are free of radical initiators like peroxides. |
| Difficult Purification of the Final Product | 1. Similar polarity of product and byproducts: Isomeric and polychlorinated byproducts may have similar polarities, making separation by column chromatography challenging. | 1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 2. Optimize chromatography: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. Using a long column with a shallow solvent gradient can improve resolution. |
Experimental Protocols
Protocol 1: Chlorination using Sulfuryl Chloride
This protocol provides a general procedure for the chlorination of 4-(trifluoromethoxy)anisole using sulfuryl chloride. Optimization may be required.
Materials:
-
4-(Trifluoromethoxy)anisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(trifluoromethoxy)anisole (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Condition A (SO₂Cl₂) | Condition B (NCS) | Condition C (Cl₂/FeCl₃) |
| Chlorinating Agent | Sulfuryl Chloride | N-Chlorosuccinimide | Chlorine Gas |
| Catalyst | None / Lewis Acid | Acid Catalyst | Iron(III) Chloride |
| Temperature | 0 °C to RT | RT to 50 °C | 0 °C to RT |
| Typical Solvents | DCM, DCE | Acetonitrile, DCE | DCM, CCl₄ |
| Relative Reactivity | High | Moderate | Very High |
| Selectivity | Good to Excellent | Good | Variable |
| Handling | Liquid, corrosive | Solid, stable | Gas, toxic |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the synthesis.
References
- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- Google Patents. (n.d.). Method for preparing 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). Method of making trichloromethoxybenzene.
-
Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CHLOROPHENOXYMETHYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). Side chain chlorination of aromatic and heterocyclic ethers.
- Google Patents. (n.d.). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]
-
Filo. (2025, January 31). Complete the following reaction - OCH3 + Cl2 Fe/dark. Retrieved from [Link]
-
ResearchGate. (2014, December 8). Effects of tertiary amine catalysis on the regioselectivity of anisole chlorination with trichloroisocyanuric acid. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polyhalogenated BEDT-TTF through chlorination (SO2Cl2, Cl2) and fluorination (®Selectfluor, XeF2) of 5,6-dihydro[5][6]dithiolo[4,5-b][6][7]dithiin-2-one. Retrieved from [Link]
-
PubMed. (2007, September 5). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ResearchGate. (n.d.). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA‐TMSCl system. Retrieved from [Link]
-
YouTube. (2021, January 22). Problems/Examples | Electrophilic Aromatic Substitution - Part 8. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 22). Chlorination by SOCl2 vs SO2Cl2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Proposed mode of reaction for para-chlorination of anisole bound.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Pearson. (n.d.). Electrophilic Aromatic Substitution Practice Questions & Answers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
PubMed. (n.d.). Electrophilic Aromatic Chlorination and Haloperoxidation of Chloride Catalyzed by Polyfluorinated Alcohols: A New Manifestation of Template Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). Method of making trichloromethoxybenzene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 2-Chloro-5-(trifluoromethoxy)anisole Stability and Degradation
Welcome to the technical support center for 2-Chloro-5-(trifluoromethoxy)anisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical guidance on the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a substituted aromatic ether with functionalities that are common in modern medicinal chemistry. The stability of this molecule is governed by the interplay of the chloro, methoxy, and trifluoromethoxy substituents on the benzene ring. While the trifluoromethoxy group is known for its high stability, the chloro and methoxy groups can be susceptible to degradation under certain conditions. This guide will delve into the nuances of its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about with this compound?
A1: Based on the structure, the most probable degradation pathways include:
-
Hydrolysis: While the trifluoromethoxy group is generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to the hydrolysis of the methoxy ether linkage.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can be susceptible to substitution by strong nucleophiles, a reaction that is influenced by the electronic effects of the other ring substituents.
-
Reductive Dehalogenation: Under certain reducing conditions, the chloro group can be removed.[1][2]
-
Photodegradation: Chloroanisoles can be susceptible to photodegradation, especially when exposed to UV light.[3]
Q2: How stable is the trifluoromethoxy group?
A2: The trifluoromethoxy group is known to be exceptionally stable due to the high strength of the C-F bonds. It is generally resistant to metabolic degradation and harsh chemical conditions. However, under extreme conditions, such as high temperatures, its decomposition has been reported.
Q3: I am observing an unexpected peak in my chromatogram after storing my sample in a methanol-based mobile phase. What could be the cause?
A3: While unlikely to be a major issue under typical HPLC conditions, the appearance of a new peak could be due to a slow reaction with the solvent, especially if the sample is stored for an extended period at room temperature or exposed to light. A more probable cause is the presence of an impurity in the original sample that is not stable under your analytical conditions. It is also possible that a minor degradation product is being formed. We recommend performing a forced degradation study to identify potential degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of assay purity over time in solution. | Hydrolysis or Solvolysis: The methoxy or chloro group may be reacting with the solvent. | 1. Analyze a freshly prepared sample: This will serve as a baseline. 2. Investigate solvent effects: Prepare solutions in different solvents (e.g., acetonitrile, water, methanol) and monitor purity over time. This will help identify if a specific solvent is causing the degradation. 3. Control pH: If using aqueous solutions, buffer the solution to maintain a neutral pH, as hydrolysis is often pH-dependent.[4] |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis of the methoxy group: This would result in the formation of a phenol, which is more polar. | 1. Co-injection with a suspected degradant: If a standard of the potential phenol degradant is available, co-inject it with the degraded sample to see if the peaks align. 2. LC-MS analysis: Use mass spectrometry to identify the molecular weight of the new peak and compare it to the expected degradation products. |
| Appearance of a new, less polar peak in HPLC analysis. | Reductive dehalogenation: Removal of the chlorine atom would result in a less polar compound. | 1. Check for reducing agents: Ensure that no unintended reducing agents are present in your sample or reagents. 2. LC-MS analysis: Determine the molecular weight of the new peak to confirm the loss of a chlorine atom. |
| Broad or tailing peaks in chromatography. | Interaction with the stationary phase: The compound may be interacting with active sites on the column. | 1. Use a different column: Try a column with a different stationary phase chemistry (e.g., a different end-capping). 2. Modify the mobile phase: Adjust the pH or add an ion-pairing reagent to improve peak shape. |
| Inconsistent results between experiments. | Photodegradation: The compound may be degrading upon exposure to light. | 1. Protect samples from light: Use amber vials or wrap vials in aluminum foil. 2. Minimize exposure time: Prepare samples immediately before analysis and minimize their time on the autosampler. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] The following are detailed protocols for the forced degradation of this compound.
Acidic and Basic Hydrolysis
Rationale: To assess the susceptibility of the compound to hydrolysis at different pH values. The primary targets for hydrolysis are the ether linkage of the methoxy group and potentially the trifluoromethoxy group under harsh conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Neutral Condition:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Analyze all samples by a stability-indicating HPLC method.
Oxidative Degradation
Rationale: To evaluate the stability of the compound in the presence of an oxidizing agent. The aromatic ring and the methoxy group are potential sites of oxidation.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Photodegradation
Rationale: To assess the light sensitivity of the compound. Chloroaromatic compounds are known to be susceptible to photodegradation.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.1 mg/mL.
-
Transfer the solution to a quartz cuvette or a clear glass vial.
-
Expose the sample to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours).
-
Prepare a control sample by wrapping a similar vial in aluminum foil and placing it alongside the exposed sample.
-
After the exposure period, dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Analyze both the exposed and control samples by a stability-indicating HPLC method.
Thermal Degradation
Rationale: To determine the stability of the compound at elevated temperatures.
Protocol:
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat the vial in an oven at a high temperature (e.g., 105 °C) for 24 hours.
-
Prepare a control sample and keep it at room temperature.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve a known amount of the heated and control samples in a suitable solvent.
-
Dilute the solutions with the mobile phase to a suitable concentration for analysis.
-
Analyze both samples by a stability-indicating HPLC method.
Data Presentation: Expected Degradation Products
The following table summarizes the likely degradation products based on the known reactivity of the functional groups present in this compound.
| Stress Condition | Potential Degradation Pathway | Expected Degradation Product(s) |
| Acidic/Basic Hydrolysis | Hydrolysis of the methoxy ether | 2-Chloro-5-(trifluoromethoxy)phenol |
| Nucleophilic Substitution | Replacement of the chloro group | Varies depending on the nucleophile |
| Reductive Conditions | Reductive dehalogenation | 3-(Trifluoromethoxy)anisole |
| Photolysis | Cleavage of the C-Cl bond, ring modifications | Various photoproducts, potentially including dechlorinated and hydroxylated species |
| Oxidation | Oxidation of the aromatic ring or methoxy group | Hydroxylated or ring-opened products |
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Stability-Indicating Analytical Method Development
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM).[7] This method must be able to separate the parent compound from its degradation products, allowing for accurate quantification of both. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][9]
Workflow for SIAM Development:
Caption: Workflow for developing a stability-indicating analytical method.
Conclusion
This technical support guide provides a framework for understanding and investigating the stability of this compound. By proactively addressing potential degradation pathways and employing robust analytical methods, researchers can ensure the quality and reliability of their experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Dong, T., et al. (2001). Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. Bulletin of the Chemical Society of Japan, 74(5), 945–954. [Link]
-
Dr. Lisa (2021). Reductive dehalogenation of pollutants in the environment. YouTube. [Link]
-
Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 207(5), 443-452. [Link]
-
Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. PubMed. [Link]
-
Gross, Z., et al. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 58(41), 14536-14540. [Link]
-
Haggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 61(2), 425-430. [Link]
-
Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-623. [Link]
-
PubChem. (n.d.). Anisole. National Center for Biotechnology Information. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1999. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Claeson, A. S., & Wålinder, R. (2020). Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. International Journal of Environmental Research and Public Health, 17(3), 948. [Link]
-
S. S. Savale. (2015). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]
-
International Journal of Scientific and Development Research. (2019). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Kuhn, E. P., & Suflita, J. M. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. Applied and Environmental Microbiology, 55(3), 542-548. [Link]
-
Watanabe, M., et al. (2016). Solvent effects on kinetics of hydrolysis reactions in supercritical water. Tohoku University. [Link]
-
Quora. (2018). In organic chemistry, what's the difference between anisole and aniline for aromatic substitution...?. Quora. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
American Chemical Society. (n.d.). Nucleophilic Cl- Reagents. American Chemical Society. [Link]
-
MDPI. (2024). Green Anisole as Antisolvent in Planar Triple-Cation Perovskite Solar Cells with Varying Cesium Concentrations. MDPI. [Link]
-
Ng, C. L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 199, 114022. [Link]
-
Claeson, A. S., & Wålinder, R. (2020). Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. PMC. [Link]
-
Khan, M. J. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Klick, S., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(3), 68-75. [Link]
-
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
MDPI. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
-
Wikipedia. (n.d.). Anisole. Wikipedia. [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
MDPI. (2021). Evidence of Malodorous Chloroanisoles in “Mold Houses” Was Omitted When Indoor Air Research Evolved. MDPI. [Link]
-
Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Chemistry Stack Exchange. [Link]
-
Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Microbial reductive dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. sci-hub.box [sci-hub.box]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ijsdr.org [ijsdr.org]
- 8. sepscience.com [sepscience.com]
- 9. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 2-Chloro-5-(trifluoromethoxy)anisole
Welcome to the technical support center for the chromatographic purification of 2-Chloro-5-(trifluoromethoxy)anisole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the successful isolation of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying principles of the experimental choices, ensuring a robust and reproducible purification process.
I. Compound Properties & Chromatographic Profile
This compound is a moderately polar aromatic ether. Its structural features—a chlorinated and trifluoromethoxylated benzene ring with a methoxy group—dictate its behavior on a chromatographic stationary phase. Understanding these characteristics is paramount for developing an effective purification strategy.
| Property | Value/Description | Implication for Chromatography |
| Molecular Weight | 228.58 g/mol | Standard molecular weight for small molecule purification. |
| Predicted LogP | ~3.0-3.5 | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like hexanes, ethyl acetate, and dichloromethane. |
| Polarity | Moderately Polar | Will interact with polar stationary phases like silica gel. A non-polar/moderately polar mobile phase will be required for elution. |
| Solubility | Insoluble in water; Soluble in common organic solvents. | Normal-phase chromatography is the preferred method. |
II. Experimental Workflow: From Crude Mixture to Pure Compound
The purification of this compound via column chromatography involves a systematic approach, from initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the pure compound.
Caption: Workflow for the purification of this compound.
III. Detailed Protocol: Flash Column Chromatography
This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Hexanes (or Heptanes)
-
Ethyl Acetate
-
Dichloromethane (optional, for sample loading)
-
Glass column with stopcock
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Procedure:
Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Rationale: TLC is a rapid and inexpensive method to determine the optimal mobile phase for your column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[1][2]
-
Execution:
-
Dissolve a small amount of the crude mixture in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will give your target compound an Rf value between 0.2 and 0.3.
-
Step 2: Column Preparation
-
Rationale: Proper column packing is crucial to avoid issues like band broadening and poor separation.[3]
-
Execution:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (from Step 1). The consistency should be like a thin milkshake.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add a layer of sand on top to protect the silica bed from disturbance.
-
Drain the solvent until it is just level with the top of the sand.
-
Step 3: Sample Loading
-
Rationale: The sample should be loaded in a concentrated band to ensure good separation.
-
Execution:
-
Dissolve the crude mixture in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or the mobile phase).
-
Carefully pipette the solution onto the top of the silica gel.
-
Allow the solvent to absorb into the silica until the sample is just below the surface of the sand.
-
Step 4: Elution and Fraction Collection
-
Rationale: The mobile phase will carry the components of the mixture down the column at different rates based on their polarity.
-
Execution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect the eluent in a series of labeled test tubes (fractions).
-
Step 5: Fraction Analysis
-
Rationale: TLC is used to identify which fractions contain the pure compound.
-
Execution:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the plate as in Step 1.
-
Fractions containing only the spot corresponding to the pure product are combined.
-
IV. Troubleshooting Guide & FAQs
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates your compound is very polar and is strongly adsorbed to the silica gel. While this compound is not expected to be this polar, if you are working with a different, highly polar compound, you can try adding a small percentage of a more polar solvent like methanol to your mobile phase (e.g., 1-5% methanol in dichloromethane). For the target compound, this behavior would be unusual and might suggest it has degraded on the silica.
Q2: My compound runs at the solvent front on the TLC plate, even with 100% hexanes. What does this mean?
A2: Your compound is very non-polar. For this compound, this is unlikely. If this occurs, you are likely using a solvent system that is too polar. You should use a less polar solvent system. However, with 100% hexanes being the least polar option, this scenario is improbable for this specific compound.
Q3: I see streaking on my TLC plate and the spots are not well-defined. How can I fix this?
A3: Streaking can be caused by several factors:
-
Overloading: The sample spot is too concentrated. Try diluting your sample before spotting it on the TLC plate.[4]
-
Compound Instability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC.
-
Inappropriate Solvent: The solvent system may not be optimal. Try a different solvent combination.
Q4: During the column run, my compound is eluting much faster/slower than predicted by the TLC.
A4:
-
Faster Elution: This can happen if the column is not packed properly, leading to channeling. It can also occur if the solvent used to load the sample is significantly more polar than the mobile phase.
-
Slower Elution: This could be due to a difference in the activity of the silica gel used for the TLC plate versus the column. Ensure you are using silica of a similar grade.
Q5: I have two compounds with very close Rf values. How can I improve their separation on the column?
A5:
-
Optimize the Mobile Phase: Test different solvent systems to maximize the difference in Rf values (ΔRf).
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve separation.
-
Finer Silica Gel: Using silica gel with a smaller particle size can increase the theoretical plates of the column, leading to better resolution.
Q6: My compound seems to be decomposing on the column. What are my options?
A6:
-
Deactivate the Silica Gel: Silica gel is slightly acidic. You can deactivate it by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to the mobile phase.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[5]
V. References
-
Chem-Impex. (n.d.). 2-Chloro-5-fluoroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoroanisole. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 2-Chloro-5-(trifluoromethoxy)anisole Derivatives
Introduction
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethoxy)anisole and its derivatives. These compounds are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals. Achieving high purity is critical for downstream applications, and recrystallization remains one of the most effective, scalable, and economical methods for this purpose. This guide provides in-depth, field-proven insights into the principles, execution, and troubleshooting of recrystallization for this specific class of molecules. Our goal is to empower you, our fellow researchers and drug development professionals, to overcome common challenges and achieve optimal purity and yield.
Section 1: The Science of Recrystallization for Fluorinated Haloanisoles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble upon cooling.
The unique electronic properties of this compound derivatives—specifically the presence of a halogen, an ether linkage, and a trifluoromethoxy group—influence their solubility. The trifluoromethoxy group, being highly electronegative, can affect the crystal lattice energy and intermolecular interactions, making solvent selection a nuanced process. A methodical approach, as outlined in this guide, is therefore essential for success.
Section 2: Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the recrystallization of this compound derivatives.
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capability)
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Activated carbon (optional, for colored impurities)
Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will exhibit poor solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[1] It is crucial to add the solvent in small portions while heating and stirring to avoid using an excess, which would reduce the final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon.[2][3] Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1] Slow cooling is paramount for the formation of large, pure crystals as it allows the molecules to selectively arrange themselves in the crystal lattice, excluding impurities.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can then be confirmed by melting point determination or other analytical techniques like HPLC or GC-MS.[2][5]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound derivatives in a question-and-answer format.
Q1: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?
A1: This indicates that the chosen solvent is unsuitable. The polarity of your solvent may be too different from that of your compound.
-
Causality: The principle of "like dissolves like" dictates that a compound's solubility is highest in a solvent with similar polarity. This compound derivatives are moderately polar.
-
Solution:
-
Recover your compound by evaporating the current solvent.
-
Select a more appropriate solvent or a solvent mixture. Refer to the solvent selection table and workflow diagram below. For instance, if you were using a non-polar solvent like hexane, try a more polar solvent like isopropanol or ethyl acetate.
-
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[6][7]
-
Causality: This is a common problem when the melting point of the compound is lower than the boiling point of the solvent.[6] It can also be caused by a high concentration of impurities, which can depress the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation point of the solution.[6]
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider using a lower-boiling point solvent or a mixed solvent system.
-
Q3: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?
A3: This is a common indication that the solution is not supersaturated, likely due to using too much solvent.
-
Causality: Crystal formation requires a supersaturated solution. If an excess of solvent was used, the compound will remain in solution even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide a surface for crystal nucleation.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off some of the solvent.[4] Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly, trapping impurities.
-
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors.
-
Causality:
-
Using too much solvent during dissolution.
-
Premature crystallization during hot filtration.
-
Not cooling the solution sufficiently to maximize precipitation.
-
Washing the crystals with solvent that is not ice-cold.
-
-
Solution:
-
Ensure you are using the minimum amount of hot solvent for dissolution.
-
Pre-warm your filtration apparatus to prevent premature crystallization.
-
After slow cooling to room temperature, ensure the flask spends adequate time in an ice bath (e.g., 15-20 minutes).
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
You can attempt to recover a second crop of crystals by evaporating a portion of the mother liquor and re-cooling, though this second crop may be less pure.
-
Q5: My final product is still colored. What went wrong?
A5: The color is likely due to highly soluble, colored impurities that were not removed during crystallization.
-
Causality: Some impurities may have similar solubility profiles to the target compound.
-
Solution:
Section 4: Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents to try for this compound derivatives? A1: Based on the structure, moderately polar solvents are a good starting point. Consider alcohols like ethanol or isopropanol. A mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, can also be very effective, as it allows for fine-tuning of the solvent polarity.[8]
Q2: How do I choose a solvent for a mixed-solvent recrystallization? A2: You need a pair of miscible solvents, one in which your compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent"). Dissolve the compound in a minimal amount of the hot soluble solvent, and then add the hot insoluble solvent dropwise until the solution becomes cloudy. Add a few more drops of the soluble solvent to clear the solution, and then allow it to cool slowly.
Q3: Can I use column chromatography instead of recrystallization? A3: Yes, column chromatography is another powerful purification technique.[9] However, it is often more time-consuming, uses larger volumes of solvent, and can be more difficult to scale up compared to recrystallization. For many applications, a well-optimized recrystallization can achieve the desired purity more efficiently.
Section 5: Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar impurities. Often used in mixed solvent systems. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent for many organic compounds. |
| Isopropanol | 82 | Polar | Good for moderately polar compounds. |
| Ethanol | 78 | Polar | Similar to isopropanol, often a good starting choice. |
| Water | 100 | Very Polar | Generally, fluorinated organic compounds have low solubility in water.[10][11] |
| Acetone | 56 | Polar Aprotic | Lower boiling point can be useful to prevent "oiling out". |
Section 6: Visual Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Diagram 2: Troubleshooting Decision Tree
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
- Google Patents. (CN102452976A). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (CN110003096B). Method for preparing 2-chloro-5-trifluoromethylpyridine.
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
- Google Patents. (CN100355732C). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
- Florin, R. E., Pummer, W. J., & Wall, L. A. (1959). Fluorination of Haloaromatic Compounds.
-
ResearchGate. (2024). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Available at: [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Available at: [Link]
-
Organic Syntheses. p-CHLOROPHENOXYMETHYL CHLORIDE. Available at: [Link]
- Google Patents. (CN107286087B). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Reaction Monitoring for 2-Chloro-5-(trifluoromethoxy)anisole by TLC
Welcome to the technical support guide for monitoring reactions involving 2-Chloro-5-(trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid, efficient tool for qualitative reaction analysis. Here, we move beyond simple instructions to explain the underlying principles, helping you make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its TLC behavior?
This compound (MW: 226.58 g/mol ) is a substituted aromatic ether. Its behavior on a silica gel TLC plate is dictated by the polarity contributions of its functional groups:
-
Anisole Core: The methoxy group (-OCH₃) is moderately polar and electron-donating.
-
Chloro Group (-Cl): This halogen is electronegative, contributing to the molecule's dipole moment.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and lipophilic group.
Collectively, these groups render the molecule relatively non-polar, meaning it will travel further up a TLC plate (higher Rf value) in non-polar solvent systems compared to more polar molecules.[1] Its aromatic nature makes it readily visible under short-wave (254 nm) UV light.[2][3]
Q2: Why is TLC the ideal method for monitoring reactions with this compound?
TLC is a cornerstone of synthetic chemistry for several reasons:
-
Speed and Cost-Effectiveness: It provides a rapid snapshot of the reaction's progress in minutes, using minimal materials.[4]
-
Simplicity: The technique is easy to perform and requires minimal equipment.[5]
-
Qualitative Analysis: It clearly shows the consumption of the starting material and the formation of new products.[4][6] By comparing the polarity of the spots, one can infer the nature of the chemical transformation. For instance, a reaction that adds a polar functional group (like a hydroxyl) will result in a product with a significantly lower Rf value than the starting anisole.
Q3: What is the "co-spot" and why is it essential for reliable reaction monitoring?
The co-spot is a single lane on the TLC plate where both the starting material (SM) and the reaction mixture (RM) are applied.[7] Its purpose is to serve as an unambiguous reference.
-
Confirms Identity: If the spot from the reaction mixture corresponding to the starting material aligns perfectly with the pure SM spot in the co-spot lane, it confirms that unreacted starting material is still present.
-
Resolves Ambiguity: It helps differentiate between the starting material and a new product that might have a very similar Rf value. If two distinct spots are visible in the co-spot lane, it confirms the new spot is indeed a different compound.[7][8]
Experimental Protocol: Step-by-Step TLC Analysis
This protocol provides a robust framework for monitoring a typical reaction involving this compound.
Materials and Reagents
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates. The "F₂₅₄" indicates the presence of a fluorescent indicator that glows under 254 nm UV light.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate, EtOAc).[6]
-
TLC Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotters: Glass microcapillary tubes.[6]
-
Visualization: A UV lamp (254 nm) and optionally, a chemical staining solution.
Workflow for TLC Reaction Monitoring
The entire process, from sample preparation to final interpretation, is outlined in the diagram below.
Caption: Workflow for monitoring a chemical reaction using TLC.
Detailed Methodology
Step 1: Select the Mobile Phase The goal is to find a solvent system where the starting material has an Rf value between 0.25 and 0.35.[5] This provides an optimal window for new, less polar or more polar products to appear distinctly on the plate.
-
Starting Point: Begin with a non-polar mixture, such as 9:1 Hexanes:Ethyl Acetate .
-
Optimization:
| Solvent System (Hexanes:EtOAc) | Polarity | Expected Rf for this compound |
| 9.5 : 0.5 | Low | > 0.5 |
| 9 : 1 | Medium-Low | ~0.3 - 0.4 (Good Starting Point) |
| 8 : 2 | Medium | < 0.2 |
Step 2: Prepare the TLC Chamber Pour the chosen solvent system into the chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper that dips into the solvent. Close the chamber and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform and reproducible solvent front.[5]
Step 3: Spot the TLC Plate Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Mark three lanes for "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[10]
-
Dip a clean microcapillary into your diluted SM solution and gently touch it to the "SM" mark. Keep the spot as small as possible (1-2 mm diameter).[4]
-
Repeat for the "RM" lane using a sample from your reaction.
-
For the "Co" lane, spot the SM first, then, using a clean capillary, spot the RM directly on top of it.[7]
Step 4: Develop the Plate Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to ascend the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
Step 5: Visualize the Spots
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a short-wave (254 nm) UV lamp in a dark environment. The aromatic rings of your compounds will absorb the UV light and appear as dark purple spots against the glowing green background.[2][11]
-
Circle the spots lightly with a pencil.
-
Optional: If spots are faint or non-UV active, use a chemical stain. An iodine chamber is a good general-purpose, non-destructive choice for many organic compounds.[12] For halogenated compounds specifically, a silver nitrate stain can be used, which forms dark spots upon UV irradiation.[13]
Step 6: Calculate and Interpret Rf Values The Retention Factor (Rf) is a ratio that quantifies the movement of each spot.[14][15]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[16]
Measure from the origin line. An Rf value is always between 0 and 1.[9]
-
Reaction Complete: The SM spot is absent in the RM lane, and a new spot (the product) is clearly visible.
-
Reaction Incomplete: Both the SM spot and the product spot are visible in the RM lane.
-
Reaction Failed: Only the SM spot is visible in the RM lane, and it is identical to the pure SM lane.
Troubleshooting Guide
Q: My spots are elongated or "streaking." What is causing this?
-
A1: Sample Overload. The most common cause is applying too much sample to the origin.[5] Prepare a more dilute solution of your sample and re-spot the plate.
-
A2: Highly Polar Compound. If your product is very polar (e.g., a carboxylic acid or amine), it may interact too strongly with the acidic silica gel. Try adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent.[5]
-
A3: Decomposition on Silica. The compound may be unstable on the acidic silica gel. You can test for this by running a 2D TLC: spot the plate in one corner, run it, then turn it 90 degrees and run it again in the same solvent. If the spot is not on the diagonal, decomposition is occurring.[8] Consider using a different stationary phase like alumina.
Q: I can't see any spots under the UV lamp after developing the plate.
-
A1: Insufficient Concentration. The sample spotted may be too dilute. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications, or use a more concentrated sample solution.[17]
-
A2: Compound is Not UV-Active. While this compound is UV-active, some potential products or impurities might not be. Use a chemical stain like potassium permanganate (stains compounds that can be oxidized) or p-anisaldehyde (a general-purpose stain) to visualize the plate.[2]
-
A3: Sample Washed Away. Check that the origin line where you spotted your samples was above the solvent level in the developing chamber. If it was submerged, your sample dissolved into the solvent pool instead of traveling up the plate.[5][17]
Q: The starting material and product spots are too close together (poor separation). How can I fix this?
-
A1: Optimize the Mobile Phase. Your solvent system is likely too polar or not polar enough to differentiate between the two compounds. The key is to test various solvent systems. If the spots are high on the plate (high Rf), decrease the eluent's polarity (e.g., from 8:2 to 9:1 Hexanes:EtOAc). If they are low on the plate, increase the polarity.[9]
-
A2: Try a Different Solvent System. Sometimes a binary mixture doesn't provide enough resolution. Consider a ternary system or different solvents entirely, such as Dichloromethane/Methanol or Toluene/Acetone, which offer different selectivities.[5]
Q: My Rf values are not consistent from one run to the next.
-
A: Lack of System Equilibrium. This is often due to an unsaturated TLC chamber. Always use a filter paper liner and allow the chamber to saturate for at least 5-10 minutes before placing your plate inside. Other factors include changes in temperature, using different brands of TLC plates, or varying the plate thickness.[1][15] For this reason, always run a reference SM and a co-spot on the same plate as your reaction mixture for direct comparison.[1]
References
-
chemlegin. (2017). Using TLC to monitor a reaction. WordPress.com. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
PubChem. 2-Chloro-5-fluoroanisole. [Link]
-
University of California, Los Angeles. TLC Visualization Methods. [Link]
-
YouTube. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). [Link]
-
BYJU'S. R F Value Explanation. [Link]
-
Scribd. TLC Visualization Reagents Guide. [Link]
-
YouTube. (2013). Calculating Rf Values. [Link]
-
National Center for Biotechnology Information. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization...[Link]
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Technical Support Center: Suzuki Coupling of Trifluoromethoxy-Substituted Aryl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the challenging yet increasingly important class of trifluoromethoxy-substituted aryl chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize complex biaryl structures incorporating the -OCF₃ moiety, a group of significant interest in pharmaceutical and agrochemical development due to its unique electronic properties and metabolic stability.
The trifluoromethoxy group, while beneficial for tuning molecular properties, introduces specific challenges to the palladium-catalyzed Suzuki coupling. This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these hurdles, ensuring robust and reproducible reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and sticking points encountered when working with trifluoromethoxy-substituted aryl chlorides in Suzuki couplings.
Q1: Why is my Suzuki coupling with a trifluoromethoxy-substituted aryl chloride failing or giving low yields?
A1: Low yields or reaction failure with these substrates typically stem from a few key areas. The Carbon-Chlorine (C-Cl) bond in aryl chlorides is notoriously strong and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step to the Palladium(0) catalyst challenging.[1] While the electron-withdrawing nature of the trifluoromethoxy group can help activate the C-Cl bond, other factors such as steric hindrance, inappropriate ligand or base selection, and suboptimal reaction conditions can counteract this benefit. Catalyst deactivation and decomposition of the boronic acid partner are also common culprits.
Q2: What is the most critical parameter to optimize for this type of reaction?
A2: The ligand choice is arguably the most critical parameter. The ligand's steric and electronic properties directly influence the rate and efficiency of both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] For challenging aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the formation of the active, coordinatively unsaturated palladium species necessary for C-Cl bond cleavage.
Q3: I am observing significant amounts of a side product that appears to be my starting aryl chloride with the chlorine replaced by a hydrogen. What is happening?
A3: This is a classic case of a side reaction known as dehalogenation (or hydrodehalogenation).[4] It's a common issue in Suzuki couplings, especially with unreactive aryl halides that require forcing conditions (high temperatures, long reaction times). The choice of base and solvent can significantly influence the extent of dehalogenation.
Q4: Can the trifluoromethoxy group itself cause any specific problems?
A4: While the -OCF₃ group is generally considered stable under Suzuki conditions, its strong electron-withdrawing nature can make the resulting biaryl product more susceptible to subsequent reactions or influence the stability of intermediates in the catalytic cycle. However, the primary challenges are typically associated with the activation of the C-Cl bond rather than direct interference from the -OCF₃ group.
In-Depth Troubleshooting Guides
This section provides a more granular, problem-oriented approach to troubleshooting your Suzuki coupling reactions.
Problem 1: Low or No Conversion of the Aryl Chloride
You've set up your reaction, but after several hours or even overnight, TLC or GC-MS analysis shows a large amount of unreacted trifluoromethoxy-substituted aryl chloride.
-
Insufficient Catalyst Activity: The primary reason for low conversion is often an insufficiently active catalytic system to cleave the robust C-Cl bond.
-
Solution 1: Ligand Optimization. This is your first and most powerful tool. Switch to more activating ligands. Bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups are industry standards for this purpose. Examples include SPhos, XPhos, and RuPhos. These ligands stabilize the monomeric Pd(0) species and promote oxidative addition.[3]
-
Solution 2: Palladium Precatalyst Selection. Modern palladium precatalysts (e.g., G2, G3, G4 XPhos Pd precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are designed to generate the active Pd(0) species more cleanly and efficiently.
-
Solution 3: Increase Catalyst Loading. While not always ideal, especially for cost-sensitive applications, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes be enough to drive the reaction to completion.[5]
-
-
Setup: In parallel vials, set up your standard reaction with your trifluoromethoxy-substituted aryl chloride (1.0 equiv) and boronic acid partner (1.2-1.5 equiv).
-
Catalyst System: Use a consistent palladium source (e.g., Pd₂(dba)₃, 2 mol%) and base (e.g., K₃PO₄, 2.0 equiv).
-
Variable: In each vial, add a different phosphine ligand (4 mol%). Screen a panel of ligands with varying steric bulk and electron-donating ability.
-
Execution: Run the reactions under identical conditions (solvent, temperature, time).
-
Analysis: Monitor conversion by GC-MS or LC-MS to identify the most effective ligand.
| Ligand | Palladium Source | Typical Substrates | Key Features |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | Electron-rich and sterically hindered aryl chlorides | High activity, good functional group tolerance. |
| SPhos | Pd₂(dba)₃ or SPhos Pd G2 | General use for a wide range of aryl chlorides | Excellent for heteroaryl chlorides as well. |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G2 | Particularly effective for hindered substrates | Promotes fast oxidative addition. |
| P(t-Bu)₃ | Pd(OAc)₂ | Simple, unhindered aryl chlorides | A less expensive but often effective option.[6] |
Problem 2: Significant Dehalogenation Side Product Formation
Your reaction is consuming the starting material, but a significant portion is being converted to the corresponding arene (Ar-H) instead of the desired biaryl product (Ar-Ar').
Dehalogenation often occurs when the transmetalation step is slow relative to competing pathways that lead to the reduction of the Ar-Pd(II)-Cl intermediate.
-
Cause 1: Inappropriate Base. Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) can sometimes promote dehalogenation, particularly in the presence of trace water or alcohol solvents which can act as hydride sources.[4]
-
Cause 2: High Reaction Temperature. Elevated temperatures can accelerate the rate of dehalogenation relative to the desired coupling.
-
Solution: Once you have an active catalyst system (see Problem 1), try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). A more active catalyst may allow for coupling at a temperature where dehalogenation is kinetically disfavored.
-
-
Cause 3: Solvent Effects. Protic solvents or the presence of water can be a source of protons for the dehalogenation pathway.
-
Solution: Ensure you are using anhydrous solvents. Toluene, dioxane, and CPME are common choices. While some Suzuki protocols require a small amount of water to facilitate the dissolution of the base and promote transmetalation, excessive water should be avoided.[3]
-
Caption: Decision tree for troubleshooting dehalogenation.
Problem 3: Boronic Acid Decomposition (Protodeboronation)
You observe the formation of a homocoupled boronic acid byproduct (Ar'-Ar') and/or the corresponding arene (Ar'-H), indicating your boronic acid is not stable under the reaction conditions.
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This is often promoted by high temperatures, strong bases, and the presence of water.
-
Cause 1: Unstable Boronic Acid. Some boronic acids, particularly heteroaromatic or electron-rich ones, are inherently prone to decomposition.
-
Solution 1: Use a Milder Base. As with dehalogenation, switching to a milder base like K₂CO₃ or even KF can sometimes suppress protodeboronation.[6]
-
Solution 2: Use Boronate Esters or Trifluoroborates. If the free boronic acid is too unstable, consider using a more robust derivative. Pinacol boronate esters (Bpin) are a common alternative and are generally more stable to protodeboronation.[8] Potassium trifluoroborate salts (R-BF₃K) are another excellent option, known for their high stability and ease of handling.[5][9]
-
-
Prepare Reagents: If not commercially available, synthesize the pinacol boronate ester or potassium trifluoroborate salt of your desired coupling partner.
-
Reaction Setup: Run three parallel reactions under your optimized conditions (best ligand, base, solvent from previous tests).
-
Reaction A: Aryl Boronic Acid (1.2 equiv)
-
Reaction B: Aryl Pinacol Boronate Ester (1.2 equiv)
-
Reaction C: Potassium Aryltrifluoroborate (1.2 equiv)
-
-
Analysis: Compare the yield of the desired product and the formation of boronic acid-derived byproducts (Ar'-H, Ar'-Ar') across the three reactions. This will clearly indicate which boron reagent is most suitable for your system.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-(trifluoromethoxy)anisole
Welcome to the technical support center for handling exothermic reactions involving 2-Chloro-5-(trifluoromethoxy)anisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. The information herein is curated to ensure scientific integrity and promote the safe and effective use of this versatile chemical intermediate.
Introduction to the Thermal Hazards of this compound
This compound is a substituted aromatic compound with functional groups that can participate in highly exothermic reactions. The presence of the trifluoromethoxy group can influence the reactivity of the aromatic ring, potentially impacting the thermal profile of reactions such as nitration, sulfonation, and Friedel-Crafts acylations.[1] Understanding and controlling the heat generated during these transformations is paramount to ensure the safety of personnel and the successful outcome of your experiments.
One of the most significant risks associated with uncontrolled exothermic reactions is a phenomenon known as thermal runaway.[2] This occurs when the heat generated by the reaction exceeds the rate at which it can be dissipated, leading to a rapid increase in temperature and pressure that can result in violent releases of energy, fires, or explosions. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of exothermic reactions I should be concerned about when working with this compound?
A1: Given the structure of this compound, you should be particularly cautious with electrophilic aromatic substitution reactions. These include:
-
Nitration: The introduction of a nitro group onto the aromatic ring using nitric acid and sulfuric acid is a classic and highly exothermic reaction. The nitration of substituted benzenes can be particularly vigorous.[3][4]
-
Friedel-Crafts Acylation and Alkylation: These reactions involve the use of a strong Lewis acid catalyst, such as aluminum chloride, and can be highly exothermic.[5][6] The reaction of anisole derivatives in Friedel-Crafts reactions is well-documented to be energetic.
-
Sulfonation: The reaction with fuming sulfuric acid to introduce a sulfonic acid group is also an exothermic process.
-
Halogenation: While not always as exothermic as nitration, the introduction of additional halogen atoms can still release significant heat.
Q2: What are the early warning signs of a potential thermal runaway?
A2: Early detection is critical. Key indicators include:
-
A sudden, unexpected increase in the reaction temperature that does not stabilize with normal cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
An increase in the rate of gas evolution.
-
Boiling of the solvent at the flask walls, even when the bulk temperature is below the boiling point.
Q3: What immediate steps should I take if I suspect a thermal runaway?
A3: If you observe any of the early warning signs, prioritize safety and act swiftly:
-
Alert colleagues and your supervisor immediately.
-
If safe to do so, remove the heating source.
-
Increase cooling to the maximum capacity. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If the reaction is being fed, immediately stop the addition of all reagents.
-
Be prepared to evacuate the area. Have a clear escape route planned.
-
Do not attempt to contain a runaway reaction that is escalating rapidly. Your personal safety is the top priority.
Troubleshooting Guide for Common Issues
This section provides a question-and-answer format to address specific problems you may encounter during your experiments.
Scenario 1: Unexpected Temperature Spike During Reagent Addition
Question: I am adding a nitrating mixture to a solution of this compound and the temperature is rising much faster than anticipated, even with external cooling. What should I do?
Answer:
An unexpectedly rapid temperature increase during reagent addition is a critical safety concern and may indicate that the rate of heat generation is overwhelming the cooling capacity of your setup.
Immediate Actions:
-
Stop the addition of the nitrating mixture immediately.
-
Enhance cooling. If using an ice bath, ensure it is well-stirred and has sufficient ice. If using a cryostat, lower the setpoint.
-
Monitor the temperature closely. If it continues to rise uncontrollably, follow the emergency procedures for a suspected thermal runaway.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction. For highly exothermic reactions, a simple ice bath may not be adequate, and a cryostat with a larger cooling capacity might be necessary.
-
Reagent Addition Rate is Too High: The rate of addition of the electrophile directly controls the rate of the reaction and thus the rate of heat generation.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. This can lead to a sudden and rapid increase in the overall temperature.
-
Incorrect Reagent Concentration: Using more concentrated reagents than specified in a protocol will lead to a more vigorous reaction.
Preventative Measures for Future Experiments:
-
Perform a smaller scale trial run to better understand the thermal profile of the reaction.
-
Use a syringe pump for controlled and consistent addition of the limiting reagent.
-
Ensure vigorous and efficient stirring throughout the reaction.
-
Dilute the reaction mixture to increase the thermal mass and help buffer temperature changes.
-
Consider a "reverse addition" where the substrate solution is added to the nitrating mixture, although this should be carefully evaluated for each specific reaction.
Scenario 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Question: I have added all my reagents for a Friedel-Crafts acylation, but the reaction does not seem to be starting. I am concerned about a delayed, uncontrolled reaction. What are the risks and what should I do?
Answer:
This is a hazardous situation known as "reagent accumulation." If the reaction has an induction period, the reactive species can build up to a high concentration. When the reaction finally initiates, it can proceed at an uncontrollably rapid rate, leading to a dangerous exotherm.
Immediate Actions and Precautions:
-
DO NOT heat the reaction mixture in an attempt to initiate the reaction. This could trigger a violent, runaway reaction.
-
Maintain cooling and stirring.
-
Consult with a colleague or supervisor immediately. A collective decision on how to proceed is safer.
-
Consider quenching the reaction. This must be done with extreme caution and a well-thought-out plan. A slow, controlled addition of a quenching agent (e.g., a proton source for a Friedel-Crafts reaction) at a low temperature is a potential strategy, but the quench itself can be exothermic.
Root Cause Analysis and Prevention:
-
Inhibited Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture or other impurities.
-
Low Quality Reagents: Impurities in the starting materials or solvent can inhibit the reaction.
-
Insufficient Activation Energy: The initial temperature may be too low for the reaction to overcome the activation energy barrier.
Preventative Measures for Future Experiments:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored anhydrous reagents and solvents.
-
Add a small portion of the catalyst first and look for signs of reaction initiation (e.g., a slight temperature increase or color change) before adding the remainder.
-
For some reactions, a small amount of a co-catalyst or initiator might be necessary. This should be thoroughly researched and validated on a small scale.
Data Presentation: Key Safety Parameters
The following table provides a general framework for documenting and considering critical safety parameters for any exothermic reaction involving this compound. It is imperative to determine these values for your specific reaction conditions.
| Parameter | Description | Recommended Action |
| Tonset | The temperature at which the exothermic reaction begins to generate heat at a measurable rate. | Determine through small-scale experiments or literature review. Operate well below this temperature during reagent addition. |
| Tmax | The maximum temperature reached during a controlled reaction. | This should be a predetermined value that your cooling system can handle. |
| ΔTadiabatic | The theoretical temperature rise if all the heat from the reaction were absorbed by the reaction mixture without any cooling. | A high adiabatic temperature rise indicates a high potential for thermal runaway. Consider this when planning your cooling capacity and reaction scale. |
| Reagent Addition Rate | The rate at which the limiting reagent is added to the reaction mixture. | This is a critical control parameter. A slower addition rate provides more time for heat dissipation. |
Experimental Protocol: Example of a Controlled Nitration
This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Objective: To perform a controlled nitration of this compound on a laboratory scale.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (anhydrous)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water or cryostat)
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer in a well-ventilated fume hood. Place the flask in a cooling bath.
-
Initial Cooling: Charge the flask with this compound and dichloromethane. Cool the solution to 0-5 °C with efficient stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. Caution: This mixing process is highly exothermic.
-
Controlled Addition: Slowly add the nitrating mixture to the cooled solution of this compound via the addition funnel over a period of 30-60 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Monitoring: Continuously monitor the reaction temperature. If the temperature exceeds 5 °C, immediately stop the addition and allow the mixture to cool before resuming.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or GC).
-
Quenching: Very slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring. Caution: This quenching process can be exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Visualization of Safety Workflows
Diagram 1: Decision Tree for Proceeding with an Exothermic Reaction
This diagram outlines the key considerations before initiating an exothermic reaction.
Caption: A decision-making workflow for risk assessment prior to running an exothermic reaction.
Diagram 2: Managing a Temperature Excursion Event
This diagram illustrates the immediate steps to take in the event of an unexpected temperature rise.
Caption: A workflow for responding to a temperature excursion during an exothermic reaction.
References
-
Gross, H., & Bürger, W. (n.d.). p-CHLOROPHENOXYMETHYL CHLORIDE. Organic Syntheses. Retrieved from [Link]
-
MDPI. (n.d.). Investigation on Thermal Runaway Hazards of Cylindrical and Pouch Lithium-Ion Batteries under Low Pressure of Cruise Altitude for Civil Aircraft. MDPI. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(4), 249-261.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (n.d.). Accident condition influence on its effects and consequences for two case studies: A BLEVE fire from a maleic anhydride production plant, and a puff release from an industrial aniline synthesis reactor. Retrieved from [Link]
-
University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]
-
ResearchGate. (n.d.). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). Thermal Runaway Risk Assessment by Mechanically Induced Internal Short Circuit. Retrieved from [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
ACS Publications. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Semantic Scholar. (2021, July 18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]
-
ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]
-
environmentclearance.nic.in. (n.d.). ANISOLE( ROS :- Process :- - environmentclearance.nic.in for. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethoxy)anisole. Retrieved from [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on Thermal Runaway Hazards of Cylindrical and Pouch Lithium-Ion Batteries under Low Pressure of Cruise Altitude for Civil Aircraft [mdpi.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Quenching Procedures for Reactions Involving 2-Chloro-5-(trifluoromethoxy)anisole
Welcome to the technical support guide for handling reactions involving 2-Chloro-5-(trifluoromethoxy)anisole. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on safe and effective reaction quenching and workup procedures.
The key takeaway is that the quenching strategy is dictated not by the this compound starting material, but by the highly reactive reagents used to transform it. The aryl chloride and trifluoromethoxy moieties are robust and chemically stable under many conditions.[1][2] The primary hazards arise from unreacted organometallics (e.g., n-BuLi, Grignard reagents) or strong bases (e.g., LDA). This guide is structured to help you navigate these specific challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself a reactive or hazardous compound to handle?
A1: No, under typical laboratory conditions, this compound is relatively stable. The C-Cl bond on the aromatic ring is resistant to hydrolysis, and the trifluoromethoxy (-OCF3) group is known for its high thermal and chemical stability, showing resistance to acids, bases, and organometallic reagents.[1][2][3][4][5] The primary safety considerations for quenching and workup are determined by the other reagents in your reaction vessel.
Q2: What is the single most important principle for quenching any reaction?
A2: Temperature control. Nearly all quenching procedures involving reactive reagents are exothermic. The rapid addition of a quenching agent to a concentrated, room-temperature mixture is a recipe for disaster. Always cool your reaction vessel, typically to 0 °C or -78 °C, before and during the slow, dropwise addition of the quenching agent.[6][7]
Q3: What is the difference between "quenching" and "workup"?
A3: While often used interchangeably, they have distinct meanings. Quenching refers to the rapid deactivation of highly reactive species, such as organolithiums or Grignard reagents, to render the mixture safe for handling in air. Workup is the broader series of steps that follow, such as phase separation, extraction, washing, and purification, to isolate the desired product.[8] A safe quench is the critical first step of a successful workup.
Troubleshooting Guide: Quenching Highly Reactive Reagents
This section addresses specific scenarios involving pyrophoric and other highly reactive reagents commonly used with aryl halides.
Scenario 1: Reactions Involving Organolithium Reagents (e.g., n-BuLi, t-BuLi)
Organolithium reagents are pyrophoric and react violently with protic sources. Safe quenching is non-negotiable.
Q4: I've performed a lithium-halogen exchange on this compound using excess t-BuLi. How do I safely destroy the unreacted reagent?
A4: You must follow a stepwise procedure using protic solvents of decreasing reactivity to control the exotherm.[6][9] Direct quenching with water is extremely dangerous and can cause the solvent to boil violently and ignite.[9]
Protocol 1: Stepwise Quenching of Organolithium Reagents
-
Cool the Reaction: Ensure your reaction flask is in an ice-water or dry ice/acetone bath, ideally maintaining an internal temperature below 0 °C.
-
Dilute (Optional but Recommended): If your reaction is concentrated, dilute it with an anhydrous, inert solvent like heptane or THF. This provides a larger thermal mass to absorb heat.
-
Step 1 - Weak Alcohol: Slowly, dropwise, add a less reactive alcohol like isopropanol .[6] Monitor for gas evolution and any temperature increase. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Step 2 - Stronger Alcohol: Once the addition of isopropanol no longer produces a vigorous reaction, switch to methanol and add it slowly.
-
Step 3 - Water: After the methanol addition is complete and the reaction is quiescent, you can now safely add water to fully quench any remaining reactive species.[6][9]
-
Proceed to Workup: The reaction mixture is now safe for standard aqueous workup.
Q5: Why can't I use saturated aqueous ammonium chloride (NH₄Cl) to quench unreacted n-BuLi?
A5: Saturated aqueous NH₄Cl is a water-based solution. The primary quenching agent is water, which reacts violently with organolithiums. This solution should only be used during the workup after the highly reactive organometallic has been consumed by your electrophile or destroyed via a stepwise quench as described above.[9][10] Its mild acidity is useful for neutralizing alkoxide intermediates and facilitating layer separation.
Scenario 2: Reactions Involving Grignard Reagents (RMgX)
Grignard reagents are less pyrophoric than organolithiums but are still highly reactive and require careful quenching.
Q6: My Grignard formation with this compound is complete. What is the best quenching agent to use?
A6: The choice depends on the acid sensitivity of your product.
-
For Acid-Sensitive Products: The preferred method is the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to the cooled reaction mixture.[7] This provides a mildly acidic proton source that minimizes side reactions.
-
For Acid-Stable Products: A dilute solution of a strong acid , such as 1 M HCl, can be used. This is often effective at dissolving the magnesium salts (Mg(OH)₂) that can form, preventing the formation of emulsions during workup.[11]
Q7: After quenching my Grignard reaction, I have a thick, white precipitate that makes extraction impossible. What should I do?
A7: This is likely due to the formation of magnesium salts. To resolve this, you can try the following:
-
Add Dilute Acid: If your product is stable, slowly add 1 M HCl while stirring vigorously. This will protonate and dissolve the magnesium hydroxides/salts.
-
"Rochelle's Salt" Wash: Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously for several hours. The tartrate will chelate the magnesium ions, breaking up the emulsion and dissolving the solids.
Scenario 3: Reactions Involving Strong, Non-Pyrophoric Bases (e.g., LDA)
Lithium diisopropylamide (LDA) is a very strong, bulky base used to deprotonate less acidic protons, but it is not pyrophoric.[12][13][14] However, it still reacts exothermically with protic reagents.
Q8: How do I quench a reaction containing excess LDA?
A8: While less hazardous than quenching BuLi, a controlled procedure is still essential. The reaction of LDA with water is vigorous and can cause splashing. A stepwise quench is recommended, but you can often proceed directly to a less reactive protic source.
Protocol 2: Quenching Excess LDA
-
Cool the Reaction: Maintain the reaction temperature at 0 °C or below.
-
Quench: Add water or saturated aqueous NH₄Cl solution dropwise. While a pre-quench with an alcohol is the most cautious approach, direct quenching with water is generally manageable for LDA on a lab scale if done slowly at low temperatures.
-
Proceed to Workup: Once the exotherm has ceased, allow the flask to warm to room temperature and proceed with your standard aqueous workup.
Data Summary and Visual Guides
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Target Reagent(s) | Pros | Cons |
| Isopropanol/Methanol | Organolithiums, Grignards, Strong Bases | Controlled, less exothermic reaction with highly reactive species.[6] | Adds organic solvent volume; must be followed by water for complete quenching. |
| Water (H₂O) | Consumed Reagents, LDA, Acid Chlorides | Inexpensive, effective, and universally available. | EXTREMELY DANGEROUS with unreacted organolithiums; can be too vigorous for Grignards or LDA if added quickly.[9] |
| Sat. Aq. NH₄Cl | Grignards, Consumed Reagents | Mildly acidic; good for acid-sensitive products and breaking up some emulsions. | Water-based, so it is unsafe for quenching large amounts of unreacted organolithiums.[9][10] |
| Dilute Aq. HCl | Grignards, Cross-Coupling Bases | Effective at dissolving inorganic salts (e.g., Mg(OH)₂); prevents emulsions.[11] | Can decompose acid-sensitive functional groups. |
Quenching Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate quenching strategy based on the primary reactive species remaining in your reaction.
Caption: Decision tree for selecting the correct quenching protocol.
References
- BenchChem. (n.d.). Organolithium Reaction Quenching: Technical Support Center.
- University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
- BenchChem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
- Reddit r/Chempros. (2022). Quenching guide.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Syntheses. (2014). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation.
- Reif, M., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, ACS Publications.
- Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates.
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
- All 'Bout Chemistry. (2020). Lithium diisopropylamide (LDA): Properties as a selective and bulky base for Enolate generation. YouTube.
- Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion.
- A Level H2 Chem. (2022). Acyl chlorides | Hydrolysis and distinguishing tests. YouTube.
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 3. savemyexams.com [savemyexams.com]
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Validation & Comparative
Structural Validation and Solvent-Dependent NMR Profiling of 2-Chloro-5-(trifluoromethoxy)anisole
Executive Summary
Context: 2-Chloro-5-(trifluoromethoxy)anisole (CAS: 1240263-94-4) is a critical fluorinated building block in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug candidates. The presence of the trifluoromethoxy (-OCF
Objective: This guide provides a comparative technical analysis of the NMR spectral characteristics of this compound. It contrasts the compound's performance in different solvent systems (CDCl
Structural Elucidation & Spectral Logic
The Molecular Scaffold
The molecule consists of a benzene ring trisubstituted at the 1, 2, and 5 positions.
-
Position 1: Methoxy (-OCH
); Strong electron donor (Resonance). -
Position 2: Chlorine (-Cl); Weak electron withdrawer (Induction), weak donor (Resonance).
-
Position 5: Trifluoromethoxy (-OCF
); Strong electron withdrawer (Induction), conformational flexibility.
Predicted Spectral Characteristics
The following data establishes the baseline for identification.
| Nucleus | Feature | Chemical Shift ( | Multiplicity & Coupling ( | Structural Insight |
| -OCH | 3.85 – 3.95 | Singlet (s) | Diagnostic of methylation completion (vs. phenol precursor). | |
| Ar-H3 | 7.30 – 7.40 | Doublet (d), | Ortho-coupled to H4. Deshielded by adjacent Cl. | |
| Ar-H4 | 6.80 – 6.90 | dd, | Ortho to H3, Meta to H6. Shielded by para-OMe. | |
| Ar-H6 | 6.75 – 6.85 | Doublet (d), | Meta-coupled to H4. Shielded by ortho-OMe. | |
| -OCF | -57.0 to -59.0 | Singlet (s) | Critical: Distinct from -CF | |
| -OCF | ~120.0 | Quartet (q), | Characteristic C-F splitting. |
Expert Insight: The -OCF
group is often confused with -CF. In F NMR, the oxygen spacer causes a downfield shift relative to the direct Ar-CF bond. Always run a F scan to confirm the integration and shift position [1].
Comparative Analysis: Solvent Systems
The choice of solvent significantly alters the resolution of the aromatic region, particularly where H4 and H6 signals may overlap.
Comparison: Chloroform- (CDCl ) vs. DMSO-
| Feature | CDCl | DMSO- | Recommendation |
| Solubility | Excellent for this lipophilic ether. | Excellent. | CDCl |
| Water Peak | ~1.56 ppm (Usually distinct). | ~3.33 ppm (Can obscure OMe signal). | Use CDCl |
| Aromatic Resolution | Good, but H4/H6 may overlap due to similar electronic shielding. | Enhanced. DMSO polarity induces dipole-dipole interactions that often separate overlapping aromatic signals [2]. | Use DMSO- |
| Exchangeable Protons | Not applicable (no -OH/-NH). | Not applicable. | Solvent choice is purely for resolution, not exchange suppression. |
Comparative Analysis: Regioisomer Discrimination (QC Protocol)
A common impurity in the synthesis of this compound is the 4-(trifluoromethoxy) isomer. Distinguishing these requires analysis of the aromatic splitting patterns (
The "Coupling Constant" Decision Matrix
-
Target (2-Cl-5-OCF
):-
Protons are at 3, 4, 6.
-
Key Feature: One large ortho coupling (
Hz) and one small meta coupling ( Hz). -
Pattern: 1 Doublet (H3), 1 Doublet of Doublets (H4), 1 Doublet (H6).
-
-
Impurity (2-Cl-4-OCF
):-
Protons are at 3, 5, 6.
-
Key Feature: H5 and H6 are ortho to each other (
Hz). H3 is isolated (singlet or weak meta coupling). -
Pattern: 1 Singlet (H3), 2 Doublets (H5, H6).
-
Critical Check: If you observe a singlet in the aromatic region (approx 7.0-7.5 ppm), your sample likely contains the 4-isomer or the starting material (if 3,6-substituted).
Experimental Protocols
Protocol A: Standard Structural Validation ( H, F)
Purpose: Routine purity check and identity confirmation.
-
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% TMS). Ensure the solution is clear; filter through a cotton plug if particulate matter exists. -
Instrument Setup:
-
Temperature: 298 K (
C). -
Spin: On (optional, improves resolution of singlets).
-
-
Acquisition (
H):-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans (NS): 16.
-
Relaxation Delay (D1):
seconds (ensure full relaxation of aromatic protons).
-
-
Acquisition (
F):-
Spectral Width: 200 ppm (centered at -60 ppm).
-
Scans (NS): 32.
-
Note: No proton decoupling is usually necessary for basic ID, but
F{ H} can sharpen the OCF singlet.
-
Protocol B: Trace Impurity Analysis (Quantitative NMR)
Purpose: Detecting <1% Regioisomers.[1]
-
Sample Preparation: Increase concentration to 30 mg in 0.6 mL DMSO-
. -
Parameter Adjustment:
-
Relaxation Delay (D1): Increase to 10–15 seconds. (Fluorinated aromatics often have long T1 relaxation times).
-
Scans (NS): 64 or 128 to improve Signal-to-Noise (S/N) ratio.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting in the aromatic region.
Visualization of Analytical Logic
Diagram 1: Structural Verification Decision Tree
This workflow guides the analyst through the interpretation of the aromatic splitting pattern to confirm the 2,5-substitution pattern.
Caption: Logic flow for distinguishing the target 2,5-substituted anisole from common regioisomers based on aromatic proton coupling constants.
Diagram 2: Solvent Selection Strategy
A guide for choosing between CDCl
Caption: Solvent selection workflow optimizing for throughput (CDCl3) versus resolution (DMSO-d6).
References
-
Doddrell, D., et al. (1980). "
C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on C– F coupling constants." Journal of the Chemical Society, Perkin Transactions 2. -
Abraham, R. J., et al. (2006).[2] "
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on H chemical shifts." Magnetic Resonance in Chemistry. -
Gouilleux, B., et al. (2024).[3] "Potential and Performance of Anisotropic
F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients." Analyst. -
UCSB NMR Facility. (n.d.). "
F Chemical Shifts and Coupling Constants." University of California, Santa Barbara.
Sources
A Comparative Guide to the GC-MS Analysis of 2-Chloro-5-(trifluoromethoxy)anisole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Fluorinated Intermediates
2-Chloro-5-(trifluoromethoxy)anisole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of the trifluoromethoxy group (-OCF₃) can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability. However, the synthesis of such fluorinated compounds can be complex, leading to a variety of structurally similar impurities that can be challenging to separate and identify.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal candidate for monitoring the purity of this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry are invaluable for impurity profiling. This guide will explore an optimized GC-MS methodology and compare its performance with High-Performance Liquid Chromatography (HPLC), providing the data necessary to make informed decisions in a drug development setting.
Predicting the Impurity Landscape: Insights from Synthesis
A thorough understanding of the potential impurities is paramount for developing a selective analytical method. The synthesis of this compound can proceed through various routes, often involving the chlorination and/or trifluoromethoxylation of a phenol or anisole precursor. Based on common synthetic pathways for similar halogenated and trifluoromethylated aromatic compounds, a number of potential impurities can be anticipated.[1][2][3]
Potential Impurities in the Synthesis of this compound:
-
Isomeric Byproducts: Positional isomers are common impurities in aromatic substitution reactions. In this case, we can expect the formation of other isomers of chloro-(trifluoromethoxy)anisole, such as 2-Chloro-3-(trifluoromethoxy)anisole or 4-Chloro-3-(trifluoromethoxy)anisole.
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials like 3-(trifluoromethoxy)anisole or intermediates such as chlorinated phenol derivatives.
-
Over-chlorinated or Under-chlorinated Species: The chlorination step may result in the formation of di-chlorinated or non-chlorinated trifluoromethoxy anisole.
-
Byproducts from Side Reactions: Depending on the specific reagents and reaction conditions, other related compounds could be formed.
The ability to separate and identify these potential impurities is a key performance indicator for any analytical method.
The Power of GC-MS for Impurity Profiling
GC-MS is a powerful tool for the analysis of complex mixtures due to its combination of a high-resolution separation technique (GC) with a highly sensitive and specific detector (MS).
Optimizing the Separation: The Gas Chromatography Method
The choice of the GC column and temperature program is critical for achieving optimal separation of the target analyte from its potential impurities. For halogenated aromatic compounds, a mid-polarity capillary column is often a good starting point.
Illustrative GC Method Parameters:
| Parameter | Value | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 80 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) | A typical starting point for method development, allowing for the separation of compounds with a range of boiling points. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for major components. |
This method should provide a good starting point for the separation of this compound from its likely impurities. Method optimization may be required based on the specific impurity profile of the reaction mixture.
Unveiling Molecular Structure: The Mass Spectrometry Dimension
Electron Ionization (EI) is the most common ionization technique used in GC-MS. The high energy of the electron beam (typically 70 eV) causes extensive fragmentation of the analyte molecules, producing a unique mass spectrum that serves as a molecular fingerprint.
Predicted Electron Ionization Fragmentation of this compound:
The molecular ion peak (M⁺) for this compound is expected at m/z 226, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Key Predicted Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): This is a common fragmentation for anisoles, leading to a fragment at m/z 211.
-
Loss of a trifluoromethoxy radical (-OCF₃): This would result in a fragment at m/z 141.
-
Loss of a chlorine atom (-Cl): This would produce a fragment at m/z 191.
-
Formation of a tropylium ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.[5]
-
Fragments related to the trifluoromethoxy group: Loss of CF₃ would lead to a fragment at m/z 157.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
The presence and relative abundance of these fragment ions will be crucial for the unambiguous identification of the target compound and its isomers.
A Comparative Perspective: High-Performance Liquid Chromatography (HPLC)
While GC-MS is a powerful technique, it is not without its limitations. It is generally suitable for thermally stable and volatile compounds. For less volatile or thermally labile impurities, High-Performance Liquid Chromatography (HPLC) presents a viable alternative.[6]
The HPLC Advantage: Versatility and Complementary Selectivity
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of a broad range of organic molecules. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Illustrative RP-HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for the separation of a wide range of nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water gradient | A common mobile phase system for RP-HPLC, allowing for the elution of compounds with varying polarities. |
| Detector | UV-Vis (e.g., 220 nm) | A universal detector for compounds containing a chromophore, which is present in the aromatic ring of the analyte. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
The selectivity of HPLC is complementary to that of GC. While GC separates based on boiling point and polarity, HPLC separates based on hydrophobicity. This means that compounds that co-elute in GC may be well-separated in HPLC, and vice-versa. For the separation of halogenated aromatic isomers, specialized HPLC columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity through π-π interactions.[6]
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC will depend on the specific analytical needs of the project. The following table provides a direct comparison of the two techniques for the analysis of a this compound reaction mixture.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of volatilities. |
| Thermal Stability | Analytes must be thermally stable. | Analysis is performed at or near ambient temperature. |
| Separation Efficiency | Generally higher than HPLC, leading to better resolution of closely related compounds. | Can be improved with smaller particle size columns (UHPLC). |
| Identification | Provides definitive structural information through mass spectral fragmentation. | Identification is based on retention time and UV spectrum, which is less specific. |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is dependent on the detector and the analyte's chromophore. |
| Impurity Profiling | Excellent for identifying and quantifying a wide range of volatile impurities. | Better suited for non-volatile or thermally labile impurities. |
| Method Development | Can be more complex due to the need to optimize both GC and MS parameters. | Generally more straightforward, especially with established column chemistries. |
A Self-Validating Workflow for Comprehensive Analysis
For a complete and trustworthy analysis of a this compound reaction mixture, a multi-faceted approach is recommended.
Caption: A self-validating workflow for comprehensive analysis.
This workflow ensures that both volatile and non-volatile impurities are detected and that the identity of each impurity is confirmed with a high degree of confidence. The use of orthogonal techniques (GC and HPLC) provides a cross-validation of the results, enhancing the overall trustworthiness of the analysis.
Conclusion: A Tailored Approach to Analytical Excellence
The analysis of this compound reaction mixtures requires a nuanced and well-reasoned approach. While GC-MS offers unparalleled separation efficiency and definitive identification for volatile and semi-volatile components, HPLC provides a crucial complementary technique for the analysis of less volatile or thermally labile impurities.
As a Senior Application Scientist, my recommendation is to employ both GC-MS and HPLC in the early stages of process development to gain a comprehensive understanding of the impurity profile. Once the critical impurities have been identified and their volatility characteristics are known, a single, optimized method (either GC-MS or HPLC) may be sufficient for routine quality control. This data-driven approach ensures the development of a robust and reliable manufacturing process, ultimately leading to a safer and more effective final product.
References
-
Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Retrieved from [Link]
-
Bouchonnet, S., et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Rapid Communications in Mass Spectrometry, 26(9), 1063-1068. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Zhang, L., et al. (2019). Synthesis of anisole from phenol with dimethyl carbonate over inorganic nitrate. Petroleum Processing and Petrochemicals, 50(1), 84-89. Retrieved from [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Veeprho. (n.d.). Anisole Impurities and Related Compound. Retrieved from [Link]
-
Podgórski, R., et al. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(16), 4946. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Bae, S. Y., et al. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. Retrieved from [Link]
-
Patel, K. N., et al. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry, 23(11), 4877-4879. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-Chloro-5-(trifluoromethoxy)anisole
In the landscape of pharmaceutical and specialty chemical development, the rigorous assessment of purity for novel intermediates is a cornerstone of quality control and regulatory compliance. 2-Chloro-5-(trifluoromethoxy)anisole, a key building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its halogenated and trifluoromethoxylated structure. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer supporting data to guide researchers and quality control analysts in selecting the most appropriate technique for their needs.
The Analytical Imperative: Why Purity Matters
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. For a compound like this compound, potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These may include positional isomers, unreacted starting materials, or byproducts from the chlorination and trifluoromethoxylation steps.[1][2][3] Therefore, a highly specific and sensitive analytical method is paramount to ensure the quality of this critical intermediate.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules. Its ability to separate compounds based on their hydrophobicity makes it well-suited for the analysis of halogenated aromatic compounds.
Rationale for HPLC Method Development
Drawing from established methods for similar halogenated anisoles, a C18 stationary phase is the logical first choice for retaining and separating this compound from its potential impurities.[4][5][6] The trifluoromethoxy group imparts significant hydrophobicity, ensuring good retention on a non-polar stationary phase. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and water, can be optimized to achieve the desired separation. The inclusion of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[5]
Experimental Protocol: A Validated RP-HPLC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Self-Validating System: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its accuracy, precision, linearity, and specificity. For this HPLC method, system suitability tests should be performed before each run. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates. The specificity of the method can be demonstrated by spiking the sample with potential impurities (if available) or by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensuring they are well-separated from the main peak.
Anticipated Results and Performance
Based on the analysis of structurally similar compounds, this HPLC method is expected to provide excellent resolution between this compound and its potential positional isomers, such as 3-Chloro-5-(trifluoromethoxy)anisole or 2-Chloro-4-(trifluoromethoxy)anisole. The retention time for the main analyte is anticipated to be in the range of 5-10 minutes, allowing for a relatively short run time.
Method 2: Gas Chromatography (GC) - The Alternative for Volatile Compounds
Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Given that many halogenated anisoles are amenable to GC analysis, it presents a viable alternative to HPLC for the purity assessment of this compound.[1][7]
Rationale for GC Method Development
The volatility of this compound makes it a suitable candidate for GC analysis. A non-polar or mid-polar capillary column, such as one coated with a phenyl-substituted polysiloxane, would be appropriate for separating the analyte from its structurally similar impurities. The choice of a Flame Ionization Detector (FID) is common for organic compounds, offering high sensitivity and a wide linear range.
Experimental Protocol: A Proposed GC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Self-Validating System and Performance Expectations
Similar to the HPLC method, the GC method requires validation. System suitability would involve monitoring the peak shape, resolution, and reproducibility of a standard injection. The specificity of the GC method would also need to be established, particularly for separating positional isomers which may have very similar boiling points and retention times. While GC can offer higher resolution and speed for volatile compounds, the thermal stability of the analyte and its impurities must be confirmed to avoid on-column degradation.
Comparative Analysis: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | Excellent for separating compounds with different polarities and functional groups. | High resolution for separating isomers with different boiling points. |
| Instrumentation | More complex instrumentation with a wider variety of detectors. | Simpler instrumentation, with FID being a common and robust detector. |
| Sample Preparation | Generally simpler, dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds (not likely needed here). |
| Sensitivity | UV detection is common and offers good sensitivity for chromophoric compounds. | FID offers excellent sensitivity for hydrocarbons and organic compounds. |
| Robustness | Generally considered very robust and reproducible for routine QC. | Can be sensitive to matrix effects and column degradation at high temperatures. |
Visualizing the Workflow
To better understand the decision-making process and the experimental flow, the following diagrams illustrate the key steps in both the HPLC and GC method development and analysis.
Caption: HPLC analytical workflow for purity assessment.
Caption: GC analytical workflow for purity assessment.
Conclusion and Recommendation
Both HPLC and GC are powerful techniques for the purity assessment of this compound. The choice between them will depend on the specific requirements of the analysis and the available instrumentation.
For routine quality control in a manufacturing environment, the RP-HPLC method is recommended due to its robustness, ease of use, and broad applicability. It is less susceptible to issues related to thermal stability and can be readily automated for high-throughput analysis.
The GC method serves as an excellent orthogonal technique for confirmation of purity and for the analysis of volatile impurities that may not be well-retained by RP-HPLC. Its high resolving power can be particularly advantageous for separating challenging positional isomers.
Ultimately, a comprehensive purity profile of this compound is best achieved by employing both HPLC and GC, leveraging the strengths of each technique to ensure the highest quality of this important chemical intermediate.
References
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Separation of Anisole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta. Alltesta. [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. [Link]
-
Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro- anisole, 4,4-nitroanisole, 5,2-nitroanisole). ResearchGate. [Link]
-
HPLC chromatograms of control and treated anisole. ResearchGate. [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
-
Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stability Indicating Gas Chromatography (GC) Method. African Journal of Biomedical Research. [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. [Link]
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GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
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-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. National Center for Biotechnology Information. [Link]
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Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]
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General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society - ACS Publications. [Link]
-
2,4,5-Trichloroanisole. PubChem - NIH. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stability Indicating Gas Chromatography (GC) Method. African Journal of Biomedical Research. [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Characterization of 2-Chloro-5-(trifluoromethoxy)anisole and Its Derivatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Trifluoromethoxylated Scaffolds in Modern Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties, making it a highly sought-after substituent in the design of novel bioactive molecules and advanced materials. This guide provides a comprehensive technical overview and comparative analysis of 2-Chloro-5-(trifluoromethoxy)anisole, a key building block for accessing a diverse range of trifluoromethoxylated derivatives.
This document will delve into the synthetic strategies for obtaining this compound, its detailed spectroscopic characterization, and a comparative assessment of its reactivity in palladium-catalyzed cross-coupling reactions. By providing in-depth technical insights and validated experimental protocols, this guide aims to empower researchers to effectively utilize this versatile chemical entity in their scientific endeavors.
I. Synthetic Pathways to this compound: A Comparative Analysis
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the introduction of the trifluoromethoxy group onto a pre-functionalized benzene ring. A classical and effective method is the multi-step sequence starting from a suitable anisole derivative, as pioneered in principle by Yagupolskii.[1] This approach involves the chlorination of the methoxy group, followed by a halogen exchange reaction.
A plausible and efficient synthetic route is a three-step process commencing with the chlorination of 4-methoxyphenol to yield 2-chloro-4-methoxyphenol. Subsequent trifluoromethylation of the hydroxyl group furnishes 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, which is the target molecule, this compound.
Alternatively, the synthesis can be envisioned starting from 3-methoxyphenol, which would undergo chlorination and subsequent trifluoromethoxylation. However, controlling the regioselectivity of the chlorination step can be challenging.
For the purpose of this guide, we will focus on a well-established, analogous transformation that can be adapted for the synthesis of this compound. The following protocol is based on established methodologies for the synthesis of similar trifluoromethylated and trifluoromethoxylated aromatic compounds.[1][2][3]
Comparative Overview of Synthetic Strategies
| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |
| Route A: From 4-Methoxyphenol | 4-Methoxyphenol | 1. Chlorination2. Trifluoromethoxylation | Good regioselectivity in the chlorination step. | Requires handling of potentially hazardous trifluoromethoxylating reagents. |
| Route B: From 3-Methoxyphenol | 3-Methoxyphenol | 1. Chlorination2. Trifluoromethoxylation | Potentially shorter route. | Risk of forming multiple regioisomers during chlorination, leading to purification challenges. |
| Yagupolskii-type Synthesis | Substituted Anisole | 1. Chlorination of methoxy group2. Halogen exchange (fluorination) | Historically significant and applicable to electron-deficient systems. | Often requires harsh reaction conditions (high temperatures and pressures). |
Experimental Protocol: Synthesis of this compound (A Representative Method)
This protocol outlines a potential synthetic route. Researchers should always first consult primary literature and perform appropriate risk assessments before conducting any experiment.
Step 1: Synthesis of 2-Chloro-4-methoxyphenol
-
To a solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add sulfuryl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-methoxyphenol.
Step 2: Synthesis of this compound
This step involves the use of specialized trifluoromethoxylating reagents and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
-
To a solution of 2-chloro-4-methoxyphenol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a trifluoromethoxylating reagent. A common reagent for this transformation is a hypervalent iodine-based reagent such as a Togni reagent or a similar electrophilic trifluoromethoxylation reagent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Dichloromethane in the chlorination step is chosen for its inertness and ability to dissolve the starting material and reagent. Anhydrous polar aprotic solvents like DMF or acetonitrile in the trifluoromethoxylation step are used to facilitate the reaction of the phenoxide with the electrophilic reagent.
-
Reagent Selection: Sulfuryl chloride is a convenient and effective chlorinating agent for phenols. The choice of trifluoromethoxylating reagent is critical and depends on availability, reactivity, and safety considerations.
-
Purification: Column chromatography is a standard and effective method for purifying the intermediate and final products to ensure high purity for subsequent applications.
Visualization of a General Synthetic Workflow
Caption: General synthetic workflow for this compound.
II. Spectroscopic Characterization: Elucidating the Molecular Structure
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will appear as a singlet in the upfield region. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons, one for the methoxy carbon, and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.3-7.5 | d | ~8-9 | Ar-H |
| ¹H | ~7.1-7.3 | dd | ~8-9, ~2-3 | Ar-H |
| ¹H | ~7.0-7.2 | d | ~2-3 | Ar-H |
| ¹H | ~3.9 | s | - | -OCH₃ |
| ¹³C | ~155 | s | - | C-OCH₃ |
| ¹³C | ~148 | q | ~2 | C-OCF₃ |
| ¹³C | ~131 | s | - | C-Cl |
| ¹³C | ~125 | s | - | Ar-CH |
| ¹³C | ~122 | q | ~257 | -OCF₃ |
| ¹³C | ~118 | s | - | Ar-CH |
| ¹³C | ~115 | s | - | Ar-CH |
| ¹³C | ~56 | s | - | -OCH₃ |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ether and aryl ether), C-F stretch |
| 850-750 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
III. Comparative Reactivity in Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds. The reactivity of aryl chlorides in these reactions is generally lower than that of the corresponding bromides and iodides. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the coupling of aryl chlorides more efficient.
The electron-withdrawing nature of the trifluoromethoxy group is expected to influence the reactivity of the C-Cl bond in this compound.
Comparative Reactivity with Other Halogenated Anisoles
To provide a comparative perspective, we will consider the reactivity of this compound in a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid, relative to other common halogenated anisoles.
Hypothetical Comparative Suzuki-Miyaura Coupling
| Aryl Halide | Expected Relative Reactivity | Rationale |
| 2-Iodoanisole | Highest | C-I bond is the weakest, facilitating oxidative addition. |
| 2-Bromoanisole | High | C-Br bond is weaker than C-Cl bond. |
| This compound | Moderate | The electron-withdrawing -OCF₃ group may enhance the rate of oxidative addition compared to unsubstituted chloroanisole. |
| 2-Chloroanisole | Lower | C-Cl bond is stronger, requiring more active catalyst systems. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework for a comparative study. Specific conditions may need to be optimized.
-
To a reaction vessel, add the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Analyze the crude product to determine the conversion and yield of the coupled product.
Logical Flow of a Comparative Reactivity Study
Caption: Logical workflow for a comparative reactivity study of halogenated anisoles.
IV. Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its synthesis, while requiring careful handling of fluorinating reagents, is achievable through established methodologies. The unique electronic properties conferred by the trifluoromethoxy group are expected to impart favorable characteristics to its derivatives, including enhanced metabolic stability and lipophilicity.
Further research into the reactivity of this compound in a broader range of cross-coupling reactions and other transformations will undoubtedly unlock its full potential as a key intermediate in the development of next-generation functional molecules. This guide provides a solid foundation for researchers to confidently incorporate this promising scaffold into their synthetic programs.
V. References
-
CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents.
-
CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents.
-
CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
-
Ngai, M.-Y.; Togni, A. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett2015 , 26 (20), 2823–2828. [Link]
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- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
A Comparative Guide to 2-Chloro-5-(trifluoromethoxy)anisole and Other Fluorinated Building Blocks
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated building blocks are essential intermediates that allow for the precise tuning of a molecule's biological and chemical properties.[1][3] Among these, 2-Chloro-5-(trifluoromethoxy)anisole stands out as a versatile synthon. This guide offers a comprehensive, data-driven comparison of this compound with other key fluorinated building blocks, providing the technical insights necessary for informed decision-making in research and development.
Profiling this compound
This compound is a polysubstituted aromatic compound featuring a trifluoromethoxy group, a chlorine atom, and a methoxy group. This unique arrangement of functional groups imparts a desirable combination of lipophilicity, metabolic stability, and synthetic versatility. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate pKa.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H6ClF3O2 | PubChem |
| Molecular Weight | 226.58 g/mol | PubChem |
| Boiling Point | 195-197 °C | Vendor Data |
| Density | ~1.4 g/cm³ | Vendor Data |
Comparative Analysis with Alternative Fluorinated Building Blocks
The selection of a fluorinated building block is a critical decision in the design of a synthetic route. This choice is influenced by factors such as desired reactivity, the target molecule's final properties, and economic considerations.
The Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3) Group
A frequent consideration for medicinal chemists is the choice between a trifluoromethoxy and a trifluoromethyl group. While both are strongly electron-withdrawing and enhance metabolic stability, they have distinct electronic and steric profiles.[5][6]
The trifluoromethoxy group is generally more resistant to enzymatic breakdown than a simple methoxy group.[7] The trifluoromethyl group is also known to improve metabolic stability due to the strength of the C-F bond.[6] In terms of electronic effects, the trifluoromethoxy group is deactivating towards electrophilic aromatic substitution due to its powerful electron-withdrawing nature.[8] Similarly, the trifluoromethyl group is a strong electron-withdrawing substituent.[7]
Table 1: Comparison of -OCF3 and -CF3 Substituted Building Blocks
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)anisole |
| Metabolic Stability | Generally high[7] | Generally high[6] |
| Electronic Effect | Deactivating, ortho-, para-directing[8] | Strongly electron-withdrawing[7] |
| Lipophilicity (π constant) | High | High (+0.88)[6] |
| Applications | Pharmaceuticals, Agrochemicals[9] | Pharmaceuticals, Agrochemicals[10][11][12] |
The Impact of the Halogen on Reactivity in Cross-Coupling Reactions
The chlorine atom of this compound serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the reactivity of aryl halides in these transformations follows the general trend: I > Br > Cl.[13] Consequently, aryl chlorides typically require more reactive and specialized catalyst systems to achieve efficient coupling.[14][15]
Table 2: Relative Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | General Reactivity | Typical Catalyst Requirement |
| Aryl Iodide | High | Standard Pd catalysts (e.g., Pd(PPh3)4) |
| Aryl Bromide | Medium | More active Pd catalysts/ligands |
| Aryl Chloride | Low | Highly active Pd catalysts with specialized ligands (e.g., biarylphosphines)[14][15] |
While aryl bromides are often more reactive than aryl chlorides, the lower cost and wider availability of aryl chlorides can make them a more attractive starting material for large-scale synthesis.[15]
Experimental Protocols and Methodologies
To illustrate the practical application of this compound, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules.[16]
Suzuki-Miyaura Coupling of an Aryl Chloride
The successful coupling of an aryl chloride requires a catalyst system that is sufficiently active to facilitate the oxidative addition of the palladium to the C-Cl bond.
Experimental Workflow Diagram:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling of an aryl chloride.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl chloride (1.0 equiv), the arylboronic acid (1.0-1.5 equiv), and a suitable base (e.g., K2CO3, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as argon.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Solvent Addition: Add degassed solvents, such as a 10:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours.[17]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH2Cl2) multiple times.[18]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]
Rationale for Experimental Choices: The choice of a highly active catalyst system, such as one employing a bulky and electron-rich phosphine ligand like RuPhos, is critical for achieving good yields with less reactive aryl chlorides.[17][19] The use of a base is essential for the transmetalation step of the catalytic cycle.
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[9][20] Its utility is best understood through a comparative analysis with other fluorinated synthons. While the presence of a chlorine atom necessitates the use of more sophisticated catalyst systems for cross-coupling reactions compared to its bromo and iodo analogs, its cost-effectiveness and the unique properties imparted by the trifluoromethoxy group make it an attractive choice for many applications. The insights and protocols provided in this guide are intended to empower researchers to make strategic decisions in the selection and application of fluorinated building blocks for their specific research and development needs.
References
- Vertex AI Search. (2026-01-24). The Chemical Properties and Synthesis of 2-Chloro-5-nitroanisole Explained.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Vertex AI Search. (2026-01-26). 2-Chloro-5-(trifluoromethyl)
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ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
- Apollo Scientific. (2026-01-19).
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
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ACS Publications. (2009-03-09). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- ResearchGate. (2025-07-01). (PDF)
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PubChem. (n.d.). 2-Chloro-5-fluoroanisole. Retrieved from [Link]
- Taylor & Francis Online. (2024-07-29).
- MDPI. (n.d.).
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ACS Publications. (n.d.). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]
- SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- Jubilant Ingrevia. (n.d.).
- PMC - NIH. (n.d.).
- 博客 | 文学城. (2023-02-19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
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PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- PMC - NIH. (n.d.). The continuing significance of chiral agrochemicals.
- NIH. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs.
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PMC - NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][11]-Fused Indole Heterocycles.
- AiFChem. (2025-09-03). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- ResearchGate. (2017-11-17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
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PubChem - NIH. (n.d.). 2,4,5-Trichloroanisole. Retrieved from [Link]
- SciSpace. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-17). Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection.
- PMC - NIH. (2024-10-01). Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber.
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A Comparative Guide to the Reactivity of 2-Chloro-5-(trifluoromethoxy)anisole and 2-Chloro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are particularly prominent, offering unique electronic properties that significantly modulate the reactivity and physiological behavior of parent molecules. This guide provides an in-depth comparison of the reactivity of two key building blocks: 2-chloro-5-(trifluoromethoxy)anisole and 2-chloro-5-(trifluoromethyl)anisole. By examining the nuanced electronic effects of the -OCF3 and -CF3 substituents, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and illustrative experimental protocols.
The Decisive Influence of Electronics: -OCF3 vs. -CF3
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. Both the trifluoromethoxy and trifluoromethyl groups are potent electron-withdrawing moieties, a property that profoundly influences the susceptibility of the chloroanisole core to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions.
The trifluoromethyl group (-CF3) is a classic example of a strongly deactivating group, exerting its influence primarily through a powerful inductive effect (-I). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, leading to a significant withdrawal of electron density from the aromatic ring. This effect is quantified by its Hammett constant (σp = +0.54), indicating strong electron withdrawal from the para position.[1][2]
The trifluoromethoxy group (-OCF3) , in contrast, exhibits a more complex electronic profile. While it is also strongly electron-withdrawing via induction due to the electronegative fluorine atoms, the oxygen atom possesses lone pairs that can participate in resonance, exerting a weak electron-donating effect (+R).[3] This duality of strong inductive withdrawal and weak resonance donation makes the -OCF3 group a fascinating modulator of reactivity. While still a deactivating group overall, its ability to donate electron density through resonance can temper the degree of deactivation compared to the purely inductive withdrawing -CF3 group in certain reaction manifolds.
Comparative Reactivity in Key Synthetic Transformations
The subtle yet significant differences in the electronic properties of the -OCF3 and -CF3 groups are expected to manifest in their relative reactivity in common synthetic transformations. Here, we explore the anticipated behavior of this compound and 2-chloro-5-(trifluoromethyl)anisole in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are contingent on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.[4] These groups stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[5] In both this compound and 2-chloro-5-(trifluoromethyl)anisole, the electron-withdrawing substituent is para to the chlorine atom, a favorable arrangement for SNAr.
Given that the -CF3 group is a more potent overall electron-withdrawing group than -OCF3 (due to the lack of an opposing resonance effect), it is anticipated that 2-chloro-5-(trifluoromethyl)anisole will exhibit greater reactivity in SNAr reactions than its trifluoromethoxy counterpart. The increased electron deficiency of the aromatic ring in the -CF3 substituted compound should render it more susceptible to attack by nucleophiles.
Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol provides a general framework for comparing the reactivity of the two title compounds in an SNAr reaction. Researchers should perform parallel reactions under identical conditions to ensure a valid comparison.
Materials:
-
This compound or 2-chloro-5-(trifluoromethyl)anisole (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloroanisole substrate (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the substrate is fully dissolved.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 mmol) in anhydrous DMF (2 mL).
-
Slowly add the sodium methoxide solution to the chloroanisole solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction with 2-chloro-5-(trifluoromethyl)anisole is expected to proceed at a faster rate and potentially give a higher yield in a given timeframe compared to this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis.[6][7] The efficiency of these reactions is influenced by the electronic properties of the aryl halide. In general, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle.
However, the overall impact on reactivity can be more complex and ligand-dependent. While the increased electrophilicity of the carbon-chlorine bond in the -CF3 substituted compound might suggest faster oxidative addition, the greater overall deactivation of the ring could potentially hinder other steps in the catalytic cycle. Conversely, the weak resonance donation of the -OCF3 group might slightly attenuate the rate of oxidative addition but could lead to a more favorable electronic environment for subsequent steps like transmetalation and reductive elimination.
Therefore, predicting the relative reactivity of the two compounds in palladium-catalyzed cross-coupling reactions is less straightforward than in SNAr. The optimal catalyst system (ligand and palladium precursor) may differ for each substrate to achieve maximum efficiency.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of the two title compounds with an arylboronic acid.
Materials:
-
This compound or 2-chloro-5-(trifluoromethyl)anisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
RuPhos (4 mol%)[8]
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the chloroanisole substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), RuPhos (0.04 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the toluene/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of the title compounds with a primary or secondary amine.
Materials:
-
This compound or 2-chloro-5-(trifluoromethyl)anisole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous toluene (5 mL), followed by the chloroanisole substrate (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary and Visualization
To facilitate a direct comparison, the following table summarizes the key electronic properties and predicted reactivity trends for the two compounds.
| Property | This compound | 2-Chloro-5-(trifluoromethyl)anisole |
| Dominant Electronic Effect of Fluoro-substituent | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Strong Inductive Withdrawal (-I) |
| Predicted Reactivity in SNAr | Less Reactive | More Reactive |
| Predicted Reactivity in Pd-Catalyzed Cross-Coupling | Potentially comparable, highly dependent on catalyst system | Potentially comparable, highly dependent on catalyst system |
Diagrams of Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the key reactions discussed.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 2-chloro-5-(trifluoromethyl)anisole as a synthetic building block should be guided by a clear understanding of their distinct electronic properties. For reactions that are highly sensitive to the electron density of the aromatic ring, such as nucleophilic aromatic substitution, the more strongly deactivating -CF3 group in 2-chloro-5-(trifluoromethyl)anisole is predicted to impart greater reactivity. In contrast, for palladium-catalyzed cross-coupling reactions, the relative performance of the two substrates may be more nuanced and highly dependent on the specific reaction conditions and catalyst system employed. The experimental protocols provided in this guide offer a starting point for researchers to empirically determine the optimal substrate and conditions for their specific synthetic goals.
References
- Benchchem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.
-
Wikipedia. (n.d.). Trifluoromethoxy group. Retrieved from [Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluororates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3444.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Beyond the Trifluoromethyl: A Comparative Guide to the Trifluoromethoxy Group
[1][2]
Executive Summary
In the optimization of lead compounds, the trifluoromethyl group (-CF
This guide objectively compares -OCF
Part 1: Physicochemical Profiling
To make data-driven decisions, we must quantify the differences between the two groups. The -OCF
Table 1: Comparative Physicochemical Metrics
Note: Values represent standard consensus from Hansch and Hammett parameters.
| Property | Trifluoromethyl (-CF | Trifluoromethoxy (-OCF | Methoxy (-OCH | Implication for Drug Design |
| Hansch Lipophilicity ( | +0.88 | +1.04 | -0.02 | -OCF |
| Hammett | 0.54 | 0.35 | -0.27 | -OCF |
| Hammett | 0.43 | 0.38 | 0.12 | Inductive effects are similar in the meta position. |
| Bond Angle to Ring | ~180° (C-C bond) | ~118° (C-O-C bond) | ~118° | -OCF |
| Conformation | Rotates/Bulky | Orthogonal (Twisted) | Planar | -OCF |
Part 2: The Conformational Advantage (The "Orthogonal Twist")
The most profound difference between the two groups is 3D topology. While -CF
In contrast, the -OCF
Mechanism of Orthogonality[4]
-
Electronic Repulsion: The lone pairs on the oxygen atom repel the
-electron cloud of the aromatic ring. -
Hyperconjugation: There is a specific
interaction that stabilizes the twisted conformation. -
Steric Bulk: The large van der Waals radius of the CF
moiety prevents it from lying coplanar with the ring (unlike the smaller -CH in -OCH ).
Why this matters: This fixed 90° twist creates a unique shape vector that allows molecules to fit into hydrophobic pockets that flat or freely rotating molecules cannot access.
Figure 1: Conformational drivers distinguishing the spherical bulk of -CF3 from the specific orthogonal twist of -OCF3.
Part 3: Metabolic Stability & Pharmacokinetics[2][5]
Both groups are metabolically robust, but -OCF
-
The "Super-Ether" Effect: Standard methoxy groups (-OCH
) are metabolic liabilities, rapidly undergoing O-dealkylation by Cytochrome P450 enzymes. -
Fluorine Blockade: Replacing hydrogens with fluorine in the -OCF
group strengthens the C-H (now C-F) bonds. More importantly, the strong electron-withdrawing nature of the fluorines lowers the electron density on the oxygen, making the adjacent C-O bond resistant to oxidative cleavage. -
Lipophilicity Boost: With a
value of +1.04, -OCF is one of the most effective groups for increasing LogP without introducing reactive functional groups. This is often the deciding factor when a lead compound is too polar to cross the Blood-Brain Barrier (BBB).
Case Study Insight:
-
Riluzole (ALS Treatment): Riluzole employs a -OCF
group.[2] If this were a -CF , the lipophilicity would drop ( ), potentially reducing CNS penetration. If it were a -OCH , the drug would likely suffer rapid metabolic clearance. The -OCF strikes the perfect balance.
Part 4: Synthetic Protocol (Self-Validating)
Historically, -OCF
Method: Silver-Mediated Oxidative Trifluoromethoxylation of Phenols
Objective: Convert a phenol (Ar-OH) directly to an aryl trifluoromethyl ether (Ar-OCF
Reagents Required[4][5][8][9][10][11][12][13]
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: TMSCF
(Ruppert-Prakash Reagent) (2.0 equiv) -
Catalyst/Mediator: AgOTf (Silver Triflate) (3.0 equiv)
-
Oxidant: Selectfluor (1.5 equiv)
-
Fluoride Source: KF (Potassium Fluoride) (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): Flame-dry a reaction tube and purge with Argon. Add AgOTf (3.0 equiv), Selectfluor (1.5 equiv), and KF (4.0 equiv).
-
Substrate Addition: Add the phenol substrate (1.0 equiv) dissolved in anhydrous EtOAc (0.1 M concentration).
-
Activation: Cool the mixture to 0°C. Slowly add TMSCF
(2.0 equiv) dropwise.-
Expert Note: The slow addition is crucial to prevent the rapid hydrolysis of TMSCF
by trace moisture before it interacts with the silver center.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–14 hours.
-
Mechanism:[4] The reaction proceeds via an oxidative cross-coupling where Ag(I) is oxidized to a high-valent Ag(III)-CF
species, which then undergoes reductive elimination with the phenoxide.
-
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography. (Note: Ar-OCF
compounds are non-polar; use hexane/EtOAc gradients).
Figure 2: Workflow for the direct oxidative trifluoromethoxylation of phenols using stable silver mediators.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leroux, F. R., Manteau, B., Jaunay, J. P., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem, 3, 1322-1324. Link
-
Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). New trends in the synthesis of fluorinated ethers. Journal of Fluorine Chemistry, 131(2), 140-158. Link
-
Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[5][6] Journal of the American Chemical Society, 133(34), 13308–13310.[6] Link
-
Guo, S., Zhang, X., & Tang, P. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition, 54(13), 4065–4069. Link
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Comparative study of directing effects in substituted anisoles
Topic: Comparative study of directing effects in substituted anisoles Content Type: Publish Comparison Guides
Regiocontrol Strategies for Drug Discovery: EAS vs. DoM
Executive Summary
In medicinal chemistry, the ability to selectively functionalize aromatic rings is paramount. Anisole (methoxybenzene) derivatives are ubiquitous pharmacophores. However, the methoxy group's directing influence varies radically depending on the reaction manifold. This guide compares two primary methodologies: Electrophilic Aromatic Substitution (EAS) , governed by electronic resonance, and Directed Ortho Metalation (DoM) , governed by coordination chemistry. We provide evidence-based protocols to access complementary regioisomers, specifically contrasting the "para-dominant" nature of EAS with the "ortho-exclusive" nature of DoM.
Scientific Foundation: The Mechanistic Divergence
To predict regioselectivity, one must understand the underlying causality of the transition states.
1.1 Electrophilic Aromatic Substitution (EAS)
In EAS, the methoxy group (-OMe) acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
-
Mechanism: The lone pair on oxygen donates electron density into the ring, stabilizing the cationic sigma-complex intermediate (Wheland intermediate).
-
Regioselectivity: This stabilization is most effective when the electrophile attacks the Ortho or Para positions.
-
Steric Reality: While statistically there are two ortho positions and one para position, the steric bulk of the methoxy group (and the incoming electrophile) often shifts the major product to the Para position.
1.2 Directed Ortho Metalation (DoM)
In DoM, the methoxy group acts as a Directed Metalation Group (DMG) .
-
Mechanism: The oxygen atom functions as a Lewis base, coordinating to the lithium atom of the organolithium reagent (e.g., n-BuLi). This forms a pre-lithiation complex (Complex Induced Proximity Effect - CIPE), bringing the base into close proximity to the ortho proton.
-
Regioselectivity: This coordination enforces deprotonation exclusively at the Ortho position, overriding electronic activation patterns that might favor para substitution.
Figure 1: Mechanistic divergence between EAS (Electronic/Resonance) and DoM (Coordination/CIPE).
Comparative Analysis: Performance & Regioselectivity
The following table contrasts the performance of EAS and DoM on anisole substrates.
| Feature | Electrophilic Aromatic Substitution (EAS) | Directed Ortho Metalation (DoM) |
| Primary Driver | Electronic Resonance (+M Effect) | Coordination / Chelation (CIPE) |
| Directing Effect | Ortho / Para (Para usually dominant) | Ortho (Exclusive) |
| Solvent System | Polar/Protophilic (e.g., AcOH, CH₃CN, H₂SO₄) | Non-polar/Ethereal (e.g., THF, Et₂O) |
| Reagents | Electrophiles (Br₂, HNO₃, E⁺) | Strong Bases (n-BuLi, s-BuLi, t-BuLi) |
| Temp. Range | 0°C to Reflux | -78°C to 0°C (Kinetic Control) |
| Key Limitation | Mixtures of isomers (O/P) are common; difficult separation. | Requires cryogenic conditions; moisture sensitivity. |
Case Study: 3-Methylanisole
This substrate perfectly illustrates the complementary power of the two methods.
-
Substrate: 1-Methoxy-3-methylbenzene.
-
EAS Outcome: The -OMe group is a stronger activator than -Me. It directs para to itself. The position para to -OMe is C4. This is also ortho to the -Me group.
-
DoM Outcome: The -OMe group coordinates Lithium. It directs ortho to itself (C2 or C6). C2 is sterically crowded (between OMe and Me). C6 is sterically accessible.
-
Result:2-Substituted-5-methylanisole (Substitution at C6) [2].
-
Insight: By switching from NBS (EAS) to n-BuLi (DoM), you can selectively functionalize C4 or C6, accessing two distinct vectors for SAR (Structure-Activity Relationship) exploration.
Figure 2: Decision tree for regioselective functionalization of 3-methylanisole.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing the entire batch.
Protocol A: Regioselective Bromination (EAS)
Target: Para-bromoanisole derivatives. Reference: Adapted from Journal of Organic Chemistry methodologies [3].
-
Setup: Charge a round-bottom flask with 3-methylanisole (1.0 equiv) and Acetonitrile (0.5 M concentration).
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Why? Slow addition prevents exotherms and limits radical side-reactions.
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Checkpoint (TLC/GC): Aliquot 50 µL into water/ethyl acetate. Check for disappearance of starting material (SM). If SM > 5%, add 0.1 equiv NBS.
-
Workup: Quench with saturated Na₂S₂O₃ (removes excess bromine). Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.
-
Purification: Recrystallization (if solid) or Silica Gel Chromatography (Hexanes/EtOAc).
Protocol B: Directed Ortho Lithiation (DoM)
Target: Ortho-functionalized anisoles. Reference: Snieckus, V. Chem. Rev. 1990 [4].[4][5]
-
Setup: Flame-dry a 2-neck flask under Argon. Add Anisole derivative (1.0 equiv) and anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump or slow addition funnel.
-
Critical: Maintain internal temp < -70°C to prevent benzylic lithiation or decomposition.
-
-
Incubation: Stir at -78°C for 1 hour.
-
Why? Allows time for the CIPE complex to form and deprotonate the ortho position.
-
-
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, DMF, I₂) (1.2 equiv) neat or in THF solution.
-
Checkpoint: Allow to warm to 0°C. Aliquot and quench with NH₄Cl. Analyze by GC-MS. Look for the M+Electrophile peak.
-
Workup: Quench with saturated NH₄Cl. Extract with Ether.
References
-
Regioselective Bromination of Activated Arenes.
-
Directed Ortho Metalation Methodology.The Directed Ortho Metalation Reaction.
- Source: Chem. Rev. 1990, 90, 6, 879–933.
-
URL: [Link]
-
Experimental Data on Anisole Nitration.
-
Lithiation of 3-Substituted Anisoles.
Sources
- 1. US5008464A - Anisole bromination - Google Patents [patents.google.com]
- 2. 4-Bromo-3-methylanisole, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CA2023977A1 - Anisole bromination - Google Patents [patents.google.com]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-(trifluoromethoxy)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Halogenated and trifluoromethoxylated anisole derivatives, such as 2-Chloro-5-(trifluoromethoxy)anisole, are key building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their specific three-dimensional arrangement dictates their biological activity, reactivity, and safety profile. Therefore, the rigorous validation of their chemical structure is not merely a procedural step but a foundational pillar of scientific integrity and developmental success.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural validation of this compound and its derivatives. As a senior application scientist, my focus extends beyond the mere listing of methods to an integrated approach that explains the "why" behind the "how," ensuring a self-validating and robust analytical workflow. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing both theoretical grounding and practical insights.
The Analytical Triad: A Multi-faceted Approach to Structural Certainty
No single analytical technique can provide a complete and unambiguous structural picture. Instead, a confluence of evidence from orthogonal methods is required to build an irrefutable case for a molecule's structure. The workflow for validating the structure of a this compound derivative typically follows a logical progression from confirming the molecular formula and connectivity to defining the precise three-dimensional arrangement of atoms.
Caption: A typical workflow for the structural validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of specific nuclei, primarily protons (¹H), carbon-13 (¹³C), and in the case of our target compounds, fluorine-19 (¹⁹F).
Causality Behind NMR Experimental Choices:
The choice of NMR experiments is dictated by the need to piece together the molecule's connectivity. A standard suite of experiments for a this compound derivative would include:
-
¹H NMR: To identify the number and types of protons and their neighboring atoms.
-
¹³C NMR: To determine the number and types of carbon atoms. The presence of the trifluoromethoxy group will result in a characteristic quartet in the ¹³C spectrum due to coupling with the three fluorine atoms[1][2].
-
¹⁹F NMR: This is particularly informative for fluorinated compounds, providing a direct window into the electronic environment of the trifluoromethyl group[2].
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular fragments.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so acquisition times are generally short.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimization of parameters such as the evolution time for long-range couplings in the HMBC experiment is crucial for detecting key correlations.
Data Interpretation and What to Expect:
For a representative this compound derivative, one would anticipate the following spectral features:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Interpretations |
| ¹H | 6.5 - 8.0 (Aromatic) 3.5 - 4.0 (Methoxy) | Complex splitting patterns in the aromatic region due to coupling between protons. A singlet for the methoxy group. |
| ¹³C | 110 - 160 (Aromatic) 55 - 65 (Methoxy) ~120 (CF₃) | A quartet for the carbon of the trifluoromethoxy group (¹JCF ≈ 255 Hz)[1]. The number of signals will indicate the symmetry of the molecule. |
| ¹⁹F | -55 to -75 | A singlet for the -OCF₃ group, assuming no other fluorine atoms are nearby. The chemical shift is sensitive to the electronic environment[2]. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the crucial information of the molecule's mass, allowing for the determination of its elemental composition. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.
Ionization Techniques and Their Rationale:
-
Electron Ionization (EI): This high-energy technique causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. It is particularly useful for identifying structural motifs.
-
Electrospray Ionization (ESI): A softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts. This is ideal for confirming the molecular weight with high accuracy.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The temperature program should be optimized to ensure good separation from any impurities.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer with an EI source. A mass range of 50-500 m/z is typically sufficient.
Interpreting the Mass Spectrum:
The mass spectrum of a this compound derivative will exhibit characteristic features:
-
Molecular Ion Peak (M⁺): The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio.
-
Fragmentation Pattern: Common fragmentation pathways for aryl ethers include cleavage of the ether bond and loss of the alkyl group. The trifluoromethoxy and chloro substituents will also influence the fragmentation, leading to characteristic losses.
| m/z Value | Possible Fragment | Plausible Neutral Loss |
| 226/228 | [M]⁺ | - |
| 211/213 | [M - CH₃]⁺ | CH₃ |
| 197 | [M - Cl]⁺ | Cl |
| 157 | [M - OCF₃]⁺ | OCF₃ |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about connectivity and molecular formula, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.
The Power and Pre-requisites of X-ray Crystallography:
This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. The primary and often most challenging requirement is the growth of a high-quality single crystal suitable for diffraction.
Experimental Workflow: From Crystal to Structure
Caption: The major steps involved in determining a crystal structure.
-
Crystal Growth: This is often a process of trial and error, involving techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images.
-
Structure Solution and Refinement: The collected data are processed to solve the "phase problem" and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
What a Crystal Structure Reveals:
A successfully solved crystal structure provides a wealth of information, including:
-
Unambiguous connectivity and stereochemistry.
-
Precise bond lengths, bond angles, and torsion angles.
-
Information about intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
While a crystal structure for this compound itself is not publicly available, the crystal structure of the parent compound, anisole, has been determined. It reveals a planar conformation of the molecule in the solid state[3][4]. For a substituted derivative, the crystal structure would definitively confirm the substitution pattern and reveal any conformational preferences induced by the substituents.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, stereochemistry | Non-destructive, provides detailed structural information in solution, versatile | Can be complex to interpret, may not provide absolute stereochemistry without chiral auxiliaries |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, provides molecular formula, can be coupled to separation techniques (GC, LC) | Provides limited connectivity information, fragmentation can be complex |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths and angles, intermolecular interactions | Gold standard for definitive structure determination | Requires a suitable single crystal, provides information only on the solid-state conformation |
Conclusion: A Holistic and Self-Validating Approach
The structural validation of this compound derivatives, and indeed any novel chemical entity, is a process of building a compelling and self-consistent scientific argument. It begins with the foundational data from NMR and MS, which together propose a structural hypothesis. This hypothesis is then unequivocally confirmed or refuted by the definitive three-dimensional picture provided by X-ray crystallography.
By understanding the strengths and limitations of each technique and employing them in a logical and synergistic workflow, researchers can ensure the structural integrity of their compounds, a critical step in the journey from discovery to application. This multi-faceted approach not only meets the rigorous standards of modern science but also provides the deep molecular understanding necessary for the rational design of next-generation pharmaceuticals and materials.
References
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-5-(trifluoromethoxy)anisole
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency, cost, and the ultimate success of a project. 2-Chloro-5-(trifluoromethoxy)anisole is a valuable reagent, prized for its unique electronic properties imparted by the trifluoromethoxy group. However, reliance on a single building block can be limiting. This guide provides a comprehensive comparison of viable alternatives, offering insights into their reactivity, cost-effectiveness, and safety profiles to empower you in making informed decisions for your synthetic strategies.
We will delve into the nuances of cross-coupling and nucleophilic substitution reactions, providing a framework for selecting the optimal reagent for your specific needs. This guide is built on a foundation of scientific literature and practical laboratory experience, ensuring the information is both accurate and applicable.
The Landscape of Alternatives: A Comparative Overview
The primary alternatives to this compound can be categorized into two main groups: other 2-halo-5-(trifluoromethoxy)anisoles and related structural motifs that can serve as precursors to similar downstream products.
Table 1: Overview of Alternative Reagents
| Reagent | Key Advantages | Key Disadvantages |
| 2-Bromo-5-(trifluoromethoxy)anisole | Higher reactivity in cross-coupling reactions. | Higher cost, potential for lower stability. |
| 2-Fluoro-5-(trifluoromethoxy)anisole | Amenable to nucleophilic aromatic substitution. | Generally lower reactivity in cross-coupling. |
| 5-(Trifluoromethoxy)anthranilic Acid | Versatile building block for heterocycle synthesis. | Requires additional synthetic steps. |
| 4-(Trifluoromethoxy)aniline | Readily available and cost-effective. | Different substitution pattern may require altered synthetic route. |
Reactivity in Key Transformations: A Head-to-Head Comparison
The choice of a halogen atom on the anisole ring significantly influences its reactivity in common cross-coupling reactions. The general trend for reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3][4] This is a critical consideration when planning your synthetic route.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The choice of the halide on the 2-halo-5-(trifluoromethoxy)anisole scaffold will directly impact reaction efficiency.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Expected Performance:
Based on established principles of palladium catalysis, we can predict the relative performance of the chloro and bromo analogues in a typical Suzuki-Miyaura coupling.
Table 2: Predicted Performance in Suzuki-Miyaura Coupling
| Reagent | Expected Yield | Expected Reaction Time | Rationale |
| This compound | Moderate to Good | Longer | C-Cl bond activation is generally slower.[1] |
| 2-Bromo-5-(trifluoromethoxy)anisole | Good to Excellent | Shorter | C-Br bond is more readily cleaved by the palladium catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halo-5-(trifluoromethoxy)anisole
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vial, add the 2-halo-5-(trifluoromethoxy)anisole (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.
Expected Performance:
The increased reactivity of the C-Br bond in 2-bromo-5-(trifluoromethoxy)anisole is expected to translate to more efficient Buchwald-Hartwig aminations compared to the chloro analogue.
Table 3: Predicted Performance in Buchwald-Hartwig Amination
| Reagent | Expected Yield | Expected Reaction Time | Rationale |
| This compound | Moderate | Longer | Slower oxidative addition of the C-Cl bond. |
| 2-Bromo-5-(trifluoromethoxy)anisole | Good to Excellent | Shorter | More facile oxidative addition of the C-Br bond. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Halo-5-(trifluoromethoxy)anisole
-
In a glovebox, combine the 2-halo-5-(trifluoromethoxy)anisole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as NaOt-Bu (1.4 mmol).
-
Add an anhydrous, degassed solvent like toluene (5 mL).
-
Seal the reaction vessel and heat to 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. The reactivity trend of aryl halides in this reaction is also I > Br > Cl.[2][3][4]
Expected Performance:
2-Bromo-5-(trifluoromethoxy)anisole is anticipated to be a superior substrate for Sonogashira couplings compared to its chloro counterpart.
Table 4: Predicted Performance in Sonogashira Coupling
| Reagent | Expected Yield | Expected Reaction Time | Rationale |
| This compound | Low to Moderate | Very Long | C-Cl bond activation is challenging for Sonogashira coupling. |
| 2-Bromo-5-(trifluoromethoxy)anisole | Good | Moderate | C-Br bond is sufficiently reactive for this transformation. |
Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-(trifluoromethoxy)anisole
-
To a degassed solution of 2-bromo-5-(trifluoromethoxy)anisole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine (5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Beyond Halogen Swapping: Structural Alternatives
In certain synthetic contexts, it may be more advantageous to utilize building blocks that, while structurally different, can lead to similar or identical downstream products.
2-Fluoro-5-(trifluoromethoxy)anisole: A Gateway to Nucleophilic Aromatic Substitution (SNAr)
The high electronegativity of fluorine makes 2-fluoro-5-(trifluoromethoxy)anisole an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This provides a complementary reactivity profile to its chloro and bromo counterparts.
Figure 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with 2-Fluoro-5-(trifluoromethoxy)anisole
-
Dissolve 2-fluoro-5-(trifluoromethoxy)anisole (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL).
-
Add the desired nucleophile (e.g., an amine or thiol, 1.1 mmol) and a base (e.g., K₂CO₃ or Et₃N, 1.5 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
5-(Trifluoromethoxy)anthranilic Acid and 4-(Trifluoromethoxy)aniline: Versatile Precursors for Heterocycle Synthesis
For the synthesis of heterocyclic scaffolds such as quinazolines or benzoxazines, 5-(trifluoromethoxy)anthranilic acid and 4-(trifluoromethoxy)aniline can be highly effective starting materials.[5] While requiring a different synthetic approach, they offer a direct route to complex, biologically active molecules.
Figure 3: Heterocycle synthesis from alternative building blocks.
Cost and Safety Considerations
In a real-world research and development setting, the cost and safety of reagents are paramount.
Table 5: Estimated Cost and Safety Overview
| Reagent | Estimated Relative Cost | Key Safety Hazards[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] |
| This compound | Skin, eye, and respiratory irritant. Harmful if swallowed. | |
| 2-Bromo-5-(trifluoromethoxy)anisole | Skin and eye irritant. | |
| 2-Fluoro-5-(trifluoromethoxy)anisole | Flammable liquid. Skin, eye, and respiratory irritant. | |
| 5-(Trifluoromethoxy)anthranilic Acid | Skin, eye, and respiratory irritant. | |
| 4-(Trifluoromethoxy)aniline | $ | Toxic if swallowed, fatal in contact with skin. Causes skin and eye irritation. |
Note: Relative cost is an estimation and can vary significantly between suppliers and over time. It is crucial to obtain current quotes from vendors.
Conclusion and Recommendations
The selection of an appropriate building block is a multi-faceted decision that requires careful consideration of reactivity, cost, safety, and the overall synthetic strategy.
-
For palladium-catalyzed cross-coupling reactions where high reactivity is desired, 2-bromo-5-(trifluoromethoxy)anisole is the superior choice, albeit at a higher cost.
-
When the synthetic plan involves nucleophilic aromatic substitution , 2-fluoro-5-(trifluoromethoxy)anisole offers a distinct advantage.
-
For the construction of specific heterocyclic systems , 5-(trifluoromethoxy)anthranilic acid and 4-(trifluoromethoxy)aniline are powerful and often more direct alternatives.
-
This compound remains a viable and more cost-effective option for cross-coupling reactions, particularly when reaction conditions can be optimized to overcome its lower reactivity.
By understanding the strengths and weaknesses of each of these alternatives, researchers can design more robust, efficient, and economical synthetic routes to their target molecules.
References
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922.[4]
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Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia.[3]
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Sigma-Aldrich. Safety Data Sheet for Anisole. (Accessed Jan 28, 2026).[6]
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Echemi. 2-FLUORO-5-(TRIFLUOROMETHYL)ANISOLE Formula. (Accessed Jan 28, 2026).[7]
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Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (Accessed Jan 28, 2026).[5]
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AK Scientific, Inc. Safety Data Sheet for O-Trifluoromethylphenyl anthranilic acid. (Accessed Jan 28, 2026).[8]
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Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)aniline. (Accessed Jan 28, 2026).[9]
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Sigma-Aldrich. Safety Data Sheet for anthranilic acid. (Accessed Jan 28, 2026).
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ChemicalBook. 4-(Trifluoromethoxy)aniline Safety Data Sheet. (Accessed Jan 28, 2026).[12]
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CymitQuimica. Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)anisole. (Accessed Jan 28, 2026).[13]
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Echemi. 4-(Trifluoromethoxy)aniline SDS. (Accessed Jan 28, 2026).[14]
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PENTA. Safety Data Sheet for Anthranilic acid. (Accessed Jan 28, 2026).[15]
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Fisher Scientific. Safety Data Sheet for 2-Chloro-3-fluoroanisole. (Accessed Jan 28, 2026).[16]
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Thermo Fisher Scientific. Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride. (Accessed Jan 28, 2026).[17]
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RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (Accessed Jan 28, 2026).[27]
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Fisher Scientific. Safety Data Sheet for o-Anthranilic acid. (Accessed Jan 28, 2026).[18]
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Thermo Fisher Scientific. Safety Data Sheet for 4-Chloro-3-(trifluoromethyl)anisole. (Accessed Jan 28, 2026).[19]
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Sigma-Aldrich. Safety Data Sheet for Anisole. (Accessed Jan 28, 2026).
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Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (Accessed Jan 28, 2026).[20]
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A Cost-Benefit Analysis of 2-Chloro-5-(trifluoromethoxy)anisole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Valuable Trifluoromethoxylated Building Block
The strategic incorporation of the trifluoromethoxy (-OCF3) group is a powerful tool in modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in the design of novel pharmaceuticals and functional materials. 2-Chloro-5-(trifluoromethoxy)anisole has emerged as a key building block for introducing this valuable functional group. This guide provides an in-depth cost-benefit analysis of utilizing this reagent, comparing it with viable alternatives, and offering detailed experimental insights to inform your synthetic strategies.
The Synthetic Utility of this compound
This compound, also known as 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, offers synthetic chemists a versatile scaffold. The presence of a chloro-substituent provides a handle for various cross-coupling reactions, while the methoxy and trifluoromethoxy groups influence the electronic properties and reactivity of the aromatic ring. Its primary application lies in the synthesis of complex molecules where the trifluoromethoxyphenyl moiety is a key pharmacophore.
A plausible and cost-effective synthetic route to this compound involves the trifluoromethoxylation of a readily available phenolic precursor, 4-chloro-3-methoxyphenol. This transformation is crucial for evaluating the overall cost-effectiveness of using the final building block.
Comparative Analysis with Alternative Building Blocks
The choice of a building block in a synthetic campaign is a multifactorial decision, balancing cost, availability, reactivity, and safety. Here, we compare this compound with two common alternatives for introducing the trifluoromethoxy group: 4-(trifluoromethoxy)aniline and 1-bromo-4-(trifluoromethoxy)benzene.
| Feature | This compound | 4-(Trifluoromethoxy)aniline | 1-Bromo-4-(trifluoromethoxy)benzene |
| CAS Number | 1260893-33-1 | 461-82-5 | 407-14-7 |
| Primary Synthetic Handle | Chlorine | Amine | Bromine |
| Typical Reactions | Suzuki, Buchwald-Hartwig, etc. | Diazotization, amidation, etc. | Grignard, Suzuki, Heck, etc. |
| Precursor Availability | 4-chloro-3-methoxyphenol (moderate) | 4-aminophenol (high) | Phenol (high) |
| Relative Cost | Moderate to High | Moderate | Moderate |
| Key Advantages | Orthogonal reactivity of chloro group | Versatile functional group for derivatization | Highly reactive for cross-coupling |
| Safety Considerations | Irritant | Toxic, irritant[1][2][3][4] | Irritant |
Cost Analysis: The overall cost of incorporating a trifluoromethoxylated fragment is not solely determined by the price of the building block itself, but also by the cost and efficiency of its synthesis. The table below provides an estimated cost comparison of the necessary precursors and reagents.
| Compound/Reagent | Supplier Example | Estimated Cost (per gram) |
| 4-Chloro-3-methoxyphenol | Varies | ~$5-10 |
| 4-(Trifluoromethoxy)aniline | Sigma-Aldrich | ~$9.64 (for 5g) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Chem-Impex | ~$3.70 (for 5g)[5] |
| Togni's Reagent II | Commercially available | ~$50-100 |
| Umemoto's Reagent | Commercially available | ~$60-120 |
| Trifluoromethanesulfonic Anhydride | Fluorochem, Apollo Scientific |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
To provide a practical framework for this analysis, we present a detailed, hypothetical protocol for the synthesis of this compound and a representative protocol for a common trifluoromethoxylation reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the trifluoromethoxylation of a phenolic precursor, a common strategy for synthesizing aryl trifluoromethyl ethers.
Materials:
-
4-Chloro-3-methoxyphenol
-
Electrophilic trifluoromethoxylating agent (e.g., Togni's Reagent II or Umemoto's Reagent)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Base (e.g., Cesium Carbonate or Potassium Carbonate)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry, inert-atmosphere flask, add 4-chloro-3-methoxyphenol (1.0 equiv) and the chosen base (1.5-2.0 equiv).
-
Add the anhydrous solvent and stir the mixture at room temperature until the phenol is fully deprotonated.
-
In a separate flask, dissolve the electrophilic trifluoromethoxylating agent (1.1-1.5 equiv) in the anhydrous solvent.
-
Slowly add the solution of the trifluoromethoxylating agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: General Trifluoromethoxylation of an Aromatic Ring
This protocol outlines a general procedure for introducing a trifluoromethoxy group onto an aromatic ring using a common electrophilic reagent.
Materials:
-
Aryl substrate with a nucleophilic site (e.g., phenol or aniline derivative)
-
Togni's Reagent II
-
Anhydrous Chloroform
-
Cesium Carbonate
-
Nitromethane
Procedure:
-
In a round-bottom flask, dissolve the aryl substrate (1.0 equiv) and Togni's Reagent II (1.2 equiv) in anhydrous chloroform.[8]
-
Add a catalytic amount of cesium carbonate (0.1 equiv).[8]
-
Stir the reaction mixture at room temperature for 16 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the intermediate is formed, remove the chloroform under reduced pressure.
-
Add nitromethane to the residue and heat the mixture to 120 °C for the rearrangement to the final trifluoromethoxylated product.[8]
-
After cooling, purify the product by column chromatography.
Visualization of Synthetic Pathways
To better illustrate the synthetic logic, the following diagrams outline the key transformations.
Caption: Comparative synthetic utility of trifluoromethoxylated building blocks.
Conclusion and Recommendations
The choice between this compound and its alternatives is highly dependent on the specific synthetic strategy and target molecule.
-
This compound is an excellent choice when a chloro-substituent is desired for late-stage functionalization via cross-coupling reactions. Its synthesis, while requiring a specific precursor, is conceptually straightforward. The cost-effectiveness will largely depend on the price and availability of 4-chloro-3-methoxyphenol and the chosen trifluoromethoxylating reagent.
-
4-(Trifluoromethoxy)aniline offers a versatile amino group that can be readily transformed into a wide array of functionalities. It is a strong candidate when diazotization chemistry or amide bond formation is part of the synthetic plan.
-
1-Bromo-4-(trifluoromethoxy)benzene provides a highly reactive bromine handle, ideal for a broad range of cross-coupling reactions and for the formation of organometallic intermediates. [5] Recommendation: For research and development professionals, a thorough cost analysis should not only consider the price-per-gram of the building block but also the number of synthetic steps, reagent costs, reaction yields, and purification efforts. For process development and scale-up, the safety, toxicity, and environmental impact of all reagents and byproducts are paramount. While trifluoromethanesulfonic anhydride presents a lower-cost option as a trifluoromethyl source, its reactivity and handling require careful consideration. [9]The development of more efficient and cost-effective methods for the synthesis of this compound and other trifluoromethoxylated building blocks remains an active area of research with significant potential to impact the pharmaceutical and materials science industries.
References
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p-CHLOROPHENOXYMETHYL CHLORIDE. Organic Syntheses Procedure. [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Center for Biotechnology Information. [Link]
-
4-Chloro-3-methoxyphenol. PubChem. [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
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4-Chloro-3-methylphenol. LANXESS. [Link]
-
Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
-
Preparation method of (trifluoromethoxy)benzene compound. Patsnap Eureka. [Link]
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Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-5-(trifluoromethoxy)anisole Isomers
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 2-Chloro-5-(trifluoromethoxy)anisole and its key positional isomers. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by established experimental data for analogous structures.
The Challenge of Isomer Differentiation
This compound (a key intermediate in the synthesis of various agrochemicals and pharmaceuticals) and its isomers represent a common analytical challenge. The subtle repositioning of the chloro, methoxy, and trifluoromethoxy groups on the benzene ring necessitates a multi-faceted spectroscopic approach for definitive identification. This guide will focus on the comparative analysis of the parent molecule and two of its common isomers:
-
Isomer 1: this compound
-
Isomer 2: 4-Chloro-3-(trifluoromethoxy)anisole
-
Isomer 3: 2-Chloro-3-(trifluoromethoxy)anisole
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a robust toolkit for this purpose.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion, particularly for resolving complex coupling patterns in the aromatic region of the ¹H NMR spectrum.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. A dedicated fluorine probe is not always necessary, but broadband probes should be properly tuned.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Background correction is essential for accurate measurements.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, as it provides both retention time data and mass spectral information. Direct infusion via an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can also be used.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.
-
Data Acquisition: Acquire spectra in full scan mode to identify the molecular ion and fragmentation patterns. Electron Ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation.
Comparative Spectroscopic Analysis
The following sections detail the predicted spectroscopic features for each isomer, based on established principles of substituent effects on aromatic systems.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| 1: this compound | H-3 | ~7.2 | d | J ≈ 8.5 |
| H-4 | ~6.9 | dd | J ≈ 8.5, 2.5 | |
| H-6 | ~7.1 | d | J ≈ 2.5 | |
| -OCH₃ | ~3.9 | s | - | |
| 2: 4-Chloro-3-(trifluoromethoxy)anisole | H-2 | ~7.0 | d | J ≈ 2.0 |
| H-5 | ~7.3 | d | J ≈ 8.5 | |
| H-6 | ~6.8 | dd | J ≈ 8.5, 2.0 | |
| -OCH₃ | ~3.8 | s | - | |
| 3: 2-Chloro-3-(trifluoromethoxy)anisole | H-4 | ~7.2 | t | J ≈ 8.0 |
| H-5 | ~7.0 | dd | J ≈ 8.0, 1.5 | |
| H-6 | ~6.9 | dd | J ≈ 8.0, 1.5 | |
| -OCH₃ | ~3.9 | s | - |
Rationale: The electron-withdrawing nature of the chloro and trifluoromethoxy groups deshields adjacent protons, shifting their signals downfield. Conversely, the electron-donating methoxy group shields ortho and para protons, shifting them upfield. The distinct substitution patterns result in unique sets of chemical shifts and coupling constants, allowing for clear differentiation.
¹³C and ¹⁹F NMR Spectroscopy: Probing the Carbon Skeleton and Fluorine Environment
¹³C NMR provides insights into the carbon framework, while ¹⁹F NMR is a sensitive probe for the trifluoromethoxy group.
Table 2: Predicted ¹³C and ¹⁹F NMR Data (in CDCl₃)
| Isomer | Key ¹³C Shifts (ppm) | ¹⁹F Shift (ppm) |
| 1: this compound | C-1 (~155), C-2 (~120), C-5 (~148), C-OCH₃ (~56) | ~ -58 |
| 2: 4-Chloro-3-(trifluoromethoxy)anisole | C-1 (~158), C-3 (~145), C-4 (~125), C-OCH₃ (~56) | ~ -59 |
| 3: 2-Chloro-3-(trifluoromethoxy)anisole | C-1 (~156), C-2 (~122), C-3 (~146), C-OCH₃ (~57) | ~ -60 |
Rationale: The carbon attached to the electronegative oxygen of the methoxy and trifluoromethoxy groups will be significantly deshielded. The ¹⁹F NMR chemical shift of the -OCF₃ group is subtly influenced by the electronic environment of the aromatic ring, providing an additional diagnostic tool.
Infrared (IR) Spectroscopy: The Fingerprint of Substitution Patterns
The out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are particularly diagnostic for benzene substitution patterns.[1][2]
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | C-H Aromatic Stretch | C=C Aromatic Stretch | C-O Stretch | C-H Out-of-Plane Bending | C-F Stretch | C-Cl Stretch |
| 1: this compound | ~3100-3000 | ~1600, 1480 | ~1250, 1050 | ~880, 810 | ~1150 | ~750 |
| 2: 4-Chloro-3-(trifluoromethoxy)anisole | ~3100-3000 | ~1600, 1475 | ~1260, 1040 | ~870, 800 | ~1160 | ~760 |
| 3: 2-Chloro-3-(trifluoromethoxy)anisole | ~3100-3000 | ~1590, 1470 | ~1240, 1060 | ~860, 780 | ~1140 | ~740 |
Rationale: While many of the fundamental vibrations will be similar across the isomers, the specific pattern of C-H out-of-plane bends is characteristic of the number and position of adjacent hydrogens on the ring.[1] For example, an isolated hydrogen typically gives a band in the 900-860 cm⁻¹ region, while adjacent hydrogens will have characteristic absorptions at lower wavenumbers.
Mass Spectrometry: Unveiling Fragmentation Pathways
The mass spectra of these isomers are expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom. While the fragmentation patterns may be similar, subtle differences in fragment ion intensities can be observed.
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1: this compound | 226/228 | 211/213 ([M-CH₃]⁺), 197/199 ([M-CHO]⁺), 157 ([M-OCF₃]⁺) |
| 2: 4-Chloro-3-(trifluoromethoxy)anisole | 226/228 | 211/213 ([M-CH₃]⁺), 197/199 ([M-CHO]⁺), 157 ([M-OCF₃]⁺) |
| 3: 2-Chloro-3-(trifluoromethoxy)anisole | 226/228 | 211/213 ([M-CH₃]⁺), 197/199 ([M-CHO]⁺), 157 ([M-OCF₃]⁺) |
Rationale: The primary fragmentation pathways will likely involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The relative ease of these fragmentations can be subtly influenced by the positions of the other substituents, potentially leading to variations in the relative abundances of the fragment ions.
Visualizing the Analytical Workflow and Isomer Structures
The following diagrams illustrate the logical workflow for isomer differentiation and the structures of the molecules discussed.
Caption: Analytical workflow for isomer differentiation.
Caption: Structures of the analyzed isomers.
Conclusion
The unambiguous differentiation of this compound and its positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H NMR spectroscopy provides the most definitive data through the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C and ¹⁹F NMR offer valuable supplementary information about the carbon skeleton and the electronic environment of the trifluoromethoxy group. FT-IR spectroscopy, particularly the analysis of the fingerprint region, serves as a rapid and effective method for corroborating the substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition, with subtle variations in fragmentation patterns potentially offering further evidence for structural assignment. By integrating the data from these complementary techniques, researchers and drug development professionals can confidently elucidate the precise structure of these important chemical entities.
References
- Defense Technical Information Center. (n.d.). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitroanisole. Retrieved from [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole. Retrieved from [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Chloro-5-(trifluoromethoxy)anisole
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Chloro-5-(trifluoromethoxy)anisole. As a chlorinated and fluorinated aromatic ether, this compound requires careful handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Immediate Safety Profile & Hazard Assessment
Before handling or preparing for disposal, it is critical to understand the hazard profile of this compound and related halogenated compounds. The primary risks are associated with its potential toxicity and the hazardous byproducts of improper handling or decomposition.
Table 1: Hazard Summary for Halogenated Aromatic Ethers
| Hazard Category | Description | Recommended Precautions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled.[1][2] | Avoid breathing vapors, mists, or dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2] | Wear protective gloves, clothing, and eye/face protection.[3] In case of contact, wash skin with soap and water; for eyes, rinse cautiously for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2][4] |
| Combustion Hazards | Combustion may produce toxic and corrosive gases, including carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[1] | In case of fire, use appropriate extinguishing media like dry chemical or carbon dioxide. Firefighters must wear self-contained breathing apparatus.[5] |
| Environmental Hazard | Toxic to aquatic life.[5] Discharge into the environment must be avoided.[2] | Prevent spillage from entering drains or water courses.[6] |
Core Disposal Principle: Regulatory Compliance
The disposal of this compound is governed by stringent regulations. All waste must be handled in accordance with local, state, and federal regulations. [7] In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic compounds as potentially hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]
Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating these regulations. They will have established relationships with licensed hazardous waste disposal contractors. Never attempt to dispose of this chemical through standard laboratory drains or municipal trash.
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to handoff for final disposal.
Step 1: Waste Identification and Classification
Immediately upon deciding to discard this compound (whether as surplus reagent, in a mixture, or as contaminated material), it must be classified as hazardous waste. Due to its chemical structure, it falls under the category of halogenated organic waste .[4] This classification is critical as it dictates the required segregation, storage, and disposal methods.
Step 2: Segregation and Secure Storage
Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Action: Collect waste this compound and materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled waste container.
-
Rationale: Halogenated waste streams are often incinerated under specific conditions. Mixing them with non-halogenated waste can complicate the disposal process and increase costs.[4]
-
Container Requirements:
-
Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.[4]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[3]
-
Step 3: Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE protocols is mandatory when handling the waste container.
Table 2: PPE Requirements for Handling Halogenated Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and potential absorption.[3] |
| Eye/Face Protection | Splash-proof chemical safety goggles. A face shield may be required for larger volumes.[4] | Protects against accidental splashes that can cause serious eye irritation.[2] |
| Body Protection | A standard laboratory coat is required.[4] | Protects against contamination of personal clothing.[3] |
| Respiratory | Not typically required if handling sealed containers in a well-ventilated area. Use a NIOSH-approved respirator if vapors may be generated.[10][11] | Ensures protection from inhaling harmful vapors.[1] |
Step 4: Selecting an Approved Disposal Route
Consult your EHS office to coordinate a pickup by a licensed hazardous waste contractor. The two primary disposal methods for this type of compound are high-temperature incineration and a specialized hazardous waste landfill.[7]
Caption: Disposal decision workflow from waste generation to final disposal.
In-Depth Analysis of Disposal Methodologies
High-Temperature Incineration
This is the most effective and generally preferred method for destroying halogenated organic compounds.
-
Mechanism: Incineration in a licensed apparatus involves combustion at extremely high temperatures (often >850°C) and sufficient residence times to ensure the complete breakdown of the molecule.[12] This process is necessary to break the highly stable carbon-chlorine and carbon-fluorine bonds.
-
Critical Operational Parameters:
-
Temperature & Residence Time: Federal regulations (40 CFR Part 265 Subpart O) mandate strict monitoring of incinerator conditions to ensure a destruction and removal efficiency (DRE) of 99.99% for hazardous organic constituents.[13]
-
Acid Gas Scrubbing: The combustion of this compound will produce acidic gases, namely hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] Licensed incinerators are required to have sophisticated air pollution control devices, such as scrubbers, to neutralize these corrosive and toxic gases before they are released into the atmosphere.[12]
-
-
Why it's Preferred: This method provides permanent destruction of the hazardous compound, converting it to simpler, less harmful substances like CO₂, water, and neutralized salts.
Hazardous Waste Landfill
In some cases, disposal may occur via burial in a specially designated and licensed landfill.
-
Requirements: This is not standard municipal landfilling. The site must be engineered with liners and leachate collection systems to prevent environmental contamination.[7]
-
Limitations: Landfilling does not destroy the chemical, but rather contains it. Due to the persistence of many halogenated organic compounds, this method is often considered less desirable than destruction via incineration.[14] Your waste contractor will determine if this is a permissible option based on the waste profile and regulatory requirements.
Emergency Procedures
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.
-
PPE: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[2]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your EHS department.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
References
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 265 Subpart O -- Incinerators. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group safety document.
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Google Patents. (n.d.). US5840998A - Side chain chlorination of aromatic and heterocyclic ethers.
- NILU - Norwegian Institute for Air Research. (2009). Emissions from incineration of fluoropolymer materials.
-
ACS Publications. (2004). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. Environmental Science & Technology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Federal Register/Vol. 88, No. 195/Wednesday, October 11, 2023/Rules and Regulations. Retrieved from [Link]
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ResearchGate. (2004). Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention, NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
PubMed. (2004). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Retrieved from [Link]
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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Personal protective equipment for handling 2-Chloro-5-(trifluoromethoxy)anisole
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-Chloro-5-(trifluoromethoxy)anisole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and procedural efficacy. The causality behind each recommendation is explained to build a deeper understanding of safe chemical handling.
Understanding the Hazard Profile
Core Principles of Safe Handling: The "STOP" principle—Substitution, Technical Controls, Organizational Controls, and Personal Protective Equipment (PPE)—forms the backbone of our safety approach.[7] Whenever possible, substitute hazardous chemicals with safer alternatives. When substitution is not feasible, implement robust engineering controls and organizational measures to minimize exposure. PPE should be considered the last line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to prevent splashes.[8][9] In procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9][10] |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[8] It is crucial to wash hands thoroughly after handling the chemical, even after removing gloves.[11][12] Contaminated gloves should be removed and washed before reuse.[11] |
| Body Protection | A lab coat or chemically resistant coveralls should be worn to protect the skin.[8][13] In cases of significant exposure risk, a full chemically impervious suit is recommended.[14] Contaminated clothing must be removed immediately and laundered before reuse.[12] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][11][12] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][10] |
| Footwear | Closed-toe, chemical-resistant boots or shoes are required to protect against spills.[13] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is essential for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Engineering Controls: All handling of this compound must be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood.[2][11][12] Emergency eyewash stations and safety showers must be readily accessible.[8][10]
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[1]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and sources of ignition such as heat, sparks, and open flames.[1][3][11]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the chemical.[11][12]
Storage:
-
Keep the container tightly closed to prevent the release of vapors.[1][11][12]
-
Store away from incompatible materials, particularly strong oxidizing agents.[11]
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[4][11] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[11][12] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][11][12] If the person feels unwell, call a poison center or doctor.[1][11]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5][11] Seek immediate medical assistance.[11]
Spill Response Workflow:
Caption: Workflow for managing a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.[1][11]
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[1][5][11][12] Do not dispose of it down the drain or in general waste. Ensure compliance with all local, regional, and national regulations for hazardous waste disposal.[12]
References
-
New Jersey Department of Health. (1998, December). Hazardous Substance Fact Sheet: Anisole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)anisole. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
- (n.d.). 2-Chloro-5-fluorobenzoyl chloride Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
